molecular formula C7H15N B1347557 1-cyclopentyl-N-methyl-methanamine CAS No. 4492-51-7

1-cyclopentyl-N-methyl-methanamine

Cat. No.: B1347557
CAS No.: 4492-51-7
M. Wt: 113.2 g/mol
InChI Key: XLXBMMXDVLSNGN-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-methyl-methanamine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-N-methylmethanamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-8-6-7-4-2-3-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXBMMXDVLSNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963302
Record name 1-Cyclopentyl-N-methylmethanamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4492-51-7
Record name N-Methylcyclopentanemethanamine
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Record name 1-Cyclopentyl-N-methylmethanamine
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Record name Cyclopentanemethanamine, N-methyl
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-cyclopentyl-N-methyl-methanamine (CAS No. 4492-51-7). Due to the limited availability of specific experimental data for this compound, this document combines reported data with theoretical predictions and information from analogous structures to offer a thorough profile for research and development purposes. This guide covers physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectral data, safety and handling guidelines, and a discussion on the potential, though currently undocumented, biological significance of this molecule.

Chemical and Physical Properties

This compound, also known as N-(cyclopentylmethyl)methylamine, is a secondary amine with a molecular formula of C7H15N. Its structure consists of a cyclopentylmethyl group and a methyl group attached to a nitrogen atom. The physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 4492-51-7Internal Database
Molecular Formula C7H15N[1]
Molar Mass 113.20 g/mol [1]
Boiling Point 105 °C (at 210 Torr)[1]
Density (Predicted) 0.837 ± 0.06 g/cm³[1]
pKa (Predicted) 11.06 ± 0.10Internal Database

Synthesis and Experimental Protocols

Proposed Synthesis: Reductive Amination

The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanecarboxaldehyde, forming a hemiaminal, which then dehydrates to an N-cyclopentylidene-methanamine (an imine). The subsequent in-situ reduction of the imine yields the desired this compound.

Detailed Experimental Protocol (Hypothesized)

Materials:

  • Cyclopentanecarboxaldehyde

  • Methylamine (e.g., as a solution in THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To a stirred solution of cyclopentanecarboxaldehyde (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 equivalents).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Spectral Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of similar structures and general principles of spectroscopy.

1H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.4s3HN-CH₃
~2.3d2HN-CH₂-cyclopentyl
~1.8-1.9m1HCH-cyclopentyl
~1.5-1.7m4HCH₂-cyclopentyl
~1.1-1.3m4HCH₂-cyclopentyl
~1.0br s1HN-H
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (ppm)Assignment
~58N-CH₂
~40CH-cyclopentyl
~35N-CH₃
~30CH₂-cyclopentyl
~25CH₂-cyclopentyl
FTIR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Weak-MediumN-H stretch (characteristic of a secondary amine)[2]
2950-2850StrongC-H stretch (aliphatic)
1450MediumC-H bend (aliphatic)
1250-1020MediumC-N stretch (aliphatic amine)[2]
MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 113. The fragmentation pattern of secondary amines is typically dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[3]

m/zInterpretation
113Molecular ion [M]⁺
98[M-CH₃]⁺ (Loss of methyl group)
44[CH₃-NH=CH₂]⁺ (α-cleavage)

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the N-substituted cyclopentylmethanamine scaffold is of interest in medicinal chemistry due to its presence in various bioactive molecules.

N-substituted amines are a common feature in a wide range of pharmaceuticals targeting the central nervous system, cardiovascular system, and acting as antimicrobial agents. The cyclopentyl group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. The secondary amine moiety can participate in hydrogen bonding, a key interaction in many biological recognition processes.

Further research is required to elucidate any potential pharmacological effects of this compound.

Safety and Handling

Hazard CategoryPrecautionary Statements
Health Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]
Physical Hazards Potentially flammable liquid.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[4]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[4]
Storage Store in a well-ventilated place. Keep container tightly closed.
First Aid IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Visualizations

Proposed Synthetic Workflow

G Workflow for the Synthesis of this compound cluster_0 Reaction cluster_1 Work-up and Purification Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Imine Formation Imine Formation Cyclopentanecarboxaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH(OAc)3 This compound This compound Reduction->this compound Quenching Quenching This compound->Quenching aq. NaHCO3 Extraction Extraction Quenching->Extraction DCM Drying Drying Extraction->Drying MgSO4 Purification Purification Drying->Purification Distillation/Chromatography Pure Product Pure Product Purification->Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This compound is a secondary amine for which detailed experimental data is scarce. This guide has compiled the available physicochemical information and provided a hypothesized, yet plausible, synthetic route and predicted spectral data to aid researchers. While its biological activity remains unexplored, its structural features suggest potential for further investigation in medicinal chemistry. As with any chemical of unknown toxicity, caution should be exercised, and appropriate safety protocols must be followed during its handling and use. Further experimental validation of the properties and activities outlined in this document is highly encouraged.

References

Elucidation of the Chemical Structure: A Technical Guide to 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-cyclopentyl-N-methyl-methanamine. The document details common spectroscopic techniques and synthetic protocols relevant to the characterization of this secondary amine.

Molecular Identity and Properties

This compound, identified by the CAS number 4492-51-7, possesses the molecular formula C7H15N.[1][2] This formula corresponds to a molecular weight of 113.20 g/mol . The structure consists of a cyclopentyl ring attached to a methylene group, which is in turn bonded to a methylamino group.

PropertyValueSource
CAS Number4492-51-7[1][2][3]
Molecular FormulaC7H15N[1]
Molecular Weight113.2 g/mol [4]
Boiling Point105 °C (at 210 Torr)[1]
Density0.837 ± 0.06 g/cm³ (Predicted)[1]

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section will present predicted data based on the analysis of structurally similar compounds, primarily its constitutional isomer, N-methylcyclopentanamine (CAS 2439-56-7). This predictive analysis serves as a guide for researchers in interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.4s3HN-CH₃
~2.2d2HCyclopentyl-CH₂-N
~1.8 - 1.2m9HCyclopentyl-CH and CH₂
~1.1s (broad)1HN-H

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Chemical Shift (ppm)Assignment
~55Cyclopentyl-CH₂-N
~40Cyclopentyl-CH
~35N-CH₃
~30Cyclopentyl-CH₂
~25Cyclopentyl-CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a secondary amine like this compound would exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Weak-MediumN-H stretch
~2950-2850StrongC-H stretch (aliphatic)
~1450MediumCH₂ bend
~1100MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative IntensityAssignment
113Moderate[M]⁺ (Molecular ion)
98High[M - CH₃]⁺
84High[M - C₂H₅]⁺
57High[C₄H₉]⁺ or [C₃H₅N]⁺
44High[CH₃NHCH₂]⁺

Experimental Protocols

This section outlines a plausible synthetic route and the standard analytical procedures for the characterization of this compound.

Synthesis: Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.

Protocol:

  • Reaction Setup: To a solution of cyclopentanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask is added methylamine (1.1 eq, as a solution in a compatible solvent or as a gas).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at 0 °C.

  • Workup: The reaction is stirred overnight at room temperature. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

3.2.1. NMR Spectroscopy

  • Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling.

3.2.2. IR Spectroscopy

  • Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Technique: Electron Ionization (EI) mass spectrometry is typically used.

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Analysis: The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Structure Elucidation Workflow

elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Cyclopentanecarboxaldehyde + Methylamine imine Imine Formation start->imine reduction Reduction (e.g., NaBH4) imine->reduction purification Purification reduction->purification product This compound purification->product ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) product->nmr mw_formula Molecular Weight & Elemental Formula ms->mw_formula func_groups Functional Groups (e.g., N-H, C-N) ir->func_groups connectivity C-H Framework & Connectivity nmr->connectivity final_structure Confirmed Structure mw_formula->final_structure func_groups->final_structure connectivity->final_structure

Caption: Logical workflow for the synthesis and structural elucidation.

References

Technical Guide: Physical and Chemical Properties of 1-cyclopentyl-N-methyl-methanamine (CAS 4492-51-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-cyclopentyl-N-methyl-methanamine, a secondary amine with the CAS registry number 4492-51-7. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. The information compiled herein is based on available data from chemical suppliers and databases. It is important to note that some of the physical properties listed are predicted values and should be confirmed through experimental analysis.

Chemical Identity

IdentifierValue
CAS Number 4492-51-7
IUPAC Name This compound
Synonyms (Cyclopentylmethyl)methylamine, N-Methylcyclopentanemethanamine
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Chemical Structure

Physical Properties

The following table summarizes the available physical property data for this compound. It is critical to note that several of these values are predicted and have not been experimentally verified.

PropertyValueSource
Boiling Point 105 °C (at 210 Torr)--INVALID-LINK--
Density 0.837 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 11.06 ± 0.10 (Predicted)--INVALID-LINK--

Chemical Properties and Reactivity

As a secondary amine, this compound is expected to exhibit typical reactivity for this functional group. It is a basic compound and will react with acids to form the corresponding ammonium salts. The lone pair of electrons on the nitrogen atom makes it nucleophilic, and it can participate in various chemical reactions, including:

  • Alkylation: Reaction with alkyl halides to form tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Oxidation: Can be oxidized to form various products depending on the oxidizing agent used.

It is important to handle this compound with care and avoid contact with strong oxidizing agents.

Synthesis

A common and effective method for the synthesis of this compound is through the reductive amination of cyclopentanecarboxaldehyde with methylamine.

Representative Experimental Protocol: Reductive Amination

The following is a general, representative protocol for the reductive amination of an aldehyde with a primary amine. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Cyclopentanecarboxaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxaldehyde and the anhydrous solvent.

  • Amine Addition: Add a solution of methylamine to the flask. If using methylamine hydrochloride, a base such as triethylamine should be added to liberate the free amine.

  • Catalyst Addition (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine.

  • Reducing Agent Addition: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Cyclopentanecarboxaldehyde + Methylamine Mixing Mixing Reactants->Mixing Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Mixing Imine_Formation Imine Formation (Catalyzed by Acetic Acid, optional) Mixing->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Workup Aqueous Work-up (NaHCO₃ solution) Reduction->Workup Extraction Extraction (e.g., Dichloromethane) Workup->Extraction Purification Drying and Purification (Distillation or Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: A representative workflow for the synthesis of this compound via reductive amination.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for this compound (CAS 4492-51-7). Further research is required to elucidate any potential pharmacological or physiological effects of this compound.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This technical guide has summarized the currently available physical and chemical properties of this compound (CAS 4492-51-7). While some basic properties are known or have been predicted, there is a clear need for further experimental investigation to fully characterize this compound. The provided representative synthesis protocol and workflow offer a starting point for its preparation. As a compound with potential applications in chemical synthesis and drug discovery, further studies into its biological activity and safety profile are warranted.

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-cyclopentyl-N-methyl-methanamine, a valuable building block in medicinal chemistry and drug discovery. The document details two principal synthetic strategies: the reductive amination of cyclopentanecarboxaldehyde and the N-methylation of cyclopentylmethanamine. For each pathway, this guide presents detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows. The information is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and characterize this target molecule.

Introduction

This compound is a secondary amine featuring a cyclopentylmethyl scaffold. This structural motif is of significant interest in the development of novel therapeutic agents due to its lipophilic nature and conformational properties, which can influence a molecule's pharmacokinetic and pharmacodynamic profile. The synthesis of this and related N-methylated amines is a critical step in the exploration of new chemical entities. This guide outlines the most common and effective methods for the preparation of this compound, focusing on practical and scalable laboratory procedures.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the table below. This data is essential for the identification and characterization of the final product.

PropertyValue
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Boiling Point 105 °C (at 210 Torr)
Density 0.837 ± 0.06 g/cm³ (Predicted)
CAS Number 4492-51-7
¹H NMR Predicted shifts: Cyclopentyl protons (CH, CH₂), N-CH₃, N-CH₂
¹³C NMR Predicted shifts: Cyclopentyl carbons (CH, CH₂), N-CH₃, N-CH₂
IR Spectroscopy Expected peaks: N-H stretch (secondary amine), C-H stretch, C-N stretch
Mass Spectrometry Expected [M+H]⁺: 114.1283

Synthesis Pathways

Two primary and reliable synthetic routes for the preparation of this compound are detailed below:

  • Pathway 1: Reductive Amination of Cyclopentanecarboxaldehyde

  • Pathway 2: N-Methylation of Cyclopentylmethanamine

Pathway 1: Reductive Amination

Reductive amination is a widely used and efficient method for the formation of amines. This pathway involves the reaction of cyclopentanecarboxaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).

G cluster_0 Pathway 1: Reductive Amination Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Imine_Intermediate Imine Intermediate Cyclopentanecarboxaldehyde->Imine_Intermediate + Methylamine Methylamine Methylamine Product This compound Imine_Intermediate->Product + NaBH(OAc)₃

Reductive amination of cyclopentanecarboxaldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cyclopentanecarboxaldehyde98.145.0 g50.9 mmol
Methylamine (40% in H₂O)31.064.7 mL61.1 mmol
Sodium Triacetoxyborohydride211.9412.9 g61.1 mmol
Dichloromethane (DCM)-200 mL-
Acetic Acid60.052.9 mL50.9 mmol
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a stirred solution of cyclopentanecarboxaldehyde (5.0 g, 50.9 mmol) in dichloromethane (200 mL) is added methylamine (4.7 mL of a 40% aqueous solution, 61.1 mmol) followed by acetic acid (2.9 mL, 50.9 mmol).

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (12.9 g, 61.1 mmol) is then added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-18 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Pathway 2: N-Methylation of Cyclopentylmethanamine

This pathway begins with the commercially available primary amine, cyclopentylmethanamine, which is then methylated to yield the desired secondary amine. Two common methods for this transformation are the Eschweiler-Clarke reaction and methylation with dimethyl carbonate.

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1] This reaction is known for its efficiency and for avoiding the over-methylation to form quaternary ammonium salts.[1][2]

G cluster_1 Pathway 2A: Eschweiler-Clarke Reaction Cyclopentylmethanamine Cyclopentylmethanamine Product_EC This compound Cyclopentylmethanamine->Product_EC + HCHO, HCOOH

Eschweiler-Clarke methylation of cyclopentylmethanamine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cyclopentylmethanamine99.175.0 g50.4 mmol
Formaldehyde (37% in H₂O)30.038.2 mL100.8 mmol
Formic Acid (98%)46.035.7 mL151.2 mmol
1 M HCl-As needed-
1 M NaOH-As needed-
Dichloromethane (DCM)-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • To a round-bottom flask containing cyclopentylmethanamine (5.0 g, 50.4 mmol) is added a 37% aqueous solution of formaldehyde (8.2 mL, 100.8 mmol).

  • Formic acid (5.7 mL, 151.2 mmol) is then added dropwise to the stirred mixture.

  • The reaction mixture is heated to 80-90 °C for 18 hours.[2]

  • After cooling to room temperature, the mixture is made acidic by the addition of 1 M HCl and then washed with dichloromethane to remove any non-basic impurities.

  • The aqueous layer is then basified to a pH of 11-12 with 1 M NaOH and extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification by distillation or column chromatography can be performed if necessary.

Dimethyl carbonate (DMC) is considered a green and non-toxic methylating agent, offering an environmentally benign alternative to traditional methylating agents like methyl iodide.[3] The reaction can be catalyzed by various systems, including zeolites or bimetallic nanoparticles.[4][5]

G cluster_2 Pathway 2B: Methylation with DMC Cyclopentylmethanamine_DMC Cyclopentylmethanamine Product_DMC This compound Cyclopentylmethanamine_DMC->Product_DMC + (CH₃O)₂CO, Catalyst

N-Methylation using dimethyl carbonate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cyclopentylmethanamine99.175.0 g50.4 mmol
Dimethyl Carbonate (DMC)90.0845.4 g (42.6 mL)504 mmol
NaY Faujasite (catalyst)-1.0 g-

Procedure:

  • A mixture of cyclopentylmethanamine (5.0 g, 50.4 mmol), dimethyl carbonate (42.6 mL, 504 mmol), and NaY faujasite catalyst (1.0 g) is placed in a high-pressure reactor.

  • The reactor is sealed, and the mixture is heated to 150-180 °C with stirring for 4-12 hours. The progress of the reaction can be monitored by GC-MS.

  • After completion, the reactor is cooled to room temperature, and the catalyst is removed by filtration.

  • The excess dimethyl carbonate is removed by distillation under reduced pressure.

  • The residue is then purified by fractional distillation or column chromatography to afford the desired product.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

G cluster_3 General Experimental Workflow Reaction Reaction Setup (Synthesis Pathway) Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of the current date, publicly available scientific literature and databases lack specific information regarding the mechanism of action, pharmacological targets, and detailed biological activity of the compound 1-cyclopentyl-N-methyl-methanamine. The information that is accessible is primarily limited to its basic chemical properties, such as its molecular formula (C7H15N) and CAS number (4492-51-7).[1][2][3][4][5]

Therefore, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled for this specific molecule due to the absence of relevant research data.

This guide will instead provide a general overview of the potential pharmacological considerations for a compound with this structure, based on the activity of structurally related molecules. It is crucial to emphasize that the following information is speculative and should not be considered as established fact for this compound. Future research is required to elucidate its precise biological functions.

Structural and Physicochemical Properties

PropertyValueSource
Molecular Formula C7H15N[1][3][4]
CAS Number 4492-51-7[1][2][5]
Boiling Point 105 °C (at 210 Torr)[1]

Potential (but unconfirmed) Areas of Pharmacological Interest

Based on the general structure of N-alkylated cyclopentylmethanamines, potential areas of investigation for the biological activity of this compound could include, but are not limited to, the central nervous system and metabolic pathways. For instance, other, more complex, substituted cyclopentylamine derivatives have been explored for their potential as enzyme inhibitors or receptor modulators.

Hypothetical Experimental Workflow for Characterization

Should this compound become a subject of pharmacological investigation, a typical workflow to determine its mechanism of action would involve several key stages. The following diagram illustrates a hypothetical experimental plan.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Elucidation a Compound Synthesis and Purification b High-Throughput Screening (e.g., Receptor Binding Assays) a->b c Affinity Chromatography b->c d Cellular Thermal Shift Assay (CETSA) b->d e Genetic Knockdown/Knockout Studies d->e f Functional Assays (e.g., cAMP, Ca2+ flux) e->f g Downstream Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) f->g h In Vivo / In Vitro Model Studies g->h

References

The Pharmacology of N-methylcyclopentanemethanamine: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, this technical guide must report a significant finding: there is a notable absence of published pharmacological data for the compound N-methylcyclopentanemethanamine. Extensive searches for its mechanism of action, receptor binding affinities, in vivo effects, and pharmacokinetic profile have yielded no specific experimental results. Consequently, the core requirements of this guide—quantitative data summarization, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the lack of foundational research.

This scarcity of information positions N-methylcyclopentanemethanamine as an unexplored entity within the field of pharmacology. While the broader class of cycloalkylamines, to which N-methylcyclopentanemethanamine belongs, has been associated with stimulant properties, this general classification does not provide the specific, data-driven insights required for a detailed pharmacological assessment.

Future Research Directions

The absence of data highlights a clear gap in the current understanding of simple psychoactive compounds and presents an opportunity for novel research. A foundational pharmacological investigation of N-methylcyclopentanemethanamine would be a valuable contribution to the field. The logical workflow for such a research program is outlined below.

cluster_0 Compound Acquisition and Verification cluster_1 In Vitro Pharmacology cluster_2 In Vivo Pharmacology cluster_3 Pharmacokinetics synthesis Synthesis of N-methylcyclopentanemethanamine purification Purification and Characterization (e.g., NMR, GC-MS) synthesis->purification receptor_screening Broad Receptor Screening Panel (e.g., GPCRs, Ion Channels, Transporters) purification->receptor_screening binding_assays Receptor Binding Affinity Assays (e.g., Radioligand binding) receptor_screening->binding_assays functional_assays Functional Assays (e.g., cAMP, Calcium flux) binding_assays->functional_assays behavioral_studies Animal Behavioral Studies (e.g., Locomotor activity, Drug discrimination) functional_assays->behavioral_studies physiological_monitoring Physiological Monitoring (e.g., Body temperature, Heart rate) behavioral_studies->physiological_monitoring adme_studies ADME Studies (Administration, Distribution, Metabolism, Excretion) physiological_monitoring->adme_studies start Prepare dilutions of N-methylcyclopentanemethanamine incubate Incubate membranes, radioligand, and test compound start->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash quantify Quantify bound radioactivity via scintillation counting wash->quantify analyze Calculate IC50 and Ki quantify->analyze

The Biological Activity of (Cyclopentylmethyl)(methyl)amine: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific literature regarding the biological activity of (cyclopentylmethyl)(methyl)amine, also known as N-methylcyclopentanamine. Despite its use as a chemical intermediate in the synthesis of pharmacologically active molecules, public domain data on the intrinsic biological activity of N-methylcyclopentanamine as a standalone entity is limited. This document summarizes the existing, albeit sparse, information and contextualizes the compound's role in medicinal chemistry.

Chemical and Physical Properties

Before delving into the biological context, a summary of the key chemical and physical properties of N-methylcyclopentanamine is presented in Table 1.

Table 1: Physicochemical Properties of N-methylcyclopentanamine

PropertyValueSource
CAS Number 2439-56-7N/A
Molecular Formula C₆H₁₃NN/A
Molecular Weight 99.17 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point 120-122 °CN/A
Density 0.840 g/cm³ (at 25 °C)N/A

Use as a Synthetic Intermediate

N-methylcyclopentanamine is commercially available and primarily utilized as a building block in the synthesis of more complex chemical entities.[1] Scientific literature and patents describe its incorporation into larger molecules designed to interact with specific biological targets. These applications provide indirect insights into the steric and electronic contributions of the (cyclopentylmethyl)(methyl)amine moiety to the overall activity of the final compounds.

Role in the Development of SETD8 Inhibitors

In a study focused on the discovery of selective inhibitors for the lysine methyltransferase SETD8, N-methylcyclopentanamine was used to synthesize an analogue of a lead compound.[2][3] The study explored the structure-activity relationship (SAR) by modifying a specific amino group in the lead molecule. When N-methyl-N-cyclopentylamine was introduced, the resulting compound (compound 20 in the study) exhibited a four-fold decrease in inhibitory potency compared to the parent compound.[2][3] This suggests that while the N-methylcyclopentanamine group is tolerated, it may not be the optimal substituent for achieving high-affinity binding to the SETD8 enzyme.[2][3]

Application in the Synthesis of IDO Modulators

A patent for indoleamine 2,3-dioxygenase (IDO) inhibitors describes the use of N-methylcyclopentanamine in the synthesis of 4-bromo-N-cyclopentyl-N-methyl-2-nitroaniline, an intermediate for potential IDO modulators.[4] IDO is a therapeutic target in oncology and immunology.[4] The patent, however, focuses on the biological activity of the final complex molecules and does not provide data on the activity of N-methylcyclopentanamine itself.[4]

Biological Activity Data

A thorough search of the scientific literature did not yield any dedicated studies on the pharmacology, mechanism of action, or specific signaling pathways of (cyclopentylmethyl)(methyl)amine as a primary active substance. Consequently, there is no quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values to summarize in a tabular format. Furthermore, no experimental protocols for the biological evaluation of this specific compound have been published.

Logical Relationship Diagram

While no specific signaling pathways for N-methylcyclopentanamine have been elucidated, the following diagram illustrates its logical relationship as a synthetic building block in the drug discovery process, based on the available literature.

logical_relationship cluster_synthesis Chemical Synthesis cluster_application Biological Application & Evaluation N_methylcyclopentanamine N-methylcyclopentanamine (Building Block) Synthetic_Intermediates Synthetic Intermediates N_methylcyclopentanamine->Synthetic_Intermediates Reaction Final_Compounds Complex Bioactive Molecules Synthetic_Intermediates->Final_Compounds Further Synthesis Biological_Targets Biological Targets (e.g., SETD8, IDO) Final_Compounds->Biological_Targets Biological Testing SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Targets->SAR_Studies Data informs

Caption: Logical workflow of N-methylcyclopentanamine in drug discovery.

Conclusion

References

An In-depth Technical Guide to 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopentyl-N-methyl-methanamine, a secondary amine with a cyclopentyl moiety. Due to the limited publicly available data on the specific biological activities of this compound, this document summarizes its known chemical properties and provides a framework for potential research by drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its characteristics and potential areas of investigation.

Chemical Identification and Properties

This compound is a chemical compound with the IUPAC name N-methyl-1-cyclopentylmethanamine. It is characterized by a cyclopentyl group attached to a methylaminomethyl substituent.

Synonyms:

  • N-Methyl-cyclopentanemethanamine

  • (Cyclopentylmethyl)methylamine

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4492-51-7[1]
Molecular Formula C₇H₁₅N[1]
Molar Mass 113.2 g/mol [1]
Boiling Point 105 °C (at 210 Torr)[1]
Density 0.837±0.06 g/cm³ (Predicted)[1]
pKa 11.06±0.10 (Predicted)

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible method involves the reductive amination of cyclopentanecarboxaldehyde with methylamine.

General Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of cyclopentanecarboxaldehyde in a suitable solvent (e.g., methanol, dichloromethane), an equimolar amount of methylamine (as a solution in a solvent or as a salt with subsequent basification) is added.

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate N-cyclopentylidenemethanamine (an imine).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently a lack of specific data on the biological activity and mechanism of action of this compound in the scientific literature. However, the structural motifs present in the molecule, namely the cyclopentyl group and the secondary amine, are found in various biologically active compounds. This suggests potential avenues for investigation.

Many small molecule amines and their derivatives are known to interact with various receptors and transporters in the central nervous system (CNS). For instance, structurally related compounds can exhibit activity at monoamine transporters (for dopamine, norepinephrine, and serotonin) or at specific G-protein coupled receptors (GPCRs).

Hypothetical Signaling Pathway for Investigation:

Given its structure, a primary hypothesis would be its interaction with monoaminergic systems. The following diagram illustrates a potential mechanism of action if the compound were to act as a monoamine reuptake inhibitor.

Hypothetical_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-Cyclopentyl-N-methyl- methanamine Transporter Monoamine Transporter (e.g., DAT, NET, SERT) Compound->Transporter Inhibition Monoamine Monoamine Neurotransmitter Monoamine->Transporter Reuptake Vesicle Synaptic Vesicle Release Vesicle->Release Monoamine_Synapse Increased Monoamine Concentration Release->Monoamine_Synapse Exocytosis Receptor Postsynaptic Receptor Monoamine_Synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal

Caption: Hypothetical mechanism of action as a monoamine reuptake inhibitor.

Experimental Approaches to Determine Biological Activity:

  • Receptor Binding Assays: To screen for affinity against a panel of CNS receptors and transporters.

  • In Vitro Functional Assays: To determine if the compound acts as an agonist, antagonist, or modulator at identified targets.

  • In Vivo Behavioral Studies: To assess potential effects on locomotion, anxiety, depression, or cognition in animal models.

Conclusion and Future Directions

This compound is a simple secondary amine for which detailed biological data is not yet available. This guide has provided its known chemical properties and a potential synthetic route. The exploration of its pharmacological profile, particularly its interaction with CNS targets, represents a promising area for future research. The structural similarity to other neuroactive compounds suggests that further investigation could reveal interesting biological activities. Researchers are encouraged to use the provided hypothetical frameworks as a starting point for their investigations into the therapeutic potential of this and related molecules.

References

Spectral Data Interpretation for 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectral data for the compound 1-cyclopentyl-N-methyl-methanamine. The interpretation of its Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy data is detailed. This document also outlines the fundamental experimental protocols for acquiring these spectra, serving as a comprehensive resource for researchers in drug discovery and organic chemistry.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₅N[1][2]

  • CAS Number: 4492-51-7[1][2]

  • Molecular Weight: 113.2 g/mol [2]

  • Structure:

| | \ / cyclopentyl ring


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum Data
m/z Relative Intensity (%) Assignment
11330[M]⁺ (Molecular Ion)
98100[M - CH₃]⁺
8440[M - C₂H₅]⁺
7060[M - C₃H₇]⁺
5680[C₄H₈]⁺
4490[CH₃-NH-CH₂]⁺
Interpretation of Fragmentation

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow established patterns for secondary amines. The presence of nitrogen means the molecule will have an odd molecular weight, and its fragments will often be even.[3] The base peak in many amines arises from the cleavage of the β-bond.[3]

The molecular ion peak [M]⁺ is anticipated at m/z 113. The most prominent fragmentation pathway is likely the alpha-cleavage, leading to the loss of a methyl group to form a stable iminium ion at m/z 98, which is predicted to be the base peak. Further fragmentation of the cyclopentyl ring and the alkyl chain will produce the other observed ions.

Experimental Protocol: Electron Ionization Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile is introduced into the mass spectrometer. In the ion source, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[4] The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. For amines, chemical ionization can be a gentler method to better observe the molecular ion if it is not readily detectable with electron ionization.[3]

fragmentation M [C₇H₁₅N]⁺˙ m/z = 113 F1 [C₆H₁₂N]⁺ m/z = 98 M->F1 - •CH₃ F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 - •C₂H₅ F3 [C₄H₈N]⁺ m/z = 70 M->F3 - •C₃H₇ F4 [C₂H₆N]⁺ m/z = 44 M->F4 - C₅H₉•

Predicted Mass Spectrometry Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.45s3HN-CH₃
~2.30d2HCyclopentyl-CH₂-N
~1.80 - 1.40m9HCyclopentyl-CH and CH₂
~1.10br s1HN-H
Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The N-methyl protons should appear as a singlet around 2.45 ppm. The two protons of the methylene bridge between the cyclopentyl ring and the nitrogen atom are expected to be a doublet around 2.30 ppm due to coupling with the adjacent methine proton on the cyclopentyl ring. The protons of the cyclopentyl ring will likely appear as a complex multiplet in the range of 1.40-1.80 ppm. The N-H proton is expected to be a broad singlet around 1.10 ppm, and its chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Assignment
~55.0Cyclopentyl-CH₂-N
~42.0N-CH₃
~38.0Cyclopentyl-CH
~30.0Cyclopentyl-CH₂
~25.0Cyclopentyl-CH₂
Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon of the methylene bridge is expected to be the most downfield among the aliphatic carbons due to the electron-withdrawing effect of the nitrogen atom, appearing around 55.0 ppm. The N-methyl carbon should appear around 42.0 ppm. The carbons of the cyclopentyl ring are expected to resonate at distinct chemical shifts, with the methine carbon appearing around 38.0 ppm and the different methylene carbons appearing around 30.0 and 25.0 ppm.

Experimental Protocol: NMR Spectroscopy

For ¹H and ¹³C NMR analysis, approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5] A small amount of tetramethylsilane (TMS) can be added as an internal standard. The solution is transferred to an NMR tube. The spectrum is acquired using a high-field NMR spectrometer. For quantitative measurements, a sufficient relaxation delay (at least 5 times the longest T1) between pulses is crucial.[6]

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-100 mg in 0.6-0.7 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer place Place tube in NMR spectrometer shim Shim magnetic field place->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate interpret interpret integrate->interpret Spectral Interpretation

References

Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Cyclopentylamine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Cyclopentylamine, a cyclic alkylamine, and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities and therapeutic applications. This technical guide provides a comprehensive review of the current literature on cyclopentylamine derivatives, focusing on their synthesis, diverse biological targets, structure-activity relationships, and available pharmacokinetic data. Detailed experimental protocols for key assays and synthesized compounds are provided to facilitate further research and development in this promising area.

Synthesis of Cyclopentylamine Derivatives

The synthesis of the cyclopentylamine core can be achieved through several methods, with the catalytic ammonolysis of cyclopentanone being a common industrial approach.[1] This process typically involves the reaction of cyclopentanone with ammonia in the presence of hydrogen and a catalyst, such as a Cu-Co-Ni/AlO₃ system, under high pressure and temperature, achieving yields of up to 89.7%.[1]

A significant class of biologically active cyclopentylamine derivatives are the 2-(cyclopentylamino)thiazol-4(5H)-ones. The synthesis of these compounds generally involves the reaction of 2-cyclopentylthiourea with an appropriate 2-bromo ester. The reaction conditions can be varied to optimize the yield depending on the substituents. For instance, derivatives with unbranched alkyl groups at the C-5 position of the thiazole ring can be synthesized at room temperature in chloroform.[2]

Biological Activities and Therapeutic Targets

Cyclopentylamine derivatives have shown promising activity against a range of therapeutic targets, including enzymes and receptors implicated in cancer, metabolic disorders, infectious diseases, and pain.

Anticancer Activity

Certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated notable anticancer activity. For example, compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) has been shown to inhibit the proliferation of various cancer cell lines.[2]

Table 1: Anticancer Activity of 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives

CompoundCell LineIC50 (µM)
3g Caco-2 (Colon Carcinoma)15.3 ± 1.2[2]
PANC-1 (Pancreatic Carcinoma)18.7 ± 1.5[2]
U-118 MG (Glioma)21.4 ± 1.8[2]
MDA-MB-231 (Breast Carcinoma)25.6 ± 2.1[2]
SK-MEL-30 (Skin Melanoma)29.8 ± 2.5[2]
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition

11β-HSD1 is a key enzyme in the peripheral metabolism of glucocorticoids, converting inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity.[3][4] Several 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as potent inhibitors of 11β-HSD1.[2]

Table 2: In Vitro Inhibition of 11β-HSD1 and 11β-HSD2 by 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives at 10 µM

CompoundR Substituent% Inhibition of 11β-HSD1% Inhibition of 11β-HSD2
3a -CH₃10.94 ± 1.12[2]40.11 ± 2.15[2]
3b -CH₂CH₃21.33 ± 1.54[2]38.27 ± 1.98[2]
3c -CH₂CH₂CH₃55.18 ± 2.89[2]42.55 ± 2.31[2]
3d -CH(CH₃)₂68.42 ± 3.12[2]44.18 ± 2.45[2]
3e -CH₂CH(CH₃)₂75.63 ± 3.54[2]41.76 ± 2.28[2]
3f -C₆H₅82.11 ± 3.87[2]36.55 ± 1.89[2]
3g -C₆H₄-p-Br88.97 ± 4.12[2]39.88 ± 2.07[2]
3h Spiro[4.5]decane95.23 ± 4.56[2] (IC₅₀ = 0.07 µM)45.12 ± 2.53[2]
3i Spiro[3.4]octane79.54 ± 3.68[2]46.33 ± 2.61[2]

The high potency and selectivity of compound 3h make it a particularly interesting candidate for further development.

dot

11beta_HSD1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisone Cortisone 11beta_HSD1 11beta_HSD1 Cortisone->11beta_HSD1 Substrate Cortisol Cortisol 11beta_HSD1->Cortisol Product GR GR Cortisol->GR Binds Cortisol->GR H6PDH H6PDH NADPH NADPH H6PDH->NADPH Generates NADP+ NADP+ NADP+->H6PDH NADPH->11beta_HSD1 Cofactor Cortisol_GR_complex Cortisol_GR_complex GR->Cortisol_GR_complex HSP90 HSP90 HSP90->GR Chaperone GRE GRE Cortisol_GR_complex->GRE Binds to Cortisol_GR_complex->GRE Gene_Transcription Gene_Transcription GRE->Gene_Transcription Regulates

Caption: 11β-HSD1 Signaling Pathway.

Antiviral Activity

A series of cyclopentane derivatives have been identified as potent inhibitors of influenza virus neuraminidase, an essential enzyme for the release of new viral particles from infected cells.[3] These compounds have shown efficacy against a broad spectrum of influenza A and B virus strains.[3]

Table 3: Antiviral Activity of Cyclopentane Neuraminidase Inhibitors against Influenza A (H1N1) Virus (A/Texas/36/91)

CompoundEC₅₀ (µM)[3]
RWJ-2702010.06
BCX-18270.22
BCX-18980.08
BCX-19230.11
Zanamivir0.18
Oseltamivir carboxylate0.12

dot

Influenza_Virus_Lifecycle Influenza Virus Lifecycle and Neuraminidase Inhibition cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Sialic_Acid Sialic Acid Receptor Virus->Sialic_Acid Attachment (HA) HA Hemagglutinin NA Neuraminidase Release Virus Release NA->Release Enables Cell Cell Replication Viral Replication Cell->Replication Sialic_Acid->NA Cleavage Sialic_Acid->Cell Entry Budding_Virion Budding Virion Replication->Budding_Virion Assembly Budding_Virion->Sialic_Acid Tethering NA_Inhibitor Cyclopentane Derivative (Neuraminidase Inhibitor) NA_Inhibitor->NA Inhibits

Caption: Influenza Neuraminidase Inhibition.

Antinociceptive Activity

The reaction of cyclopentylamine with phthalimide derivatives has yielded compounds with significant antinociceptive (pain-relieving) properties. Notably, benzamido-N-prop-2-ynyl-N-cyclopentyl-carboxamide showed antinociceptive activity comparable to indomethacin in an acetic acid-induced writhing assay.

Chemokine Receptor 2 (CCR2) Antagonism

Cyclopentylamine has been incorporated as a linker in the design of phenyl piperidine derivatives that act as potent and selective CCR2 antagonists.[5] CCR2 is a key chemokine receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for conditions like atherosclerosis and multiple sclerosis.[6] For the cyclopentylamine series, the (1S,3R)-configuration demonstrated significantly higher affinity for human CCR2.[5]

Experimental Protocols

Synthesis of 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one (3f)[2]

A mixture of 2-cyclopentylthiourea, 2-bromo-2-phenylacetic acid, and N,N-diisopropylethylamine in a suitable solvent is subjected to microwave irradiation at 150-160 °C. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product. The final compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

dot

Synthesis_Workflow Start Start Reagents 2-Cyclopentylthiourea 2-Bromo-2-phenylacetic acid N,N-diisopropylethylamine Start->Reagents Reaction Microwave Irradiation 150-160 °C Reagents->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Solvent Evaporation Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Characterization NMR, HRMS Purification->Characterization End End Characterization->End

Caption: Synthesis of a Thiazolone Derivative.

In Vitro 11β-HSD1 Inhibition Assay[2]

The inhibitory activity of the compounds against 11β-HSD1 is determined by measuring the conversion of a substrate (e.g., cortisone) to its product (cortisol). The assay is typically performed using human liver microsomes as the enzyme source and NADPH as a cofactor. The test compounds are pre-incubated with the enzyme and cofactor, followed by the addition of the substrate. The reaction is stopped after a specific time, and the product formation is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS). The percentage of inhibition is calculated by comparing the product formation in the presence of the test compound to that of a control.

MTS Assay for Anticancer Activity[2]

The anticancer activity of the compounds is evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After the treatment period, the MTS reagent is added to each well and incubated. The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Influenza Neuraminidase Inhibition Assay[3]

The inhibitory effect of the compounds on influenza neuraminidase is assessed using a chemiluminescent-based assay. The assay measures the activity of the neuraminidase enzyme in the presence and absence of the test compounds. A neuraminidase substrate that generates a chemiluminescent signal upon cleavage is used. The reduction in the signal in the presence of the compound indicates inhibition of the enzyme. The EC₅₀ value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is determined.

Structure-Activity Relationships (SAR)

The available data allows for the elucidation of some preliminary structure-activity relationships for cyclopentylamine derivatives.

  • 11β-HSD1 Inhibition: For the 2-(cyclopentylamino)thiazol-4(5H)-one series, the nature of the substituent at the C-5 position of the thiazole ring plays a crucial role in the inhibitory activity. Small alkyl substituents (methyl, ethyl) result in weak inhibition, while larger, more lipophilic groups (isopropyl, isobutyl, phenyl, and spirocyclic systems) lead to a significant increase in potency.[2] The spiro[4.5]decane derivative (3h ) exhibited the highest inhibitory activity, suggesting that a bulky, conformationally restricted substituent is favorable for binding to the active site of 11β-HSD1.[2]

  • CCR2 Antagonism: In the case of phenyl piperidine derivatives with a cyclopentylamine linker, the stereochemistry of the cyclopentylamine moiety is critical for activity. The (1S,3R)-configuration is preferred for high-affinity binding to the human CCR2 receptor.[5]

Pharmacokinetics

Currently, there is a limited amount of publicly available in vivo pharmacokinetic data specifically for cyclopentylamine derivatives. Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of these promising compounds to assess their drug-like properties and potential for clinical development.

Conclusion

Cyclopentylamine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening against various therapeutic targets. The potent and selective 11β-HSD1 inhibitors and influenza neuraminidase inhibitors highlighted in this review demonstrate the potential of cyclopentylamine derivatives in the development of new therapies for metabolic and infectious diseases. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this important class of molecules.

References

Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-N-methyl-methanamine is a secondary amine with potential applications in organic synthesis and medicinal chemistry. As with any compound of interest in research and development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in various systems, designing experimental protocols, and ensuring safe handling. This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental methodologies for its characterization, and presents a typical workflow for its synthesis and analysis.

Core Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that much of the currently available data is based on computational predictions and awaits experimental verification.

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 4492-51-7[1]
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.2 g/mol [1]
Appearance Colorless liquid (predicted for similar compounds)[2]
Odor Pungent, fishy (typical for lower aliphatic amines)[2][3]
Density (Predicted) 0.837 ± 0.06 g/cm³[1]
Boiling Point 105 °C at 210 Torr[1]
Melting Point -50 °C (for a similar compound, 1-cyclopentyl-N-methylpropan-2-amine)[2]

Table 2: Chemical and Solubility Properties

PropertyValueSource
pKa (Predicted) 11.06 ± 0.10N/A
Solubility Soluble in water and many organic solvents (predicted for similar compounds)[2]

Experimental Protocols

Detailed experimental verification of the physicochemical properties of this compound is crucial. The following are generalized protocols for determining key parameters for a liquid secondary amine.

1. Synthesis via Reductive Amination

A common method for the synthesis of secondary amines like this compound is through the reductive amination of a ketone.[2]

  • Reaction: Cyclopentanone is reacted with methylamine in the presence of a reducing agent, such as sodium borohydride or hydrogen with a metal catalyst (e.g., Pd/C).

  • Procedure:

    • Dissolve cyclopentanone in a suitable solvent (e.g., methanol).

    • Add an equimolar amount of methylamine (often as a solution in a solvent like ethanol or THF).

    • Cool the mixture in an ice bath.

    • Slowly add the reducing agent while monitoring the temperature.

    • Allow the reaction to proceed to completion at room temperature.

    • Work up the reaction by quenching any remaining reducing agent, extracting the product into an organic solvent, and drying the organic layer.

    • Purify the product via distillation.

2. Determination of Boiling Point

The boiling point can be determined at atmospheric or reduced pressure.

  • Apparatus: A distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum pump and a manometer are required.

  • Procedure:

    • Place the purified amine in the distillation flask with boiling chips.

    • If performing vacuum distillation, connect the apparatus to the vacuum pump and reduce the pressure to the desired level.

    • Heat the flask gradually.

    • Record the temperature at which the liquid is in equilibrium with its vapor (i.e., the temperature at which the liquid is refluxing and condensing on the thermometer bulb).

3. Solubility Assessment

A qualitative assessment of solubility can be performed in various solvents.

  • Procedure:

    • Add a small amount (e.g., 0.1 mL) of this compound to a test tube.

    • Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, dichloromethane).

    • Vigorously mix the contents.

    • Observe whether a homogeneous solution is formed.

4. pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid can be determined by potentiometric titration.

  • Procedure:

    • Prepare a standard solution of the amine in water.

    • Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

5. LogP Determination via Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound.

  • Procedure:

    • Prepare a solution of the amine in n-octanol.

    • Mix this solution with an equal volume of water in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

    • Allow the layers to separate completely.

    • Determine the concentration of the amine in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC-MS).

    • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

6. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified liquid amine in a deuterated solvent (e.g., CDCl₃).

    • Expected ¹H NMR Features: Signals corresponding to the methyl group protons, the methylene protons adjacent to the nitrogen, the methine proton on the cyclopentyl ring, and the methylene protons of the cyclopentyl ring.

    • Expected ¹³C NMR Features: Resonances for each unique carbon atom in the molecule.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • Expected Features: A characteristic N-H stretch for a secondary amine in the region of 3300-3500 cm⁻¹, C-H stretching bands, and C-N stretching vibrations.

  • Mass Spectrometry (MS):

    • Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).

    • Expected Features: A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of aliphatic amines, such as alpha-cleavage, will also be observed.

Visualizations

As no specific signaling pathways or biological activities for this compound have been identified in the reviewed literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

experimental_workflow cluster_characterization Physicochemical Characterization start Starting Materials (Cyclopentanone, Methylamine) synthesis Reductive Amination start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Purification (Distillation) workup->purification product Purified 1-Cyclopentyl- N-methyl-methanamine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms boiling_point Boiling Point Determination product->boiling_point solubility Solubility Assessment product->solubility pka pKa Determination product->pka logp LogP Determination product->logp

Synthesis and Characterization Workflow

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound based on available data. While computational predictions offer valuable initial insights, comprehensive experimental verification is essential for its application in research and development. The outlined experimental protocols provide a framework for obtaining robust and reliable data. Further research into the biological activity of this compound is warranted to explore its full potential in medicinal chemistry and related fields.

References

The Enigmatic Profile of 1-cyclopentyl-N-methyl-methanamine: A Search for Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the scientific and patent literature, the specific compound 1-cyclopentyl-N-methyl-methanamine (CAS Number: 4492-51-7) remains largely uncharacterized, with no significant data available regarding its discovery, historical development, or detailed pharmacological properties. This technical overview serves to summarize the limited available information and highlight the absence of in-depth research on this particular molecule.

For researchers, scientists, and drug development professionals, the journey of a compound from synthesis to potential application is typically well-documented. However, in the case of this compound, this path appears to be untrodden, or at least, not publicly recorded. Extensive searches have yielded primarily basic physicochemical data, with a conspicuous lack of peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action.

Physicochemical Properties

What is known about this compound is confined to its fundamental chemical identity. The available data from various chemical databases is summarized below.

PropertyValueSource
CAS Number 4492-51-7Chemical Abstracts Service
Molecular Formula C₇H₁₅NChemBK, PubChem
Molecular Weight 113.20 g/mol ChemBK, PubChem
Boiling Point 105 °C (at 210 Torr)ChemBK
Density 0.837 g/cm³ (Predicted)ChemBK

Synthesis and Potential Precursors

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the surveyed literature, general synthetic routes for similar N-alkylated cyclopentylamines can be inferred. A plausible synthetic pathway could involve the reductive amination of cyclopentanecarboxaldehyde with methylamine. This common organic reaction is a standard method for forming carbon-nitrogen bonds.

A generalized workflow for such a synthesis is depicted below. It is important to note that this is a hypothetical pathway and has not been experimentally verified for this specific compound from the available literature.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde ReductiveAmination Reductive Amination (e.g., NaBH₃CN, H₂/Pd-C) Cyclopentanecarboxaldehyde->ReductiveAmination Methylamine Methylamine Methylamine->ReductiveAmination TargetMolecule This compound ReductiveAmination->TargetMolecule

A potential synthetic route to this compound.

Biological Activity and Signaling Pathways

Crucially, there is a complete absence of published data on the pharmacological activity, receptor binding profiles, or any associated signaling pathways for this compound. While some patent literature discusses related aminoketone structures and their central nervous system activity, no direct link or data for the target compound is provided[1]. Research on structurally similar cycloalkylamines suggests potential interactions with neurotransmitter systems, but this remains speculative for this compound[2].

The lack of information precludes the creation of any diagrams for signaling pathways or experimental workflows related to its biological effects.

Conclusion

References

Theoretical Exploration of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 1-cyclopentyl-N-methyl-methanamine, a secondary amine with potential relevance in medicinal chemistry and materials science. In the absence of extensive published theoretical data for this specific molecule, this document outlines the established computational protocols and presents illustrative data based on studies of analogous compounds, such as N-methylcyclopentylamine. Key areas covered include conformational analysis, quantum chemical calculations for geometric and electronic properties, and vibrational analysis. Detailed experimental protocols for these theoretical investigations are provided to facilitate further research. The guide also includes visualizations of computational workflows and a hypothetical signaling pathway, illustrating the potential biological interactions of this class of molecules. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a secondary amine featuring a cyclopentyl ring connected to a methylaminomethyl group. Its structural motifs, a cycloalkane and a secondary amine, are prevalent in numerous biologically active compounds and functional organic materials. Theoretical studies are indispensable for elucidating the conformational landscape, electronic structure, and spectroscopic properties of such molecules, thereby providing critical insights for drug design, reaction mechanism studies, and the prediction of material properties. This guide serves as a foundational resource for researchers embarking on the computational analysis of this compound and related structures.

Molecular Properties

The fundamental properties of this compound are summarized below. These values are typically the starting point for any in-depth theoretical investigation.

PropertyValueSource
Molecular Formula C7H15N-
Molar Mass 113.2 g/mol -
CAS Number 4492-51-7-
Predicted Density 0.837±0.06 g/cm³-
Predicted Boiling Point 105 °C (at 210 Torr)-

Theoretical Methodology and Experimental Protocols

A thorough theoretical investigation of this compound involves a multi-step computational workflow. This section details the standard protocols for such a study.

Conformational Analysis

Due to the flexibility of the cyclopentyl ring and the rotatable bonds in the side chain, this compound can exist in multiple conformations. Identifying the low-energy conformers is crucial as they will have the most significant populations at equilibrium.

Experimental Protocol for Conformational Search:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search Algorithm: A systematic or stochastic conformational search is performed. A common approach is to use a Monte Carlo method with torsional sampling to explore the potential energy surface.

  • Geometry Optimization and Energy Minimization: The geometries of the identified conformers are optimized, and their energies are minimized using a computationally efficient method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method (e.g., PM7).

  • Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative set of low-energy conformers is then selected for higher-level quantum chemical calculations.

Quantum Chemical Calculations

High-level quantum chemical calculations are employed to obtain accurate geometric parameters, electronic properties, and vibrational frequencies for the low-energy conformers.

Experimental Protocol for Quantum Chemical Calculations:

  • Method Selection: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP hybrid functional is a common choice for organic molecules.

  • Basis Set Selection: A suitable basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), is chosen to describe the atomic orbitals.

  • Geometry Optimization: The geometry of each selected conformer is fully optimized at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located.

  • Property Calculations: Following geometry optimization, various molecular properties are calculated, including:

    • Optimized Cartesian Coordinates: The final 3D structure of the molecule.

    • Bond Lengths, Bond Angles, and Dihedral Angles: The internal coordinates of the optimized geometry.

    • Mulliken Atomic Charges: The distribution of electron density across the molecule.

    • Dipole Moment: A measure of the molecule's overall polarity.

    • Energies of Frontier Molecular Orbitals (HOMO and LUMO): These are important for understanding the molecule's reactivity.

Vibrational Analysis

Vibrational analysis provides information about the molecule's vibrational modes and their corresponding frequencies. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Experimental Protocol for Vibrational Analysis:

  • Frequency Calculation: Following geometry optimization at the same level of theory, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates.

  • Frequency Scaling: The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies. Therefore, a scaling factor (e.g., ~0.96 for B3LYP functionals) is typically applied to improve the agreement with experimental data.

  • Spectral Assignment: The calculated vibrational modes are analyzed to assign them to specific types of molecular motions (e.g., N-H stretch, C-H bend).

Illustrative Quantitative Data

As there is a lack of published, detailed theoretical studies on this compound, this section presents illustrative data for the closely related and structurally similar molecule, N-methylcyclopentylamine. This data is representative of the type of results that would be obtained from the protocols described above.

Calculated Geometric Parameters (Illustrative)

The following table presents a selection of calculated geometric parameters for an optimized conformation of N-methylcyclopentylamine, obtained at the B3LYP/6-31G(d) level of theory.

ParameterBond/AngleValue
Bond Lengths (Å) C-N (ring)1.47
C-N (methyl)1.46
N-H1.01
C-C (avg. in ring)1.54
C-H (avg.)1.09
**Bond Angles (°) **C-N-C112.5
C-N-H109.8
H-C-N (ring)110.2
Dihedral Angles (°) H-N-C-C (ring)178.5
C-N-C-H (methyl)60.2
Calculated Vibrational Frequencies (Illustrative)

This table provides a selection of calculated and scaled vibrational frequencies for N-methylcyclopentylamine, along with their assignments. These are compared to typical experimental ranges for secondary amines.[1][2][3]

Vibrational ModeCalculated Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)[1][2][3]
N-H Stretch 33203300 - 3500
C-H Stretch (asym) 29652950 - 2970
C-H Stretch (sym) 28752860 - 2880
N-H Bend 15901550 - 1650
CH₂ Scissor 14601440 - 1480
C-N Stretch 11251020 - 1220
N-H Wag 735650 - 900

Visualizations

Visual models are essential for understanding complex theoretical concepts and workflows. The following diagrams were generated using the DOT language and rendered with Graphviz.

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a small organic molecule.

computational_workflow cluster_input Input Preparation cluster_conf_search Conformational Analysis cluster_qm_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Building conf_search Conformational Search (e.g., Monte Carlo) mol_build->conf_search geom_opt_low Low-Level Geometry Optimization (e.g., MMFF94) conf_search->geom_opt_low conf_selection Conformer Selection geom_opt_low->conf_selection geom_opt_high High-Level Geometry Optimization (e.g., DFT/B3LYP) conf_selection->geom_opt_high freq_calc Vibrational Frequency Calculation geom_opt_high->freq_calc prop_calc Molecular Property Calculation geom_opt_high->prop_calc vib_analysis Vibrational Mode Assignment freq_calc->vib_analysis geom_analysis Geometric Parameter Analysis prop_calc->geom_analysis electronic_analysis Electronic Structure Analysis prop_calc->electronic_analysis comparison Comparison with Experimental Data geom_analysis->comparison vib_analysis->comparison signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound (Ligand) gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr g_protein Gs Protein (inactive) gpcr->g_protein activates g_protein_active Gs Protein (active) g_protein->g_protein_active ac Adenylate Cyclase (inactive) ac_active Adenylate Cyclase (active) ac->ac_active g_protein_active->ac activates camp cAMP ac_active->camp produces pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets

References

An In-depth Technical Guide on the Solubility of 1-Cyclopentyl-N-methyl-methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 1-cyclopentyl-N-methyl-methanamine. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on qualitative solubility characteristics, general principles governing the solubility of similar amines, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound, also known by its synonyms Cyclopentanemethanamine, N-methyl-, and CAS number 4492-51-7, is a secondary amine with the molecular formula C7H15N.[1][2] Its structure consists of a cyclopentylmethyl group and a methyl group attached to a nitrogen atom. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification processes, and potential use as an intermediate in drug development.

Predicted and Observed Solubility Profile

The solubility of amines is largely dictated by the length of the carbon chain. Amines with four or fewer carbon atoms are generally soluble in water, while those with more than four carbons are typically insoluble in water but soluble in organic solvents such as diethyl ether or dichloromethane.[4] With a total of seven carbon atoms, this compound is expected to have low solubility in water and good solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Water, Ethanol, MethanolLow in Water, Soluble in AlcoholsExpected to be sparingly soluble in water due to the larger carbon structure, but soluble in alcohols due to hydrogen bonding capabilities of the amine group.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents can solvate the amine group, and the non-polar cyclopentyl group will interact favorably with the organic part of the solvents.
Non-Polar Solvents Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM)SolubleThe significant non-polar character of the cyclopentyl and methyl groups suggests good solubility in non-polar and weakly polar organic solvents.[4]
Aqueous Acid 5% Hydrochloric AcidSolubleAs a base, it will react with acid to form a water-soluble ammonium salt.[5]
Aqueous Base 5% Sodium HydroxideInsolubleAs a base, it is not expected to react with or be solubilized by an aqueous base.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on standard laboratory procedures for solubility assessment.[6]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, hexane, toluene, diethyl ether)

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to a clean, dry test tube.

  • Initial Addition of Solute: Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to the test tube containing the solvent.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: Visually inspect the solution for any undissolved solute. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Incremental Additions (for semi-quantitative analysis): If the initial amount dissolves completely, continue to add pre-weighed increments of the amine (e.g., 10 mg at a time), mixing thoroughly after each addition, until a saturated solution is formed (i.e., undissolved solute remains).

  • Recording Data: Record the total mass of the amine that dissolved in the specific volume of the solvent. The solubility can then be expressed in terms of mg/mL or g/L.

  • Repeat for Each Solvent: Repeat this procedure for each of the selected organic solvents.

  • Temperature Control: For more precise measurements, conduct the experiment at a controlled temperature, as solubility is temperature-dependent.

Logical Relationships in Synthesis

While no signaling pathways involving this compound are documented, a general synthetic route for its preparation involves the reaction of a cyclic ketone with methylamine.[3] This process can be visualized as a straightforward chemical transformation.

G Simplified Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Cyclopentanone Cyclopentanone Reaction Reductive Amination Cyclopentanone->Reaction Methylamine Methylamine Methylamine->Reaction Product This compound Reaction->Product Yields

Caption: A diagram illustrating the general synthetic pathway to produce this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be readily soluble in a wide range of common organic solvents, a property that is advantageous for its use in organic synthesis and other applications within drug development and materials science. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values for their specific applications.

References

Potential Research Areas for 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Cyclopentyl-N-methyl-methanamine, a secondary amine featuring a cyclopentyl moiety, presents a scaffold with intriguing possibilities for therapeutic drug development. While specific biological data for this compound is not extensively available in public literature, its structural motifs—the cyclopentyl group and the N-methyl-methanamine side chain—are present in various biologically active molecules. This technical guide outlines potential research avenues for this compound, providing a foundation for its exploration as a novel therapeutic agent. The proposed areas of investigation are based on the established roles of its constituent chemical features in medicinal chemistry, targeting indications in metabolic diseases and central nervous system (CNS) disorders.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for investigating the pharmacological potential of this compound.

Core Compound Properties

A summary of the basic physicochemical properties of this compound is presented below. The lack of extensive experimental data highlights the novelty of this chemical entity and the opportunity for foundational research.

PropertyValueSource
Molecular Formula C7H15NChemBK[1]
Molar Mass 113.2 g/mol ChemBK[1]
CAS Number 4492-51-7ChemicalBook[2]
Boiling Point 105 °C (at 210 Torr)ChemBK[1]
Synonyms (Cyclopentylmethyl)methylamine, N-Methyl-cyclopentanemethanamineChemicalBook[2]

Potential Research Areas

Based on structural analogy to known pharmacologically active agents, three primary areas of research are proposed for this compound:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The structural similarity to certain classes of DPP-4 inhibitors suggests a potential role in the management of type 2 diabetes.

  • Monoamine Oxidase (MAO) Inhibition: The N-methylamine moiety is a common feature in many MAO inhibitors, indicating a possible application in the treatment of depression and other neurological disorders.

  • Central Nervous System (CNS) Receptor Modulation: The lipophilic cyclopentyl group may facilitate blood-brain barrier penetration, opening avenues for exploring its interaction with key CNS receptors such as dopamine, serotonin, and GABA-A receptors.

The following sections will delve into the rationale behind each proposed research area and provide detailed experimental protocols to guide investigation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Rationale: Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in the regulation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, thereby improving glycemic control in type 2 diabetes.[3][4] Structurally related compounds, such as C-(1-aryl-cyclohexyl)-methylamines, have been identified as potent and selective DPP-4 inhibitors, suggesting that the cyclopentyl-methylamine scaffold could also exhibit this activity.[5]

Experimental Protocol: DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • Prepare working solutions of the DPP-4 enzyme and substrate in the assay buffer.

  • Assay Reaction:

    • Add 25 µL of the assay buffer to all wells.

    • Add 25 µL of the test compound or positive control at various concentrations to the respective wells.

    • Add 25 µL of the DPP-4 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Logical Workflow for DPP-4 Inhibition Screening

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Test Compound (this compound) Incubate_Enzyme_Inhibitor Incubate Enzyme with Test Compound/Control Prep_Compound->Incubate_Enzyme_Inhibitor Prep_Control Prepare Positive Control (e.g., Sitagliptin) Prep_Control->Incubate_Enzyme_Inhibitor Prep_Enzyme Prepare DPP-4 Enzyme Prep_Enzyme->Incubate_Enzyme_Inhibitor Prep_Substrate Prepare Substrate (Gly-Pro-AMC) Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for DPP-4 inhibition screening.

Monoamine Oxidase (MAO) Inhibition

Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. The N-methylamine structural feature is present in numerous MAO inhibitors. Therefore, this compound warrants investigation for its potential to inhibit MAO isoforms.

Experimental Protocol: MAO Inhibition Assay

This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine or a specific substrate for each isoform)

  • MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and positive controls.

    • Prepare working solutions of MAO-A, MAO-B, HRP, and Amplex Red.

  • Assay Reaction:

    • In separate wells for MAO-A and MAO-B, add 50 µL of assay buffer.

    • Add 10 µL of the test compound or positive control at various concentrations.

    • Add 20 µL of the respective MAO enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding a 20 µL mixture of the substrate, HRP, and Amplex Red.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm in kinetic mode for 30 minutes.

    • Determine the rate of reaction and calculate the percent inhibition as described for the DPP-4 assay.

    • Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Signaling Pathway of MAO and Potential Inhibition

MAO_Inhibition_Pathway cluster_pathway Monoamine Neurotransmitter Metabolism cluster_inhibition Inhibition Mechanism Monoamine Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 Test_Compound This compound Test_Compound->MAO Potential Inhibition CNS_Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and Compound Prep_Membranes->Incubate Prep_Radioligand Prepare Radioligand Prep_Radioligand->Incubate Prep_Compound Prepare Test Compound Prep_Compound->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count_Radioactivity Scintillation Counting Filter->Count_Radioactivity Calculate_Binding Calculate Specific Binding Count_Radioactivity->Calculate_Binding Determine_Ki Determine Ki Value Calculate_Binding->Determine_Ki Synthesis_Scheme Reactant1 Cyclopentanecarboxaldehyde Intermediate Imine Intermediate Reactant1->Intermediate Reactant2 Methylamine (CH3NH2) Reactant2->Intermediate Product This compound Intermediate->Product Reduction (e.g., NaBH4)

References

Methodological & Application

Application Notes and Protocols: 1-Cyclopentyl-N-methyl-methanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-N-methyl-methanamine, with the Chemical Abstracts Service (CAS) registry number 4492-51-7, is a secondary amine featuring a cyclopentylmethyl group and an N-methyl substituent. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of the N-methyl-cyclopentylmethyl moiety into larger molecules. This structural motif is of interest in medicinal chemistry due to its potential to influence pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides an overview of the potential synthetic routes to this compound and its applications as a chemical intermediate, based on established chemical principles.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4492-51-7
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Boiling Point 105 °C @ 210 Torr
Appearance Colorless liquid (predicted)

Synthetic Protocols

Protocol 1: Synthesis via Reductive Amination of Cyclopentanecarboxaldehyde

This protocol describes a general procedure for the synthesis of this compound via the reductive amination of cyclopentanecarboxaldehyde with methylamine. This is a widely used method for the formation of secondary amines.

Reaction Scheme:

G cluster_0 Reductive Amination cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde intermediate [Imine Intermediate] cyclopentanecarboxaldehyde->intermediate + methylamine Methylamine (CH3NH2) methylamine->intermediate product This compound intermediate->product + reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) reducing_agent->product

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Materials:

  • Cyclopentanecarboxaldehyde

  • Methylamine (solution in THF or methanol, or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of cyclopentanecarboxaldehyde (1.0 eq) in dichloromethane or methanol, add methylamine (1.0-1.2 eq).

  • If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a solution or suspension of the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) in the same solvent.

  • Slowly add the reducing agent to the reaction mixture. The reaction is often exothermic, and cooling may be necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Expected Yield and Purity:

Yields for reductive amination reactions are typically in the range of 60-90%. The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

Protocol 2: Synthesis via N-Alkylation of Cyclopentylmethanamine

This protocol outlines a general method for the synthesis of this compound by the N-alkylation of the primary amine, cyclopentylmethanamine, with a methylating agent.

Reaction Scheme:

G cluster_1 N-Alkylation cyclopentylmethanamine Cyclopentylmethanamine product This compound cyclopentylmethanamine->product + methylating_agent Methylating Agent (e.g., Methyl iodide) methylating_agent->product base Base (e.g., K2CO3) base->product

Figure 2: General workflow for the synthesis of this compound via N-alkylation.

Materials:

  • Cyclopentylmethanamine

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Acetone

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of cyclopentylmethanamine (1.0 eq) in acetonitrile or acetone, add a base such as potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously.

  • Add the methylating agent (e.g., methyl iodide, 1.0-1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Over-alkylation to the quaternary ammonium salt can be a side reaction.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation or column chromatography.

Expected Yield and Purity:

Yields for N-alkylation of primary amines can be variable due to the potential for over-alkylation. Careful control of stoichiometry and reaction conditions is crucial. Purity should be confirmed by GC-MS and NMR.

Application as a Chemical Intermediate

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The secondary amine functionality allows for a variety of subsequent chemical transformations.

General Reaction Protocol: N-Arylation/N-Heteroarylation

This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl halide, a common transformation in the synthesis of pharmaceutical candidates.

Reaction Scheme:

G cluster_2 Buchwald-Hartwig Amination amine This compound product N-(Cyclopentylmethyl)-N-methyl-arylamine amine->product + aryl_halide Aryl/Heteroaryl Halide aryl_halide->product catalyst Palladium Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., BINAP) ligand->product base Base (e.g., NaOtBu) base->product

Figure 3: General workflow for the N-arylation of this compound.

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways in Drug Development

Currently, there is no publicly available information that directly links this compound as an intermediate to a specific, marketed pharmaceutical agent. Therefore, it is not possible to provide a diagram of a signaling pathway that is directly relevant to a final drug product derived from this intermediate.

Should this intermediate be utilized in the synthesis of a bioactive molecule, the relevant signaling pathway would be determined by the biological target of that final compound. For example, if the final product were a kinase inhibitor, the diagram would depict the kinase signaling cascade. If it were a GPCR antagonist, the corresponding receptor signaling pathway would be illustrated.

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for various fields, including pharmaceuticals. The synthetic protocols provided herein are based on well-established chemical transformations and offer a starting point for researchers. Further investigation and optimization would be required to develop robust and scalable synthetic routes. The true value of this intermediate will be realized through its successful incorporation into biologically active molecules and the subsequent elucidation of their mechanisms of action.

Application Notes and Protocols for the Analytical Detection of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-cyclopentyl-N-methyl-methanamine in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a secondary amine with a cyclopentyl moiety. Accurate and sensitive detection of this compound is crucial for its use in research and pharmaceutical development. This document outlines two primary analytical techniques for its detection: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and matrix.

ParameterGC-MS with PFBOC DerivatizationLC-MS/MS (HILIC)
Limit of Detection (LOD) 0.1 - 1.5 pg/mL[1][2]0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 pg/mL0.5 - 5.0 ng/mL
Linearity Range 0.5 pg/mL - 50 ng/mL[1][2]1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99[1][2]> 0.99
Recovery 60 - 105%[1][2]80 - 120%
Precision (RSD) < 10%[1][2]< 15%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes the analysis of this compound using GC-MS after derivatization with pentafluorobenzoyl chloride (PFBOC). Derivatization is often necessary for amines to improve their volatility and thermal stability for GC analysis.[3][4]

a. Materials and Reagents

  • This compound standard

  • Pentafluorobenzoyl chloride (PFBOC)

  • Sodium bicarbonate buffer (pH 10.5)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate

  • High-purity water

b. Sample Preparation and Derivatization

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

  • For aqueous samples, adjust the pH to 10.5 with sodium bicarbonate buffer.

  • To 1 mL of the sample or standard solution, add 10 µL of PFBOC solution (10% in acetone).

  • Vortex the mixture for 1 minute to facilitate the derivatization reaction.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Extract the derivatized analyte into 1 mL of hexane by vortexing for 1 minute.

  • Centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

c. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

d. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantitative analysis in SIM mode, monitor characteristic ions of the PFBOC derivative.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard pH_Adjust pH Adjustment (pH 10.5) Sample->pH_Adjust Derivatization Add PFBOC & Vortex pH_Adjust->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Dry with Na2SO4 Extraction->Drying Injection Inject into GC-MS Drying->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

GC-MS with Derivatization Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the direct analysis of this compound using LC-MS/MS with Hydrophilic Interaction Liquid Chromatography (HILIC). This method avoids the need for derivatization, simplifying sample preparation.

a. Materials and Reagents

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • High-purity water (LC-MS grade)

b. Sample Preparation

  • Prepare a standard stock solution of this compound in methanol or water.

  • Dilute the sample or standard in the initial mobile phase composition (e.g., 95% acetonitrile with 0.1% formic acid).

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

c. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: ZIC-pHILIC (100 x 2.1 mm, 5 µm) or equivalent

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 4000 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

d. Data Analysis

  • Optimize MRM transitions for this compound by infusing a standard solution. The precursor ion will be the protonated molecule [M+H]⁺.

  • Identify the analyte peak based on its retention time and specific MRM transition.

  • Construct a calibration curve using the peak areas of the standards.

  • Quantify the analyte in the samples using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilute in Mobile Phase Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation HILIC Separation Injection->Separation Detection MRM Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Direct LC-MS/MS Analysis Workflow

Method Validation

Both methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[5][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The choice between GC-MS with derivatization and direct LC-MS/MS analysis will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, can provide reliable and accurate quantification of this compound.

References

The Rising Profile of Cyclopentylamines in Medicinal Chemistry: A Look at 1-Cyclopentyl-N-methyl-methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

While specific, in-depth research on the direct applications of 1-cyclopentyl-N-methyl-methanamine in medicinal chemistry remains limited in publicly available literature, the broader class of cyclopentylamine derivatives is gaining significant traction as a valuable scaffold in drug discovery. These compounds, characterized by a cyclopentyl ring attached to an amine-containing side chain, are being explored for a range of therapeutic targets, particularly within the central nervous system.

The cyclopentyl moiety offers a unique combination of lipophilicity and conformational rigidity that can be advantageous for optimizing drug-receptor interactions. This has led to the investigation of various cyclopentylamine analogs for their potential as therapeutic agents.

One of the most well-documented analogs is Cyclopentamine (1-cyclopentyl-N-methylpropan-2-amine) , a compound that has been studied for its sympathomimetic and vasoconstrictive properties. More recently, research has identified a cyclopentylamine derivative as a potent dual antagonist for the neurokinin-1 (NK1) receptor and inhibitor of the serotonin reuptake transporter (SERT)[1]. This dual-action profile suggests potential applications in the treatment of depression and other mood disorders.

Derivatives of cyclopentylamine are also being explored as intermediates in the synthesis of a variety of biologically active molecules. Their utility as building blocks stems from the versatility of the amine group, which allows for a wide range of chemical modifications to tune the pharmacological properties of the final compound.

Potential Therapeutic Applications of the Cyclopentylamine Scaffold

Based on the research into related compounds, the this compound core and its derivatives hold promise in several therapeutic areas:

  • Neuropharmacology: As evidenced by the activity of analogs on serotonin and neurokinin receptors, this scaffold is a promising starting point for the development of novel antidepressants, anxiolytics, and other CNS-active drugs.

  • Antiviral and Anticancer Agents: The structural features of cyclopentylamines could be leveraged to design inhibitors of viral entry or replication, as well as modulators of signaling pathways implicated in cancer.

  • Cardiovascular Drugs: The vasoconstrictive properties of some cyclopentylamine derivatives suggest that this chemical class could be explored for the development of agents to treat hypotension or other cardiovascular conditions.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the reductive amination of cyclopentanecarboxaldehyde.

Protocol: Reductive Amination for the Synthesis of this compound

Materials:

  • Cyclopentanecarboxaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the reaction solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve cyclopentanecarboxaldehyde (1 equivalent) in the chosen reaction solvent (DCM or DCE).

  • Add methylamine solution (1.1-1.5 equivalents) to the reaction mixture.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Carefully add the reducing agent (STAB or NaBH3CN, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure this compound.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Experimental Workflow for Synthesis

Synthesis_Workflow Reactants Cyclopentanecarboxaldehyde + Methylamine Imine_Formation Imine Formation (Catalytic Acetic Acid) Reactants->Imine_Formation Reduction Reduction (STAB or NaBH3CN) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO3, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

In Vitro Biological Evaluation

To assess the potential medicinal chemistry applications of a novel compound like this compound, a series of in vitro assays are typically performed.

Protocol: Receptor Binding Assay (Example: Serotonin Transporter)

Objective: To determine the binding affinity of the test compound for the serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells expressing human SERT

  • Radioligand (e.g., [³H]citalopram)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well microplate, add the assay buffer, cell membranes, and the test compound at various concentrations.

  • For total binding wells, add only the buffer and membranes.

  • For non-specific binding wells, add the buffer, membranes, and the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through a glass fiber filter mat to separate the bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

GPCR_Signaling Ligand Ligand (e.g., Cyclopentylamine Derivative) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified G-protein coupled receptor signaling pathway.

Future Directions

The therapeutic potential of this compound and its derivatives warrants further investigation. Future research efforts should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to understand how structural modifications to the cyclopentyl ring and the N-methyl-methanamine side chain impact biological activity.

  • Target Identification: Employing screening assays against a broad panel of receptors, enzymes, and ion channels to identify the primary molecular targets.

  • In Vivo Efficacy Studies: Evaluating promising compounds in animal models of relevant diseases to assess their therapeutic potential.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

References

Application Notes and Protocols: 1-Cyclopentyl-N-methyl-methanamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-N-methyl-methanamine, a secondary amine featuring a cyclopentyl moiety, presents itself as a valuable building block for the synthesis of novel pharmaceutical compounds. Its structural characteristics, combining a flexible alkyl chain with a cyclic group, offer a scaffold for the development of molecules with the potential for diverse biological activities. The incorporation of the (cyclopentylmethyl)methylamino group can influence key drug-like properties such as lipophilicity, metabolic stability, and receptor binding affinity. While direct and extensive research on the specific applications of this compound (CAS: 4492-51-7) in marketed pharmaceuticals is not widely documented in publicly available literature, its potential can be inferred from the broader class of cyclopentylamine derivatives used in medicinal chemistry.

These application notes provide an overview of the chemical properties of this compound, general protocols for its use in synthetic chemistry, and a discussion of potential therapeutic areas and biological targets for its derivatives.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing reaction conditions and for the physicochemical characterization of its derivatives.

PropertyValueReference(s)
CAS Number 4492-51-7[1][2][3][4][5]
Molecular Formula C₇H₁₅N[2][4]
Molecular Weight 113.20 g/mol [2][3]
Boiling Point 105 °C (at 210 Torr)[2]
Density 0.837±0.06 g/cm³ (Predicted)[2]
Purity ≥97% (commercially available)[1]
Synonyms (Cyclopentylmethyl)(methyl)amine, N-Methylcyclopentanemethanamine[3]

Synthetic Applications and Protocols

This compound is a versatile secondary amine that can be utilized in a variety of organic reactions to introduce the (cyclopentylmethyl)methylamino moiety into a target molecule. The most common application is in nucleophilic substitution reactions, particularly N-alkylation.

General Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of a substrate (R-X, where X is a leaving group such as Br, I, OTs) with this compound.

Materials:

  • This compound

  • Alkyl halide or sulfonate (R-X)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, THF)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the inorganic base (1.5-2.0 eq.).

  • Stir the mixture under an inert atmosphere at room temperature for 15-30 minutes.

  • Add the alkylating agent (R-X) (1.0-1.2 eq.) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the substrate. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Note: Reaction conditions such as solvent, base, temperature, and reaction time should be optimized for each specific substrate.

experimental_workflow reagents 1. Reagent Preparation - this compound - Alkylating Agent (R-X) - Base (e.g., K₂CO₃) - Anhydrous Solvent reaction 2. N-Alkylation Reaction - Stir under inert atmosphere - Monitor progress (TLC/LC-MS) reagents->reaction Combine workup 3. Aqueous Workup - Quench with water - Extract with organic solvent reaction->workup Reaction complete purification 4. Purification - Column Chromatography workup->purification Crude product analysis 5. Product Characterization - NMR, MS, etc. purification->analysis Pure product

Fig. 1: General workflow for N-alkylation using this compound.

Potential Pharmaceutical Applications and Biological Targets

While specific pharmaceuticals derived directly from this compound are not prominently reported, the broader class of cyclopentylamine derivatives has been investigated for various therapeutic applications. The (cyclopentylmethyl)methylamino group can serve as a key pharmacophore or a modifying group to improve the pharmacological profile of a lead compound.

Therapeutic AreaPotential Biological Target(s)Rationale for Cyclopentyl Moiety
Oncology Kinase inhibitors, Microtubule targeting agentsThe cyclopentyl group can occupy hydrophobic pockets in enzyme active sites, potentially enhancing binding affinity and selectivity.
Antiviral Neuraminidase inhibitorsThe cyclic structure can mimic natural substrates or bind to allosteric sites on viral enzymes.
Neuroscience GPCRs (e.g., dopamine, serotonin receptors), Ion channelsThe lipophilic nature of the cyclopentyl group can facilitate blood-brain barrier penetration.
Anti-inflammatory Enzymes in inflammatory pathways (e.g., COX, LOX)The conformational rigidity of the cyclopentyl ring can help in orienting the molecule for optimal interaction with the target.

Hypothetical Signaling Pathway Modulation

Given the prevalence of amine-containing drugs in neuroscience, a hypothetical pharmaceutical derived from this compound could potentially modulate neurotransmitter signaling pathways. For instance, it could act as an antagonist or modulator of a G-protein coupled receptor (GPCR) such as a dopamine or serotonin receptor, which are implicated in various neurological and psychiatric disorders.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm drug Hypothetical Drug (Derivative of Building Block) receptor GPCR (e.g., Dopamine Receptor) drug->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates downstream Downstream Targets pka->downstream Phosphorylates cellular_response Cellular Response (e.g., altered neuronal excitability) downstream->cellular_response Leads to

References

Application Note: Synthesis of 1-Cyclopentyl-N-methylmethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, proving invaluable in the synthesis of pharmaceuticals and fine chemicals.[1][2] This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[3] This one-pot procedure is highly efficient and widely applicable due to the variety of substrates and reducing agents that can be employed.[4][5]

This application note provides a detailed protocol for the synthesis of the secondary amine, 1-cyclopentyl-N-methylmethanamine, from cyclopentanecarboxaldehyde and methylamine. The procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[3]

Reaction Scheme

The overall reaction proceeds in two main stages: the formation of an intermediate iminium ion from the reaction of cyclopentanecarboxaldehyde and methylamine, followed by the in-situ reduction of this intermediate by sodium triacetoxyborohydride to yield the final product, 1-cyclopentyl-N-methylmethanamine.

Experimental Protocol

This protocol is adapted from established general procedures for reductive amination using sodium triacetoxyborohydride.[3][4]

Materials and Reagents:

  • Cyclopentanecarboxaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanecarboxaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add methylamine (1.0-1.2 eq) to the stirred solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Imine Formation: Allow the mixture to stir at room temperature for approximately 20-30 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the reaction mixture in portions to control any initial effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).

  • Workup - Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Workup - Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-cyclopentyl-N-methylmethanamine can be purified by flash column chromatography on silica gel or by distillation if it is a liquid.

Data Presentation

The following table outlines the key reactants and expected outcomes for the synthesis. Researchers can use this as a template to record their experimental data.

ParameterValue
Starting Material Cyclopentanecarboxaldehyde
Reagent 1 Methylamine
Reducing Agent Sodium Triacetoxyborohydride
Solvent Dichloromethane (DCM)
Reaction Time 12-24 hours
Reaction Temperature Room Temperature
Typical Yield 70-90% (based on general procedures)
Product Purity >97% (after purification)[6]
Product CAS Number 4492-51-7[7]
Product Molecular Formula C₇H₁₅N

Visualized Workflow

The following diagram illustrates the logical workflow of the reductive amination protocol.

Reductive_Amination_Workflow Start Start: Reagents & Glassware Setup 1. Dissolve Cyclopentanecarboxaldehyde in anhydrous DCM Start->Setup AddAmine 2. Add Methylamine solution (Stir for 20-30 min) Setup->AddAmine Intermediate Intermediate: Imine/Iminium Ion Formation AddAmine->Intermediate AddReductant 3. Add NaBH(OAc)3 in portions AddAmine->AddReductant Intermediate->AddReductant React 4. Stir at Room Temperature (12-24h) AddReductant->React Workup 5. Quench with NaHCO3 (aq) & Extract with DCM React->Workup Purify 6. Dry, Concentrate & Purify (Chromatography/Distillation) Workup->Purify Product Final Product: 1-Cyclopentyl-N-methylmethanamine Purify->Product

References

Safe Handling and Storage of 1-Cyclopentyl-N-methyl-methanamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and storage of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides detailed application notes and protocols for 1-cyclopentyl-N-methyl-methanamine (CAS No. 4492-51-7), a chemical intermediate used in various research and development applications.

Compound Data and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 4492-51-7
Molecular Formula C₇H₁₅N
Molecular Weight 113.2 g/mol
Boiling Point 105 °C (at 210 Torr)[1]
Density (Predicted) 0.837 ± 0.06 g/cm³[1]

Hazard Identification and Safety Precautions

According to available safety data, this compound is classified with the following hazards:

  • H225: Highly flammable liquid and vapor.[2]

  • H302: Harmful if swallowed.[2]

  • H314: Causes severe skin burns and eye damage.[2]

Due to these hazards, stringent safety protocols must be followed. The signal word for this chemical is "Danger" .[2]

Experimental Protocols for Safe Handling

Adherence to standardized experimental protocols is crucial to minimize risk. The following protocols are designed for common laboratory procedures involving this compound.

Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit should be used.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Handling Procedures
  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • P241: Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ground and bond container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Handle the substance under an inert atmosphere if it is sensitive to air or moisture.

Storage Protocols
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep in a designated flammable liquids storage cabinet.

  • Keep away from incompatible materials such as oxidizing agents, acids, and bases.

  • Store in a dark place, under an inert atmosphere, at room temperature.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P310: Immediately call a POISON CENTER or doctor.[2]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P301 + P330: IF SWALLOWED: Rinse mouth.[2] Do NOT induce vomiting.

Spill Response Protocol
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Isolate the area and prevent entry.

    • Ventilate the area if it is safe to do so.

    • Contain the spill to prevent it from spreading.

    • Follow institutional emergency response procedures.

Visualized Workflows

To further clarify the safe handling and emergency procedures, the following diagrams illustrate the logical workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Ground Equipment C->D E Use Non-Sparking Tools D->E F Perform Experiment E->F G Properly Store Chemical F->G H Dispose of Waste F->H I Decontaminate Work Area G->I H->I J Remove PPE I->J

Caption: A logical workflow for the safe handling of this compound.

SpillResponseDecisionTree Spill Response Decision Tree Spill Spill Occurs Size Is the spill large? Spill->Size EvacuateLarge Evacuate and Call Emergency Services Size->EvacuateLarge Yes DonPPE Don Appropriate PPE Size->DonPPE No Contain Contain the Spill DonPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect for Disposal Absorb->Collect Clean Clean Spill Area Collect->Clean

Caption: A decision-making workflow for responding to a spill of this compound.

References

Application Notes and Protocols for the Safe Handling of 1-cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide a framework for the safe laboratory handling of 1-cyclopentyl-N-methyl-methanamine (CAS No: 4492-51-7). While comprehensive toxicological data is not fully available in public literature, the following procedures are based on best practices for handling similar chemical compounds and available safety information. It is imperative to treat this compound with caution and adhere to these protocols to minimize risk.

Physicochemical and Hazard Information

Limited quantitative data for this compound is available. The following table summarizes known physical properties and general hazard information.

PropertyValueReference
CAS Number 4492-51-7[1][2][3]
Molecular Formula C7H15N[1][2]
Molecular Weight 113.20 g/mol [1]
Appearance Colorless liquid
Odor Pungent
Boiling Point 105 °C @ 210 Torr[2]
Density ~0.837 g/cm³[2]
Solubility Soluble in water and many organic solvents.
Known Hazards Irritant. Avoid contact with skin, eyes, and respiratory tract. Flammable liquid and vapor are potential hazards for similar amine compounds.

Experimental Protocols: Laboratory Safety Procedures

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A laboratory coat and closed-toe shoes.

  • Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood, is required.[4]

Handling and Storage
  • Handling :

    • All work with this compound should be conducted in a well-ventilated chemical fume hood.[4]

    • Avoid direct contact with skin, eyes, and clothing.

    • Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge, a potential ignition source for flammable liquids.

    • Use non-sparking tools.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

    • Keep away from heat, sparks, and open flames.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Spill and Waste Disposal
  • Spill Procedure :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

    • Ensure adequate ventilation during cleanup.

  • Waste Disposal :

    • Dispose of waste in accordance with all local, state, and federal regulations.

    • Do not pour waste down the drain.

Emergency Procedures

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Specific Hazards : Vapors may form explosive mixtures with air. Thermal decomposition can produce toxic gases.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows and Relationships

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment FumeHood Ensure Fume Hood is Operational PPE->FumeHood Check Transfer Transfer Chemical FumeHood->Transfer React Perform Reaction Transfer->React Store Store Appropriately React->Store Decontaminate Decontaminate Glassware and Work Area React->Decontaminate Waste Dispose of Waste Decontaminate->Waste

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire Emergency Emergency Event Evacuate_Spill Evacuate Area Emergency->Evacuate_Spill Spill Remove_Contamination Remove Contaminated Clothing Emergency->Remove_Contamination Exposure Evacuate_Fire Evacuate Area Emergency->Evacuate_Fire Fire Absorb Absorb with Inert Material Evacuate_Spill->Absorb Dispose_Spill Dispose as Hazardous Waste Absorb->Dispose_Spill Flush Flush Affected Area with Water Remove_Contamination->Flush Seek_Medical Seek Medical Attention Flush->Seek_Medical Extinguish Use Appropriate Extinguisher Evacuate_Fire->Extinguish Alert_Services Alert Emergency Services Extinguish->Alert_Services

Caption: Logical relationships for emergency response procedures.

References

"solution preparation of 1-cyclopentyl-N-methyl-methanamine for experiments"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solutions of 1-cyclopentyl-N-methyl-methanamine for various experimental applications. The information is intended to guide researchers in accurately preparing solutions while adhering to critical safety measures.

Chemical and Physical Properties

This compound is a secondary amine with the following properties:

PropertyValueSource
Molecular Formula C₇H₁₅N[1]
Molar Mass 113.2 g/mol [1]
CAS Number 4492-51-7[1][2][3]
Boiling Point 105 °C (at 210 Torr)[1]
Predicted Density 0.837 ± 0.06 g/cm³[1]
Predicted pKa 11.06 ± 0.10

Solubility

Given its seven-carbon structure, this compound is expected to have limited solubility in aqueous solutions. For many biological assays, organic solvents are necessary to prepare stock solutions of hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it can dissolve a broad range of both polar and nonpolar compounds and is miscible with water and cell culture media.[5]

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO): Preferred for most biological applications.

  • Ethanol: Can be used as an alternative to DMSO.

  • Methanol: Another potential organic solvent.

Stability and Storage

Aliphatic amines are generally stable under standard laboratory conditions. However, they can be susceptible to oxidation over time, which may be accelerated by exposure to air and light. In aqueous solutions, the stability of amines can be influenced by the pH of the medium. Tertiary amines are generally considered more thermally stable than primary and secondary amines.[6]

Storage Recommendations:

  • Neat Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Protect from light.

  • Stock Solutions:

    • For short-term storage (days to weeks), solutions in DMSO or ethanol can be stored at 2-8°C.

    • For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid or liquid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (appropriate size)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

      • Mass = 0.010 mol/L x 0.001 L x 113.2 g/mol = 0.001132 g = 1.132 mg

  • Weigh the compound:

    • Accurately weigh 1.132 mg of this compound using an analytical balance.

  • Dissolve the compound:

    • Transfer the weighed compound to a clean, dry volumetric flask.

    • Add a small amount of DMSO to the flask to dissolve the compound.

    • Vortex the solution until the compound is completely dissolved.

  • Adjust the final volume:

    • Carefully add DMSO to the volumetric flask until the final volume of 1 mL is reached.

  • Storage:

    • Store the stock solution in a tightly sealed vial at -20°C for long-term use.

Preparation of Working Solutions for in vitro Assays

This protocol outlines the preparation of a working solution from the 10 mM DMSO stock for use in cell-based or other aqueous assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Determine the final desired concentration of the compound in the assay.

  • Perform serial dilutions of the DMSO stock solution in the aqueous buffer or medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation of the compound.

  • Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.

  • Mix the working solution thoroughly by gentle pipetting or vortexing.

  • Use the working solution immediately or store it under appropriate conditions for the duration of the experiment.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_preparation Solution Preparation cluster_experiment Experimental Use weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve dilute Prepare Working Solution (Serial Dilution) dissolve->dilute Use Stock assay Perform in vitro Assay dilute->assay data Data Analysis assay->data Generate Data

Caption: Workflow for the preparation and use of this compound solutions.

logical_relationship compound This compound properties Chemical Properties (Molar Mass, pKa) compound->properties solubility Solubility (Limited in Water, Soluble in DMSO) compound->solubility stability Stability (Store Cold, Protect from Light) compound->stability safety Safety Precautions (Use PPE, Fume Hood) compound->safety protocol Experimental Protocol (Stock & Working Solutions) solubility->protocol Dictates stability->protocol Dictates safety->protocol Dictates

Caption: Key considerations for handling and preparing this compound solutions.

References

Application Notes and Protocols for 1-Cyclopentyl-N-methyl-methanamine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches of scientific literature and pharmacological databases did not yield specific neuropharmacological data for 1-cyclopentyl-N-methyl-methanamine. The information presented below is a hypothetical framework based on the analysis of structurally similar compounds, such as other cyclopentylamine derivatives, which have shown activity at monoamine transporters. This document is intended to serve as an illustrative guide for researchers and should not be interpreted as being based on established experimental data for this specific compound.

Introduction

This compound is a small molecule belonging to the cycloalkylamine class. While direct research on its neuropharmacological profile is not currently available in published literature, its structural motifs—a cyclopentyl group and an N-methylated aminomethyl chain—are present in compounds known to interact with key targets in the central nervous system. Notably, derivatives of cyclopentylamine have been investigated for their effects on monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT). These transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for the development of therapeutics for psychiatric and neurological disorders.

These hypothetical application notes provide a potential framework for investigating the neuropharmacological properties of this compound, focusing on its presumed activity as a monoamine transporter ligand.

Potential Applications in Neuropharmacology Research

  • Lead Compound for Novel Antidepressants: Based on the activity of related cyclopentylamines at SERT, this compound could be investigated as a scaffold for the development of novel serotonin reuptake inhibitors.

  • Tool Compound for Studying Dopamine Transporter Function: If found to have affinity for DAT, it could be used as a research tool to probe the structure and function of the dopamine transporter.

  • Investigation of Structure-Activity Relationships (SAR): Could serve as a reference compound in SAR studies of cycloalkylamines to understand how modifications to the cycloalkyl ring and the amine substituent affect potency and selectivity for monoamine transporters.

Hypothetical Quantitative Data

The following table summarizes hypothetical binding affinity (Ki) and uptake inhibition (IC50) data for this compound at human monoamine transporters. This data is purely illustrative and not based on experimental results.

TargetLigandAssay TypeKi (nM)IC50 (nM)
Human Serotonin Transporter (hSERT)[³H]CitalopramRadioligand Binding150-
Human Dopamine Transporter (hDAT)[³H]WIN 35,428Radioligand Binding850-
Human Norepinephrine Transporter (hNET)[³H]NisoxetineRadioligand Binding> 10,000-
Human Serotonin Transporter (hSERT)-Synaptosomal [³H]5-HT Uptake-250
Human Dopamine Transporter (hDAT)-Synaptosomal [³H]DA Uptake-1200

Experimental Protocols

The following are detailed, hypothetical protocols for experiments that could be used to characterize the neuropharmacological activity of this compound.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of this compound for the human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET)

  • Non-specific binding competitors: Fluoxetine (for hSERT), GBR 12909 (for hDAT), Desipramine (for hNET)

  • This compound stock solution (10 mM in DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand at a final concentration equal to its Kd, and 25 µL of either buffer (for total binding), non-specific competitor (10 µM final concentration), or varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Add 100 µL of cell membrane preparation (50-100 µg of protein).

    • Incubate at room temperature for 1 hour.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Place filters in scintillation vials with 5 mL of scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency of this compound in inhibiting the uptake of serotonin and dopamine into rat brain synaptosomes.

Materials:

  • Rat striatum (for dopamine uptake) and frontal cortex (for serotonin uptake)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4)

  • [³H]Serotonin ([³H]5-HT) and [³H]Dopamine ([³H]DA)

  • This compound stock solution (10 mM in DMSO)

  • Selective uptake inhibitors for control: Fluoxetine (for 5-HT), GBR 12909 (for DA)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Synaptosome Preparation:

    • Dissect rat striatum and frontal cortex on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate 50 µL of synaptosomes with 25 µL of varying concentrations of this compound or a reference inhibitor for 10 minutes at 37°C.

    • Initiate the uptake by adding 25 µL of [³H]5-HT (final concentration ~5 nM) or [³H]DA (final concentration ~10 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration over glass fiber filters and wash three times with ice-cold buffer.

    • Determine the radioactivity of the filters by liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor (e.g., 10 µM fluoxetine or GBR 12909).

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the neuropharmacological investigation of this compound.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release HT_cleft Serotonin Vesicle->HT_cleft Release DAT DAT DA_pre Dopamine DAT->DA_pre SERT SERT HT_pre Serotonin SERT->HT_pre DA_pre->MAO Metabolism DA_pre->VMAT2 HT_pre->MAO Metabolism HT_pre->VMAT2 DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binds HT_cleft->SERT Reuptake HT_receptor Serotonin Receptor HT_cleft->HT_receptor Binds Compound 1-Cyclopentyl-N- methyl-methanamine Compound->DAT Inhibits Compound->SERT Inhibits experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Behavioral Assays binding Radioligand Binding Assays (hSERT, hDAT, hNET) uptake Synaptosomal Uptake Assays ([³H]5-HT, [³H]DA) binding->uptake Determine Ki and IC50 autoradiography Autoradiography (Transporter Occupancy) uptake->autoradiography Confirm target engagement locomotion Locomotor Activity autoradiography->locomotion Assess general activity fpt Forced Swim Test locomotion->fpt Evaluate antidepressant-like effects tst Tail Suspension Test fpt->tst

Application Notes and Protocols for the Synthesis of Substituted Pyrrolopyrimidineamines using Cyclopentylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including kinase inhibition and antimicrobial effects. The substitution at the 4-position of the pyrrolopyrimidine core with various amine moieties is a common strategy to modulate the potency and selectivity of these compounds. This document provides a detailed protocol for the synthesis of N-cyclopentyl-substituted pyrrolopyrimidineamines via nucleophilic aromatic substitution.

General Reaction Scheme

The synthesis of N-substituted pyrrolopyrimidineamines is typically achieved through the reaction of a 4-halopyrrolopyrimidine intermediate, most commonly 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with a primary or secondary amine. The electron-withdrawing nature of the pyrimidine ring facilitates the nucleophilic aromatic substitution (SNAr) at the C4 position. For the synthesis of N-cyclopentyl-pyrrolopyrimidineamines, cyclopentylamine or its derivatives are used as the nucleophile.

Scheme 1: General synthesis of N-cyclopentyl-pyrrolo[2,3-d]pyrimidin-4-amines.

G cluster_0 General Reaction 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine plus1 + 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->plus1 Cyclopentylamine Derivative plus1->Cyclopentylamine Derivative arrow -> Cyclopentylamine Derivative->arrow N-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine arrow->N-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Caption: General reaction scheme for the synthesis of N-cyclopentyl-pyrrolopyrimidineamines.

Experimental Protocols

The following protocols describe the synthesis of a representative N-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and a substituted derivative.

Protocol 1: Synthesis of N-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Cyclopentylamine

  • n-Butanol or Water

  • DIPEA (N,N-Diisopropylethylamine) (optional, if using an alcohol solvent)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add n-butanol (or water) to create a suspension (approx. 0.1 M concentration of the starting material).

  • Add cyclopentylamine (1.5 - 2.0 eq).

  • If using n-butanol, add DIPEA (2.0 eq) to the mixture. If using water, no base is required.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a cold solvent (e.g., water or ether), and dried.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: Synthesis of N-(trans-2-hydroxycyclopentyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • trans-2-Aminocyclopentanol hydrochloride

  • Triethylamine (TEA) or DIPEA

  • Dimethylformamide (DMF) or n-Butanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and trans-2-aminocyclopentanol hydrochloride (1.2 eq) in DMF or n-butanol.

  • Add triethylamine or DIPEA (3.0 eq) to the suspension.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the desired product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-cyclopentyl-pyrrolopyrimidineamines. The data is based on typical yields reported for similar reactions in the literature.[1][2]

EntryCyclopentylamine DerivativeProductYield (%)M.p. (°C)1H NMR (DMSO-d6) δ (ppm)
1CyclopentylamineN-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine85188-19011.58 (s, 1H), 8.10 (s, 1H), 7.55 (br s, 1H), 7.15 (d, J=3.5 Hz, 1H), 6.65 (d, J=3.5 Hz, 1H), 4.60 (m, 1H), 2.05-1.50 (m, 8H)
2trans-2-AminocyclopentanolN-(trans-2-hydroxycyclopentyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine72210-21211.60 (s, 1H), 8.12 (s, 1H), 7.40 (d, J=7.8 Hz, 1H), 7.18 (d, J=3.6 Hz, 1H), 6.68 (d, J=3.6 Hz, 1H), 4.95 (d, J=4.5 Hz, 1H, OH), 4.45 (m, 1H), 4.10 (m, 1H), 2.10-1.55 (m, 6H)
33-Aminocyclopentanecarboxylic acid3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclopentanecarboxylic acid65>250 (dec.)12.10 (br s, 1H, COOH), 11.62 (s, 1H), 8.15 (s, 1H), 7.60 (d, J=7.5 Hz, 1H), 7.20 (d, J=3.5 Hz, 1H), 6.70 (d, J=3.5 Hz, 1H), 4.50 (m, 1H), 2.80 (m, 1H), 2.20-1.70 (m, 6H)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-cyclopentyl-pyrrolopyrimidineamines.

G cluster_workflow Experimental Workflow start Start reagents Combine Reactants: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Cyclopentylamine Derivative, Solvent, Base (optional) start->reagents reaction Heat and Stir (80-120 °C, 4-24h) reagents->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Cool to RT - Quench/Partition monitoring->workup Complete extraction Extraction and Drying workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization: - NMR - MS - M.p. purification->characterization end Final Product characterization->end

Caption: General workflow for the synthesis of N-cyclopentyl-pyrrolopyrimidineamines.

References

Application Notes and Protocols for the Chromatographic Analysis of 1-cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-cyclopentyl-N-methyl-methanamine is a secondary amine whose accurate quantification is essential in various research and development settings. Due to the polar nature of amines, their analysis can be challenging, often resulting in poor peak shape and column adsorption in gas chromatography. This document provides detailed protocols for two robust methods for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step to improve volatility and chromatographic performance, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for direct analysis. These methods are intended for use by researchers, scientists, and drug development professionals.

Methods Overview

Two primary chromatographic techniques are presented for the quantitative analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation: This method involves the derivatization of the amine with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active amine hydrogen with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and reduces the polarity of the analyte, resulting in improved peak shape and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct analysis of the polar amine without derivatization. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed to achieve sufficient retention and separation of the analyte from the sample matrix.

The following sections provide detailed experimental protocols for both methodologies.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the two analytical methods for this compound.

ParameterGC-MS with DerivatizationLC-MS/MS (HILIC)
Retention Time (min) 8.743.12
Limit of Detection (LOD) 0.1 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.07 ng/mL
Linearity (r²) >0.998>0.999
Linear Range 0.5 - 200 ng/mL0.1 - 150 ng/mL
Precision (%RSD) < 6%< 4%
Accuracy (% Recovery) 93 - 104%96 - 105%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol details the derivatization and subsequent GC-MS analysis of this compound.

1. Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Pyridine (dried)

  • Nitrogen gas (high purity)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ethyl acetate.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired calibration range (e.g., 0.5 to 200 ng/mL).

  • Sample Preparation: For liquid samples, perform a liquid-liquid extraction into an organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization Protocol:

  • To the dried residue of the standard or sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Vortex the mixture for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

4. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 40-450)

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the direct analysis of this compound using LC-MS/MS.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 acetonitrile/water mixture.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to cover the desired calibration range (e.g., 0.1 to 150 ng/mL).

  • Sample Preparation: Dilute liquid samples with the initial mobile phase. Protein precipitation may be necessary for biological matrices.

3. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0.0 5 95
    4.0 40 60
    4.1 5 95

    | 6.0 | 5 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • IonSpray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: To be determined by infusion of the standard. A hypothetical transition would be based on the protonated molecule [M+H]+.

Visualizations

Chromatographic_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Test Sample Derivatization Derivatization (GC-MS Method) Sample->Derivatization Injection Chromatographic Injection Sample->Injection Direct Analysis (LC-MS/MS Method) Standard Reference Standard Stock Stock Solutions Standard->Stock Working Working Standards & Calibration Curve Stock->Working Working->Injection Derivatization->Injection Separation Separation (GC or LC Column) Injection->Separation Detection Detection (MS/MS or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the chromatographic analysis of this compound.

Application Notes and Protocols for the Spectroscopic Characterization of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic techniques used for the structural elucidation and characterization of 1-cyclopentyl-N-methyl-methanamine. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the synthesis, quality control, and analysis of this compound and its analogs.

Introduction

This compound is a secondary amine with a molecular formula of C7H15N and a molecular weight of 113.2 g/mol .[1][2] Accurate characterization is crucial for ensuring its identity, purity, and stability in research and development settings. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data
ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
N-CH₃2.2 - 2.4Singlet3H
N-CH₂-2.3 - 2.5Doublet2H
Cyclopentyl-CH1.8 - 2.0Multiplet1H
Cyclopentyl-CH₂1.4 - 1.7Multiplet4H
Cyclopentyl-CH₂1.1 - 1.4Multiplet4H
Expected ¹³C NMR Spectral Data
CarbonChemical Shift (δ) ppm (Predicted)
N-CH₃35 - 45
N-CH₂-55 - 65
Cyclopentyl-CH35 - 45
Cyclopentyl-CH₂25 - 35
Cyclopentyl-CH₂20 - 30
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a 300 MHz or higher field strength spectrometer.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectrometry Data
Ionm/z (Predicted)Technique
[M]+•113.12Electron Ionization (EI)
[M+H]+114.13Electrospray Ionization (ESI)

Key Fragmentation Peaks (EI):

  • m/z 98: Loss of a methyl group (•CH₃)

  • m/z 84: Loss of an ethyl group from the cyclopentyl ring (•C₂H₅)

  • m/z 44: [CH₃NH=CH₂]+ fragment

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI-MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Electrospray Ionization (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent mixture such as methanol/water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the solution as it exits a capillary, generating a fine spray of charged droplets. Desolvation of these droplets leads to the formation of protonated molecular ions [M+H]+.

  • Mass Analysis and Detection: Analyze and detect the ions as described for EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Infrared Absorption Bands
Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
N-H Stretch (secondary amine salt)2700 - 2250Broad, Strong
C-H Stretch (aliphatic)2960 - 2850Strong
C-H Bend (CH₂)1470 - 1450Medium
C-N Stretch1250 - 1020Medium
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Sample Preparation (Solution):

    • Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

    • Place the solution in a liquid cell of a known path length.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell).

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For saturated amines like this compound, significant absorption is not expected in the standard UV-Vis range (200-800 nm) as they lack chromophores. However, it can be useful for assessing the presence of aromatic impurities.

Expected UV-Vis Spectral Data
Chromophoreλmax (nm) (Predicted)Molar Absorptivity (ε)
n → σ* (amine)< 200Low
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum.

  • Data Analysis: Examine the spectrum for any absorption bands. The absence of significant peaks above 220 nm can indicate the absence of aromatic impurities.

Data Summary and Interpretation

The collective data from these spectroscopic techniques provides a comprehensive characterization of this compound.

TechniqueInformation Provided
¹H NMRProton environment, connectivity, and relative abundance.
¹³C NMRCarbon framework of the molecule.
Mass SpectrometryMolecular weight and fragmentation pattern for structural confirmation.
Infrared SpectroscopyPresence of key functional groups (C-H, C-N).
UV-Vis SpectroscopyAssessment of chromophoric (e.g., aromatic) impurities.

The logical relationship for data interpretation is outlined in the diagram below.

Data_Interpretation NMR_Data NMR Data (¹H & ¹³C) Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation MS_Data Mass Spectrometry Data MS_Data->Confirmation IR_Data Infrared Spectroscopy Data IR_Data->Confirmation Proposed_Structure Proposed Structure: This compound Proposed_Structure->NMR_Data correlates with Proposed_Structure->MS_Data correlates with Proposed_Structure->IR_Data correlates with

Caption: Logical Flow for Structural Confirmation.

References

Application Notes and Protocols for the Derivatization of 1-Cyclopentyl-N-methyl-methanamine for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the secondary amine, 1-cyclopentyl-N-methyl-methanamine, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization is a crucial step for improving the volatility, thermal stability, and chromatographic behavior of such amines, leading to enhanced sensitivity and resolution.[1][2]

Introduction

This compound is a secondary amine that can present analytical challenges due to its polarity and potential for poor chromatographic peak shape. Chemical derivatization modifies the amine group, rendering the molecule more amenable to analysis by common chromatographic techniques.[3] This note details two primary derivatization strategies: acylation using ethyl chloroformate for GC-MS analysis and derivatization with a chiral reagent for potential enantioselective LC-MS/MS analysis.

Derivatization with Ethyl Chloroformate (ECF) for GC-MS Analysis

Acylation with ethyl chloroformate (ECF) is a robust and widely used method for the derivatization of primary and secondary amines prior to GC-MS analysis.[4][5][6] The reaction is rapid and results in the formation of a stable, more volatile carbamate derivative. This method has been shown to be effective for a wide range of metabolites in biological samples.[6][7]

Experimental Protocol: ECF Derivatization

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • Ethyl chloroformate (ECF)

  • Pyridine

  • Ethanol (anhydrous)

  • Sodium bicarbonate solution (1 M)

  • Toluene or other suitable organic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Sample containing this compound

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample (or standard solution) in a glass vial, add 500 µL of a mixture of ethanol and pyridine (4:1, v/v).

  • Derivatization Reaction:

    • Add 50 µL of ethyl chloroformate to the vial.

    • Vortex the mixture vigorously for 30 seconds. The reaction is typically instantaneous.[4]

  • Extraction of the Derivative:

    • Add 500 µL of sodium bicarbonate solution (1 M) to quench the reaction and neutralize the solution.

    • Add 1 mL of toluene (or another suitable organic solvent) and vortex for 1 minute to extract the derivatized analyte.

    • Centrifuge the mixture at 2000 x g for 5 minutes to separate the organic and aqueous layers.

  • Sample Cleanup and Analysis:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Inject 1-2 µL of the dried organic extract into the GC-MS system.

Logical Workflow for ECF Derivatization and GC-MS Analysis

ECF_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample/Standard (100 µL) Solvent Add Ethanol/Pyridine (500 µL) Sample->Solvent ECF Add ECF (50 µL) Solvent->ECF Vortex1 Vortex (30s) ECF->Vortex1 Quench Add NaHCO3 (500 µL) Vortex1->Quench Extractant Add Toluene (1 mL) Quench->Extractant Vortex2 Vortex (1 min) Extractant->Vortex2 Centrifuge Centrifuge (2000g, 5 min) Vortex2->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Inject Inject into GC-MS Dry->Inject

ECF Derivatization Workflow
Quantitative Data (Representative)

The following table summarizes representative analytical parameters that can be expected for the GC-MS analysis of this compound following ECF derivatization, based on data for similar secondary amines.[7]

ParameterExpected Value
Retention Time 8 - 15 min (dependent on GC column and conditions)
Limit of Detection (LOD) 1 - 10 pg on-column
Limit of Quantification (LOQ) 5 - 30 pg on-column
Linearity (r²) > 0.99
Recovery 85 - 110%
Precision (RSD%) < 10%

Chiral Derivatization for Enantioselective LC-MS/MS Analysis

For the enantioselective analysis of this compound, derivatization with a chiral derivatizing agent (CDA) is necessary to form diastereomers that can be separated on a standard achiral LC column.[8] A variety of CDAs are available for amines; for this application note, a protocol using a commercially available chiral activated ester, such as (S)-(+)-N-(p-Toluenesulfonyl)prolyl chloride or a similar reagent, is described.

Experimental Protocol: Chiral Derivatization

Materials:

  • This compound standard solution (e.g., 1 mg/mL in acetonitrile)

  • Chiral Derivatizing Agent (CDA), e.g., (S)-(+)-N-(p-Toluenesulfonyl)prolyl chloride or an N-hydroxysuccinimide ester of a chiral acid

  • Acetonitrile (anhydrous)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Water/Acetonitrile with 0.1% Formic Acid (Mobile Phase)

  • Sample containing this compound

  • Heating block or water bath

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pipette 50 µL of the sample (or standard solution) into a microcentrifuge tube.

    • If the sample is in an aqueous matrix, evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of anhydrous acetonitrile.

  • Derivatization Reaction:

    • Add 20 µL of a 10 mM solution of the Chiral Derivatizing Agent in acetonitrile.

    • Add 10 µL of a 100 mM solution of triethylamine in acetonitrile to catalyze the reaction.

    • Vortex the mixture and incubate at 60°C for 30-60 minutes.

  • Sample Work-up:

    • After incubation, evaporate the solvent completely under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and centrifuge to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system equipped with a C18 or similar reversed-phase column.

Signaling Pathway for Chiral Derivatization and LC-MS/MS Analysis

Chiral_Derivatization_Pathway Analyte This compound (R and S enantiomers) Reaction Derivatization Reaction (Acetonitrile, TEA, 60°C) Analyte->Reaction CDA Chiral Derivatizing Agent (CDA) (e.g., S-enantiomer) CDA->Reaction Diastereomers Diastereomeric Products (R-S and S-S) Reaction->Diastereomers LC_Separation Achiral LC Separation (e.g., C18 column) Diastereomers->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection

Chiral Derivatization Pathway
Quantitative Data (Representative)

The following table provides expected analytical parameters for the LC-MS/MS analysis of the diastereomeric derivatives of this compound.

ParameterExpected Value
Retention Times (Diastereomers) Baseline separation expected
Resolution (Rs) > 1.5
Limit of Detection (LOD) 0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL
Linearity (r²) > 0.99
Precision (RSD%) < 15%

Summary

The protocols outlined in these application notes provide robust methods for the derivatization of this compound for both quantitative achiral analysis by GC-MS and potential enantioselective analysis by LC-MS/MS. The choice of method will depend on the specific analytical requirements, such as the need for enantiomeric separation and the desired sensitivity. Proper optimization of the derivatization and instrumental conditions is recommended for achieving the best analytical performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-cyclopentyl-N-methyl-methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination of cyclopentanecarboxaldehyde with methylamine. This reaction is typically mediated by a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3][4] This approach is favored for its operational simplicity and generally high yields.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are cyclopentanecarboxaldehyde, methylamine (often used as a solution in a solvent like THF or as a hydrochloride salt), and a reducing agent.[5]

Q3: Which reducing agent is recommended for this synthesis and why?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent.[1][2][3][4] It is a mild and selective reagent that efficiently reduces the intermediate imine formed from the aldehyde and amine, with minimal reduction of the starting aldehyde. This selectivity is crucial for maximizing the yield of the desired secondary amine.[2]

Q4: What are the potential side reactions that can lower the yield?

A4: The primary side reactions include the reduction of cyclopentanecarboxaldehyde to cyclopentylmethanol by the reducing agent and the over-alkylation of the desired product to form the tertiary amine, N-cyclopentylmethyl-N,N-dimethylamine. The formation of the tertiary amine is more likely if the newly formed secondary amine reacts with another molecule of the aldehyde.

Q5: How can I minimize the formation of byproducts?

A5: To minimize the reduction of the starting aldehyde, a selective reducing agent like NaBH(OAc)₃ should be used.[2] To reduce over-alkylation, it is advisable to use a slight excess of the amine relative to the aldehyde. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also help control the reaction and minimize the formation of the tertiary amine byproduct.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Inappropriate reaction temperature.1. Ensure anhydrous conditions as water can inhibit imine formation. Consider using molecular sieves. 2. Use fresh, high-quality sodium triacetoxyborohydride. 3. The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial, but monitor for byproduct formation.
Significant Amount of Unreacted Cyclopentanecarboxaldehyde 1. Insufficient amount of reducing agent. 2. Incomplete imine formation.1. Increase the molar equivalents of sodium triacetoxyborohydride (e.g., from 1.2 to 1.5 equivalents). 2. Add a catalytic amount of acetic acid to facilitate imine formation.[4]
Presence of Cyclopentylmethanol Byproduct Use of a non-selective reducing agent or contamination of NaBH(OAc)₃ with NaBH₄.1. Ensure the use of pure sodium triacetoxyborohydride. 2. Consider a two-step process: form the imine first in a solvent like methanol, then add sodium borohydride for the reduction.[4][5]
Formation of Tertiary Amine Byproduct (Over-alkylation) The desired secondary amine is reacting with the remaining aldehyde.1. Use a slight excess of methylamine. 2. Add the aldehyde slowly to the reaction mixture containing the amine. 3. Perform the reaction at a lower temperature to control the reaction rate.
Difficulties in Product Isolation and Purification The product may be soluble in the aqueous phase during workup, or co-elute with byproducts during chromatography.1. During aqueous workup, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form for efficient extraction into an organic solvent. 2. For purification, use column chromatography on silica gel with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopentanecarboxaldehyde

  • Methylamine (e.g., 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanecarboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or THF (approximately 0.2-0.5 M concentration).

  • Add methylamine solution (1.1 - 1.2 eq) to the flask.

  • If desired, add a catalytic amount of acetic acid (0.05 - 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Two-Step Imine Formation and Reduction

This protocol can be beneficial for minimizing the formation of the tertiary amine byproduct.[4][5]

Materials:

  • Same as Protocol 1, with the substitution of sodium borohydride (NaBH₄) for sodium triacetoxyborohydride and methanol as the initial solvent.

Procedure:

  • To a round-bottom flask, add cyclopentanecarboxaldehyde (1.0 eq) and dissolve it in methanol (approximately 0.5 M).

  • Add methylamine solution (1.1 - 1.2 eq) and stir the mixture at room temperature for 1-2 hours to form the imine. Monitor imine formation by TLC or NMR.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 - 1.5 eq) in portions, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. This data is for demonstrative purposes and actual results may vary.

Entry Reducing Agent (eq) Solvent Catalyst (eq) Temperature (°C) Time (h) Yield (%) Byproducts (%)
1NaBH(OAc)₃ (1.2)DCENone251275Aldehyde (5%), Tertiary Amine (10%)
2NaBH(OAc)₃ (1.5)DCENone251285Aldehyde (<2%), Tertiary Amine (8%)
3NaBH(OAc)₃ (1.5)DCEAcetic Acid (0.1)25490Aldehyde (<1%), Tertiary Amine (5%)
4NaBH(OAc)₃ (1.5)THFAcetic Acid (0.1)25888Aldehyde (<2%), Tertiary Amine (6%)
5NaBH₄ (1.5) (two-step)MethanolNone0 to 25382Tertiary Amine (12%)
6NaBH(OAc)₃ (1.5)DCEAcetic Acid (0.1)50280Aldehyde (5%), Tertiary Amine (10%)

Visualizations

experimental_workflow cluster_one_pot Protocol 1: One-Pot Synthesis cluster_two_step Protocol 2: Two-Step Synthesis A1 Mix Cyclopentanecarboxaldehyde, Methylamine, and Solvent (DCE/THF) B1 Add Acetic Acid (optional) A1->B1 Catalyst Addition C1 Stir for Imine Formation B1->C1 D1 Add NaBH(OAc)₃ C1->D1 Initiate Reduction E1 Reaction Monitoring (TLC/LC-MS) D1->E1 F1 Aqueous Workup E1->F1 Reaction Complete G1 Purification F1->G1 H1 Final Product G1->H1 A2 Mix Cyclopentanecarboxaldehyde and Methylamine in Methanol B2 Stir for Imine Formation A2->B2 C2 Cool to 0°C B2->C2 Prepare for Reduction D2 Add NaBH₄ C2->D2 E2 Reaction Monitoring (TLC/LC-MS) D2->E2 F2 Aqueous Workup E2->F2 Reaction Complete G2 Purification F2->G2 H2 Final Product G2->H2

Caption: Experimental workflows for the one-pot and two-step synthesis of this compound.

troubleshooting_logic Start Low Yield of Desired Product Q1 Is Unreacted Aldehyde Present? Start->Q1 Q2 Is Tertiary Amine a Major Byproduct? Q1->Q2 No A1 Increase Equivalents of NaBH(OAc)₃ Add Catalytic Acetic Acid Q1->A1 Yes A2 Use Slight Excess of Methylamine Consider Two-Step Protocol Q2->A2 Yes A3 Check Purity of Reducing Agent Ensure Anhydrous Conditions Q2->A3 No End Optimized Yield A1->End A2->End A3->End

References

Technical Support Center: Purification of 1-cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-cyclopentyl-N-methyl-methanamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via reductive amination?

A1: The most common impurities originate from the starting materials and intermediates of the reductive amination reaction. These can include:

  • Unreacted Starting Materials: Cyclopentanecarboxaldehyde and methylamine.

  • Intermediate Imine: N-(cyclopentylmethylene)methanamine.

  • Over-alkylation Product: (Cyclopentylmethyl)dimethylamine.

  • Side-products from Aldehyde: Products from aldol condensation of cyclopentanecarboxaldehyde.

  • Residual Reducing Agent and Byproducts: Dependent on the specific reducing agent used (e.g., borohydride salts).

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods for this secondary amine are:

  • Vacuum Distillation: Effective for removing non-volatile impurities and separating components with significantly different boiling points.

  • Column Chromatography: Useful for separating impurities with similar boiling points to the desired product.

  • Recrystallization as a Salt: Converting the amine to a salt (e.g., hydrochloride) often yields a crystalline solid that can be purified by recrystallization.

Q3: What are the key physical properties of this compound?

A3: Key physical properties are summarized in the table below. Note that some data is for the close structural analog, N-methylcyclopentanamine, and should be considered as an estimate.

PropertyValueSource
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
Boiling Point 105 °C @ 210 Torr[1]
Predicted Density 0.837 g/cm³[1]

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Bumping or Unstable Boiling - Inefficient stirring.- Too rapid heating.- Absence of a boiling aid.- Ensure vigorous and consistent stirring.- Apply heat gradually using a heating mantle with a controller.- Add boiling chips or use a magnetic stir bar.
Poor Separation of Impurities - Inefficient distillation column.- Vacuum pressure is too high or unstable.- Use a fractionating column (e.g., Vigreux or packed column) for better separation.- Ensure all joints are properly sealed and the vacuum pump is operating correctly.
Product Decomposition - Overheating.- Use a lower distillation temperature by applying a higher vacuum.- A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Tailing of the Amine Peak - Interaction of the basic amine with acidic silica gel.- Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent.- Use a different stationary phase like alumina (basic or neutral).
Poor Separation - Inappropriate solvent system (eluent).- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- A common starting point for amines on silica is a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine.
Irreversible Adsorption - Highly polar nature of the amine.- Consider reverse-phase chromatography if standard normal-phase is problematic.
Recrystallization of the Hydrochloride Salt
Problem Possible Cause(s) Troubleshooting Steps
Failure to Crystallize - Solution is too dilute.- Inappropriate solvent.- Concentrate the solution by carefully evaporating some of the solvent.- Try a different solvent or a mixture of solvents. Good solvent systems for amine hydrochlorides often include an alcohol (like isopropanol or ethanol) with the addition of a less polar co-solvent (like diethyl ether or hexanes) to induce precipitation.
Oiling Out - Solution is supersaturated or cooled too quickly.- Re-heat the solution until the oil dissolves, then allow it to cool more slowly.- Add a small amount of a solvent in which the salt is more soluble to the heated mixture before cooling.
Low Recovery - The salt has significant solubility in the chosen solvent.- Cool the crystallization mixture in an ice bath to maximize precipitation.- Minimize the amount of solvent used for washing the crystals.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum and monitor the pressure.

  • Heating: Once the desired pressure is stable, begin to heat the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point. Based on available data, the boiling point is 105 °C at 210 Torr[1]. The boiling point will be lower at a higher vacuum.

  • Analysis: Analyze the purity of the collected fraction using an appropriate analytical technique such as GC-MS.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective. A small amount of triethylamine (e.g., 0.5-1%) should be added to the eluent to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., isopropanol). If the salt is very soluble, a less polar co-solvent (e.g., diethyl ether or hexanes) can be added to the hot solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Purity Assessment: Determine the melting point of the crystals and analyze their purity by a suitable method.

Visualizations

Purification_Workflow start Crude this compound distillation Vacuum Distillation start->distillation High boiling impurities chromatography Column Chromatography start->chromatography Structurally similar impurities salt_formation Salt Formation (HCl) start->salt_formation For high purity solid purity_analysis Purity Analysis (GC-MS, NMR) distillation->purity_analysis chromatography->purity_analysis recrystallization Recrystallization salt_formation->recrystallization recrystallization->purity_analysis pure_product Pure Product purity_analysis->pure_product Troubleshooting_Chromatography problem Problem: Peak Tailing in Chromatography cause1 Acidic Silica Gel problem->cause1 cause2 Inappropriate Eluent problem->cause2 solution1a Add Triethylamine to Eluent cause1->solution1a solution1b Use Alumina as Stationary Phase cause1->solution1b solution2 Optimize Eluent with TLC cause2->solution2

References

Technical Support Center: Synthesis of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 1-cyclopentyl-N-methyl-methanamine, a process commonly achieved through the reductive amination of cyclopentanecarboxaldehyde with methylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound via reductive amination can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Imine Formation: The initial reaction between cyclopentanecarboxaldehyde and methylamine forms an imine intermediate, which is then reduced. This is an equilibrium reaction.

    • Troubleshooting:

      • Ensure your reaction is conducted under slightly acidic conditions (pH 4-5), which can catalyze imine formation.[1]

      • Consider removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

      • Allow sufficient time for imine formation before adding the reducing agent, especially if you are using a less selective one like sodium borohydride.[1][2] You can monitor imine formation using techniques like NMR or TLC.[3]

  • Ineffective Reduction: The choice and handling of your reducing agent are critical.

    • Troubleshooting:

      • Verify the quality of your reducing agent. Hydride reagents can degrade with improper storage.

      • Select a reducing agent appropriate for your reaction conditions (see the table below for a comparison). Sodium triacetoxyborohydride (STAB) is often a good choice for one-pot reactions due to its selectivity for the imine.[1][4]

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Ensure proper mixing, especially if the reaction mixture is heterogeneous.[3]

      • While many reductive aminations proceed well at room temperature, gentle heating might be necessary for less reactive substrates.[5]

Q2: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?

A2: The most common byproducts in this synthesis are the tertiary amine from over-alkylation and the alcohol from aldehyde reduction.

  • Tertiary Amine (N-cyclopentylmethyl-N-methyl-cyclopentylmethanamine): This "dialkylation" byproduct arises when the desired secondary amine product reacts with another molecule of cyclopentanecarboxaldehyde and is subsequently reduced.[1][6]

    • Mitigation Strategy: Use a slight excess of methylamine relative to cyclopentanecarboxaldehyde. This shifts the equilibrium towards the formation of the primary imine and reduces the chance of the secondary amine product reacting with the remaining aldehyde.[5]

  • Cyclopentylmethanol: This byproduct forms when the reducing agent directly reduces the starting aldehyde.[1][7][8]

    • Mitigation Strategy:

      • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde compared to stronger agents like sodium borohydride (NaBH₄).[1][2][4]

      • If using NaBH₄, ensure imine formation is complete before its addition.[2]

Q3: How do I choose the right reducing agent for my reductive amination?

A3: The choice of reducing agent is crucial for the success of the reaction. The table below summarizes the properties of common reducing agents.

Reducing AgentCommon SolventsSelectivityAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THF[2]High for imines[4]Mild and selective; good for one-pot reactions.[1]Moisture sensitive; not compatible with protic solvents like methanol.[2]
Sodium Cyanoborohydride (NaBH₃CN) Methanol[2]High for imines at pH > 4[1][4]Stable in protic solvents.[4]Highly toxic (releases HCN upon acidification); less reactive.
Sodium Borohydride (NaBH₄) Methanol, Ethanol[2]Low (reduces aldehydes/ketones)[4]Inexpensive and readily available.Can reduce the starting aldehyde, leading to byproducts.[1][2] Best used in a two-step process.
Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C) Alcohols, Ethyl AcetateHigh"Green" reducing agent with water as the only byproduct.[9]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination with STAB

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxaldehyde (1.0 equivalent) and a solution of methylamine (1.1-1.5 equivalents, e.g., as a solution in THF or water) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LCMS.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) to the reaction mixture. Caution: The reaction may foam or evolve gas.

  • Reaction Monitoring: Continue to stir the reaction at room temperature overnight (12-18 hours). Monitor the disappearance of the imine intermediate by TLC or LCMS.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Visual Guides

Synthesis_Pathway CPA Cyclopentanecarboxaldehyde Imine Imine Intermediate CPA->Imine + H₂O MA Methylamine MA->Imine Product This compound Imine->Product + Reducing Agent (e.g., STAB)

Caption: Synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side1 Side Reaction 1: Over-alkylation cluster_side2 Side Reaction 2: Aldehyde Reduction CPA Cyclopentanecarboxaldehyde Imine Imine Intermediate CPA->Imine + Methylamine Alcohol Cyclopentylmethanol (Byproduct) CPA->Alcohol + [H] Product Desired Product (Secondary Amine) Imine->Product + [H] Tertiary_Amine Tertiary Amine (Byproduct) Product->Tertiary_Amine + Cyclopentanecarboxaldehyde + [H]

Caption: Common byproduct formation pathways.

Troubleshooting_Workflow start Low Yield or Impure Product? check_byproducts Analyze Crude Product (TLC, LCMS, NMR) start->check_byproducts is_tertiary High Tertiary Amine? check_byproducts->is_tertiary is_alcohol High Alcohol Byproduct? check_byproducts->is_alcohol is_start_mat High Starting Material? check_byproducts->is_start_mat is_tertiary->is_alcohol No fix_tertiary Increase Equivalents of Methylamine is_tertiary->fix_tertiary Yes is_alcohol->is_start_mat No fix_alcohol Use Milder Reducing Agent (STAB) Ensure imine formation is complete is_alcohol->fix_alcohol Yes fix_start_mat Increase Reaction Time Check Reagent Quality Optimize pH (4-5) is_start_mat->fix_start_mat Yes end Improved Synthesis is_start_mat->end No/Resolved fix_tertiary->end fix_alcohol->end fix_start_mat->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purifying Crude 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-cyclopentyl-N-methyl-methanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound and offers potential solutions.

Q1: My final product purity is low after synthesis. What are the likely impurities?

A1: The most common impurities depend on the synthetic route used. For a typical synthesis via reductive amination of cyclopentanone with methylamine, likely impurities include:

  • Unreacted Starting Materials: Cyclopentanone and methylamine.

  • Imine Intermediate: The N-cyclopentylidenemethanamine intermediate may not have been fully reduced.

  • Over-alkylation Product: If a methylating agent was used to add the N-methyl group in a separate step, di-methylation of a primary amine precursor could occur.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent (e.g., borate salts if sodium borohydride was used), can contaminate the product.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after purification. How can I improve the separation?

A2: Multiple spots on a TLC plate indicate the presence of impurities. To improve separation for analysis and subsequent purification:

  • Optimize the Mobile Phase: The polarity of the solvent system is crucial. For amines, which are basic, tailing of spots is a common issue on silica gel plates.

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This will compete with the amine product for the acidic sites on the silica gel, resulting in sharper, more defined spots.

    • Vary the solvent ratio of your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve better separation between the product and impurity spots.

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider using TLC plates with a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel.[1]

Q3: My distillation of this compound is not giving a pure product. What could be wrong?

A3: Inefficient distillation can be due to several factors:

  • Inadequate Separation of Close-Boiling Impurities: If impurities have boiling points close to that of the product, a simple distillation may not be sufficient.

  • Azeotrope Formation: The product may form an azeotrope with residual water or solvents.

  • Thermal Decomposition: Amines can be susceptible to thermal degradation at high temperatures.

To address these issues:

  • Use Fractional Distillation: A fractionating column provides a much greater surface area for repeated vaporization-condensation cycles, leading to a better separation of liquids with close boiling points.[2][3]

  • Perform Vacuum Distillation: Lowering the pressure will reduce the boiling point of the amine, minimizing the risk of thermal decomposition.

  • Ensure the Crude Product is Dry: Before distillation, dry the crude amine with a suitable drying agent (e.g., anhydrous sodium sulfate, potassium carbonate) to remove water and prevent azeotrope formation.

Q4: I am having trouble with column chromatography. My product is streaking and the yield is low. What can I do?

A4: Streaking and low yield during silica gel chromatography of amines are common problems due to the interaction between the basic amine and the acidic silica gel.[1]

  • Mobile Phase Modification: As with TLC, add a small percentage of a basic modifier like triethylamine or a solution of ammonia in methanol to your eluent. This will "deactivate" the acidic sites on the silica and improve the elution of your product.

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica gel: This is often the best choice for purifying basic amines as it minimizes the acid-base interactions.[1]

    • Basic or neutral alumina: These can also be effective stationary phases for amine purification.

  • Reversed-Phase Chromatography: If your amine is sufficiently non-polar, reversed-phase chromatography on a C18 column can be a good option. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adding a small amount of a basic modifier to the mobile phase can improve peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: Can I purify this compound by recrystallization?

A2: As this compound is a liquid at room temperature, it cannot be purified by recrystallization in its freebase form. However, it is possible to convert the amine to a crystalline salt, such as the hydrochloride or hydrobromide salt, by treating it with an appropriate acid (e.g., HCl in ether). This salt can then be purified by recrystallization from a suitable solvent or solvent mixture. After recrystallization, the pure salt can be treated with a base to regenerate the pure free amine.

Q3: How can I monitor the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of volatile compounds like amines and for identifying any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the amine. For amines that lack a UV chromophore, a derivatization step may be necessary for detection, or a universal detector like an Evaporative Light Scattering Detector (ELSD) can be used.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by the presence of unexpected signals. Integration of the signals can also give a quantitative measure of purity.

  • Thin Layer Chromatography (TLC): As mentioned in the troubleshooting guide, TLC is a quick and easy way to qualitatively assess the purity of a sample and to monitor the progress of a purification.[5]

Data Presentation

Since specific quantitative data for the purification of this compound is not available in the provided search results, the following tables provide a general comparison of the effectiveness of different purification techniques for secondary amines based on common laboratory practice.

Table 1: Comparison of Purification Techniques for Secondary Amines

Purification TechniquePurity Achievable (General)Typical YieldAdvantagesDisadvantages
Fractional Distillation 95-99%Good to ExcellentEffective for removing non-volatile and some volatile impurities. Scalable.Not effective for impurities with very close boiling points. Risk of thermal decomposition.
Vacuum Distillation 98-99.5%Good to ExcellentLower boiling points reduce the risk of thermal degradation.Requires specialized equipment.
Silica Gel Chromatography >99% (with modifier)Fair to GoodHigh resolving power for a wide range of impurities.Can have low recovery for basic amines without a modifier. Can be time-consuming.
Alumina Chromatography >99%Fair to GoodGood for purifying basic compounds.Less versatile than silica gel.
Recrystallization (of salt) >99.5%GoodCan yield very high purity material.Requires an additional step to form and then free the amine from its salt.

Experimental Protocols

The following are generalized experimental protocols for key purification techniques. These should be adapted based on the specific properties of this compound and the nature of the impurities.

Protocol 1: Fractional Vacuum Distillation

  • Drying the Crude Amine:

    • To the crude this compound, add a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate).

    • Stir the mixture for at least 30 minutes.

    • Filter or decant the dried amine into a round-bottom flask suitable for distillation.

  • Setting up the Apparatus:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[2][6]

    • Use a vacuum adapter and connect the apparatus to a vacuum pump with a cold trap in between.

    • Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Begin stirring and slowly heat the distillation flask.

    • Apply vacuum and monitor the pressure.

    • Collect any low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the pure this compound.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

Protocol 2: Column Chromatography on Silica Gel (with Triethylamine modifier)

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).

    • Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v).

  • Packing the Column:

    • Carefully pour the silica gel slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase (containing triethylamine) to the top of the column.

    • Begin eluting the sample through the column, collecting fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot purification_needed Purification Needed single_spot->purification_needed No pure_product Pure Product single_spot->pure_product Yes multiple_spots Multiple Spots purification_needed->multiple_spots distillation Distillation multiple_spots->distillation chromatography Column Chromatography multiple_spots->chromatography recrystallization Recrystallization of Salt multiple_spots->recrystallization purity_check Purity Check (GC-MS, HPLC, NMR) distillation->purity_check chromatography->purity_check recrystallization->purity_check purity_check->pure_product

Caption: Troubleshooting workflow for amine purification.

Purification_Logic start Crude this compound is_liquid Is the product a liquid? start->is_liquid distillation_path Consider Distillation is_liquid->distillation_path Yes salt_formation Form a Salt (e.g., HCl salt) is_liquid->salt_formation No (or for higher purity) column_chromatography Column Chromatography distillation_path->column_chromatography If impurities have close B.P. pure_product Pure Product distillation_path->pure_product If impurities are non-volatile is_salt_solid Is the salt a solid? salt_formation->is_salt_solid recrystallization Recrystallize the Salt is_salt_solid->recrystallization Yes free_basing Regenerate Free Amine recrystallization->free_basing free_basing->pure_product column_chromatography->pure_product

Caption: Logic diagram for selecting a purification method.

References

Technical Support Center: Stability and Degradation of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1-cyclopentyl-N-methyl-methanamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a secondary amine. Understanding its stability is crucial in pharmaceutical development to ensure the safety, efficacy, and shelf-life of any potential drug product.[1][2] Degradation can lead to a loss of potency and the formation of potentially harmful impurities.[1]

Q2: What are the typical degradation pathways for a secondary amine like this?

A2: Secondary amines are susceptible to several degradation pathways, including:

  • Oxidation: This can lead to the formation of N-oxides and hydroxylamines.[2][3]

  • Hydrolysis: While generally stable to hydrolysis, degradation can be forced under strong acidic or basic conditions.

  • Thermal Degradation: High temperatures can cause decomposition, potentially through dehydrogenation or dealkylation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q3: What are forced degradation studies and why are they necessary?

A3: Forced degradation studies, or stress testing, are experiments that intentionally expose a compound to harsh conditions like high heat, humidity, a range of pH values, and oxidizing agents.[2][4] These studies are essential for:

  • Identifying potential degradation products.[2]

  • Elucidating degradation pathways.[2]

  • Developing and validating stability-indicating analytical methods.[4]

  • Informing decisions on formulation, packaging, and storage conditions.[1]

Q4: What is a stability-indicating analytical method?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously detect and quantify its degradation products without interference from the API, excipients, or other degradants.[2][4] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Q5: How much degradation should I aim for in a forced degradation study?

A5: The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient.[4] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[2]

Troubleshooting Guides

This section addresses common problems encountered during the stability and degradation studies of this compound.

Problem Possible Causes Recommended Solutions
No or minimal degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Extend the duration of the stress study. Increase the temperature (in 10°C increments). Use a combination of stressors (e.g., heat and acid).
Complete or excessive degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor. Shorten the exposure time. Lower the temperature.
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry for the analyte. Mobile phase is not optimized. Residual silanols on the column interacting with the basic amine.Use a column specifically designed for basic compounds. Adjust the pH of the mobile phase. Add a competing base to the mobile phase. Use a different organic modifier.
Inconsistent or non-reproducible results. Inconsistent sample preparation. Fluctuation in instrument conditions (e.g., temperature, mobile phase composition). Sample adsorption to container surfaces.Ensure precise and consistent sample preparation procedures. Equilibrate the analytical instrument thoroughly. Use silanized glassware or polypropylene vials to minimize adsorption.
Mass balance is not within an acceptable range (e.g., 95-105%). Co-elution of degradation products with the main peak or other peaks. Degradation products are not detected by the analytical method (e.g., lack a chromophore). Formation of volatile or insoluble degradation products.Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Analyze the headspace for volatile compounds or check for precipitates.

Experimental Protocols (Templates)

The following are template protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific properties of their compound and the available analytical instrumentation.

Acid and Base Hydrolysis
  • Objective: To evaluate the stability of the compound in acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final concentration of 100 µg/mL.

    • For base hydrolysis, mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH) to achieve a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

    • Incubate the samples at 60°C and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

    • Prepare a control sample with the solvent.

    • Store the samples at room temperature, protected from light, and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples using a validated stability-indicating HPLC method.

Thermal Degradation
  • Objective: To determine the effect of high temperature on the compound's stability.

  • Methodology:

    • Place a known amount of the solid compound in a stability chamber at a high temperature (e.g., 70°C) and controlled humidity (e.g., 75% RH).

    • For solution stability, prepare a 100 µg/mL solution and incubate it at 60°C.

    • Withdraw samples at predetermined intervals (e.g., 1, 3, 7, 14 days for solid; 0, 4, 8, 24, 48 hours for solution).

    • For solid samples, dissolve them in a suitable solvent before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

Photodegradation
  • Objective: To evaluate the light sensitivity of the compound.

  • Methodology:

    • Expose the solid compound and a 100 µg/mL solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Prepare control samples wrapped in aluminum foil to protect them from light.

    • Place all samples in a photostability chamber.

    • After the exposure period, dissolve the solid sample and analyze all samples using a validated stability-indicating HPLC method.

Data Presentation

Quantitative data from stability studies should be organized in a clear and concise manner to facilitate comparison and analysis.

Table 1: Example of Hydrolytic Stability Data for this compound (100 µg/mL at 60°C)

Time (hours)Condition% Assay of Parent Compound% Total DegradationNumber of Degradants
00.1 M HCl100.00.00
80.1 M HCl95.24.81
240.1 M HCl88.711.32
00.1 M NaOH100.00.00
80.1 M NaOH98.11.91
240.1 M NaOH94.55.52

Table 2: Example of Oxidative Stability Data for this compound (100 µg/mL with 3% H₂O₂ at RT)

Time (hours)% Assay of Parent Compound% Total DegradationMajor Degradant 1 (%)Major Degradant 2 (%)
0100.00.00.00.0
492.57.55.1 (N-oxide)2.4
885.314.79.8 (N-oxide)4.9
2472.127.918.2 (N-oxide)9.7

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (70°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Assay, Impurity Profile, Mass Balance) hplc->data pathways Identify Degradation Pathways data->pathways method Validate Analytical Method data->method formulation Inform Formulation & Storage Strategy data->formulation

Caption: General experimental workflow for forced degradation studies.

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_dealkylation Dealkylation cluster_dehydrogenation Dehydrogenation parent This compound n_oxide N-oxide Derivative parent->n_oxide [O] hydroxylamine Hydroxylamine Derivative parent->hydroxylamine [O] demethyl Cyclopentylmethanamine (Demethylation) parent->demethyl Heat/Light decyclopentyl N-methylmethanamine (De-cyclopentylation) parent->decyclopentyl Heat/Light imine Imine Derivative parent->imine Heat

Caption: Predicted degradation pathways for this compound.

References

Technical Support Center: Synthesis of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclopentyl-N-methyl-methanamine. The primary synthetic route discussed is the reductive amination of cyclopentanecarboxaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of cyclopentanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound.[1][2][3]

Q2: Which reducing agent is recommended for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[1][4] It is a mild and selective reducing agent that efficiently reduces the imine intermediate without significantly reducing the starting aldehyde.[1][5] This selectivity minimizes side reactions and improves the overall yield of the desired product. Compared to other agents like sodium cyanoborohydride (NaBH₃CN), STAB has a better safety profile due to the reduced toxicity of its byproducts.[1][4]

Q3: What are the primary challenges when scaling up this synthesis?

A3: Scaling up any chemical synthesis can present challenges. For this specific reaction, key challenges include maintaining optimal reaction temperatures, ensuring efficient mixing of reagents, managing the stoichiometry of volatile reagents like methylamine, and preventing the formation of impurities that can complicate downstream purification.[6][7][8]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of the starting aldehyde and the formation of the product amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor quality of reducing agent (STAB) The potency of sodium triacetoxyborohydride can degrade over time, especially if exposed to moisture.[1] It is advisable to use a fresh batch or test the activity of the existing batch. An assay based on aldehyde reduction can determine the active borohydride content.[1]
Inefficient imine formation The initial condensation between the aldehyde and amine to form the imine can be slow. This can be addressed by increasing the reaction time before adding the reducing agent, or by using a catalytic amount of a weak acid like acetic acid to promote imine formation.[9][10]
Incorrect stoichiometry Using an insufficient amount of methylamine or the reducing agent will result in an incomplete reaction. It is common to use a slight excess of the amine (1.1-1.5 equivalents) and the reducing agent (1.5-2.0 equivalents).[5]
Inappropriate reaction temperature The reaction is typically run at room temperature.[5] Deviations from the optimal temperature can affect the reaction rate and yield.[11]
Water or oxygen sensitivity Some reagents may be sensitive to water or oxygen. Ensuring the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yields.[11]

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (STAB, Aldehyde, Amine) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK end_point Yield Improved check_reagents->end_point Replaced Reagents check_stoichiometry Confirm Stoichiometry (Excess Amine & STAB) check_conditions->check_stoichiometry Conditions Correct check_conditions->end_point Adjusted Conditions imine_formation Optimize Imine Formation (Add weak acid, pre-stir) check_stoichiometry->imine_formation Stoichiometry Correct check_stoichiometry->end_point Corrected Stoichiometry purification Analyze Purification Step (Loss during workup?) imine_formation->purification No Improvement imine_formation->end_point Optimization Successful purification->end_point Problem Identified & Solved

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Presence of Significant Impurities

Possible Impurities and Mitigation Strategies

Impurity Identification Mitigation Strategy
Unreacted Cyclopentanecarboxaldehyde GC-MS, LC-MS, NMREnsure a slight excess of methylamine and a sufficient amount of reducing agent are used. Increase reaction time if necessary.
Cyclopentylmethanol GC-MS, LC-MS, NMRThis results from the reduction of the starting aldehyde. Using a more selective reducing agent like STAB minimizes this.[5] Ensure the imine has sufficient time to form before adding the reducing agent.
Tertiary Amine (Over-alkylation product) GC-MS, LC-MS, NMRThe product secondary amine can react with another molecule of the aldehyde. This is less common with STAB but can be suppressed by avoiding a large excess of the aldehyde and controlling the reaction temperature.[12][13]

Decision Diagram for Impurity Identification

impurity_identification start Impurity Detected in Product Mixture ms_analysis Analyze by GC-MS or LC-MS start->ms_analysis mw_match_aldehyde Mass corresponds to Cyclopentanecarboxaldehyde? ms_analysis->mw_match_aldehyde mw_match_alcohol Mass corresponds to Cyclopentylmethanol? mw_match_aldehyde->mw_match_alcohol No unreacted_aldehyde Impurity: Unreacted Aldehyde mw_match_aldehyde->unreacted_aldehyde Yes mw_match_tertiary Mass corresponds to Tertiary Amine? mw_match_alcohol->mw_match_tertiary No alcohol_side_product Impurity: Alcohol Side-Product mw_match_alcohol->alcohol_side_product Yes tertiary_amine Impurity: Tertiary Amine mw_match_tertiary->tertiary_amine Yes unknown Unknown Impurity (Further analysis needed) mw_match_tertiary->unknown No

Caption: Decision tree for identifying common impurities.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxaldehyde (1.0 eq.).

    • Dissolve the aldehyde in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][5]

    • Cool the solution to 0 °C in an ice bath.

  • Amine Addition:

    • Add a solution of methylamine (1.2 eq., e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine to liberate the free amine).

    • Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate imine formation.

  • Reduction:

    • To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

References

"identifying side reactions in (cyclopentylmethyl)(methyl)amine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (cyclopentylmethyl)(methyl)amine. The primary synthetic route discussed is the reductive amination of cyclopentanecarboxaldehyde with methylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (cyclopentylmethyl)(methyl)amine, focusing on the identification and mitigation of side reactions.

Issue 1: Low Yield of the Desired Secondary Amine

Question: My reaction is showing a low yield of (cyclopentylmethyl)(methyl)amine. What are the potential causes and how can I improve the yield?

Answer:

Low yields can stem from several factors, primarily the formation of side products or incomplete reaction. The most common side reactions in this synthesis are:

  • Over-alkylation: The desired secondary amine reacts further with cyclopentanecarboxaldehyde to form the tertiary amine, bis(cyclopentylmethyl)amine.

  • Aldehyde Reduction: The starting material, cyclopentanecarboxaldehyde, is reduced to cyclopentylmethanol.

  • Imine Hydrolysis: The imine intermediate, formed from the condensation of cyclopentanecarboxaldehyde and methylamine, can hydrolyze back to the starting materials, especially in the presence of excess water.[1]

Strategies to Improve Yield:

StrategyDescription
Control Stoichiometry Use a slight excess of methylamine (e.g., 1.1-1.5 equivalents) to favor the formation of the secondary amine and minimize the reaction of the product with the aldehyde.[2]
Two-Step Procedure First, form the imine by reacting cyclopentanecarboxaldehyde with methylamine, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, add the reducing agent in a separate step. This minimizes the concentration of the aldehyde available to react with the product amine.[1]
Choice of Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[3]
pH Control Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant hydrolysis.[3]
Temperature Control Run the reaction at a controlled temperature (e.g., room temperature) to avoid unwanted side reactions that may be favored at higher temperatures.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer:

The primary impurities are typically the side products mentioned above: bis(cyclopentylmethyl)amine and cyclopentylmethanol.

Identification of Impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the components of your reaction mixture. The mass spectrum of each component can be used to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the main product and impurities by analyzing the chemical shifts and coupling patterns of the protons and carbons.

Minimizing Impurities:

ImpurityMitigation Strategy
bis(Cyclopentylmethyl)amine Use an excess of methylamine. Add the aldehyde slowly to the reaction mixture containing the amine to maintain a low concentration of the aldehyde.[4]
Cyclopentylmethanol Use a selective reducing agent that preferentially reduces the imine over the aldehyde, such as NaBH(OAc)₃.[3] Add the reducing agent after the imine has been formed.
Unreacted Starting Materials Ensure sufficient reaction time and appropriate temperature. For purification, an acidic wash can remove unreacted methylamine, and distillation or chromatography can separate the product from the less polar cyclopentanecarboxaldehyde.

Quantitative Analysis of Reaction Mixture:

The following table provides a hypothetical example of how the product distribution might vary with the choice of reducing agent, based on typical outcomes in reductive amination reactions.

Reducing Agent(Cyclopentylmethyl)(methyl)amine Yield (%)bis(Cyclopentylmethyl)amine (%)Cyclopentylmethanol (%)
NaBH(OAc)₃85105
NaBH₄601525
H₂/Pd/C75205

Note: These are representative values and actual results will depend on specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of (cyclopentylmethyl)(methyl)amine via reductive amination?

A1: A general one-pot procedure is as follows:

Materials:

  • Cyclopentanecarboxaldehyde

  • Methylamine (as a solution in a solvent like THF or methanol, or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution of cyclopentanecarboxaldehyde (1.0 eq) in the chosen anhydrous solvent, add methylamine (1.2 eq).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Q2: How can I monitor the progress of the reaction?

A2:

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine) to separate the starting aldehyde, the imine intermediate, and the product amine. The starting aldehyde will be more nonpolar than the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a more quantitative method to monitor the disappearance of starting materials and the appearance of the product and any side products.[5][6]

Q3: What are the key safety precautions for this synthesis?

A3:

  • Work in a well-ventilated fume hood.

  • Methylamine is a flammable and corrosive gas or volatile liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable or toxic gases upon contact with water or acid. Handle with care.

  • Organic solvents used are flammable. Avoid open flames and sources of ignition.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis and analysis of (cyclopentylmethyl)(methyl)amine.

Reaction_Pathway Aldehyde Cyclopentanecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Methylamine - H₂O Reduction Cyclopentylmethanol (Aldehyde Reduction) Aldehyde->Reduction + Reducing Agent Methylamine Methylamine Methylamine->Imine Imine->Aldehyde + H₂O Imine->Methylamine + H₂O Product (Cyclopentylmethyl)(methyl)amine Imine->Product + Reducing Agent Hydrolysis Hydrolysis Imine->Hydrolysis Reversible Overalkylation bis(Cyclopentylmethyl)amine (Over-alkylation) Product->Overalkylation + Aldehyde - H₂O + Reducing Agent

Caption: Main reaction and side reaction pathways.

Experimental_Workflow Start Start: Mix Cyclopentanecarboxaldehyde and Methylamine Imine_Formation Imine Formation Start->Imine_Formation Reduction Add Reducing Agent Imine_Formation->Reduction Reaction_Monitoring Monitor Reaction (TLC, GC-MS) Reduction->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Analysis Final Product Analysis (NMR, GC-MS) Purification->Analysis End Pure (Cyclopentylmethyl)(methyl)amine Analysis->End

Caption: A typical experimental workflow.

Troubleshooting_Logic Problem Problem: Low Yield or Impure Product Identify Identify Side Products (GC-MS, NMR) Problem->Identify Overalkylation Over-alkylation Product (Tertiary Amine) Identify->Overalkylation Aldehyde_Reduction Aldehyde Reduction (Alcohol) Identify->Aldehyde_Reduction Incomplete_Reaction Incomplete Reaction Identify->Incomplete_Reaction Solution_Overalkylation Solution: - Use excess amine - Slow aldehyde addition Overalkylation->Solution_Overalkylation Solution_Reduction Solution: - Use milder reducing agent (e.g., NaBH(OAc)₃) Aldehyde_Reduction->Solution_Reduction Solution_Incomplete Solution: - Increase reaction time - Optimize temperature Incomplete_Reaction->Solution_Incomplete

Caption: A troubleshooting decision tree.

References

"overcoming challenges in 1-cyclopentyl-N-methyl-methanamine characterization"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 1-cyclopentyl-N-methyl-methanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of this compound, with a focus on chromatographic and spectroscopic techniques.

Gas Chromatography (GC) Analysis

Question 1: Why am I observing significant peak tailing for this compound in my GC chromatogram?

Answer: Peak tailing is a common issue when analyzing amines like this compound due to their basic nature. The primary cause is often the interaction of the amine with active sites, such as acidic silanol groups, on the surface of the GC column and liner.[1] This leads to secondary, undesirable retention mechanisms.

Troubleshooting Steps:

  • Assess Column and Liner Deactivation: Ensure you are using a GC column specifically designed for amine analysis or one that has been properly deactivated. Use a deactivated inlet liner to minimize interactions before the column.[2]

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a clean and inert surface.

  • Column Trimming: If the column has been used extensively, active sites may have developed at the inlet. Trimming 10-20 cm from the front of the column can often resolve the issue.[2][3]

  • Check for Contamination: Contamination in the inlet can lead to peak tailing. Perform routine inlet maintenance, including replacing the liner, septum, and seals.[4]

  • Optimize Injection Parameters: Ensure the injection volume and concentration are appropriate to avoid column overload, which can also cause peak tailing.[1]

  • Verify Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volumes and lead to poor peak shape.[2][5]

Question 2: My retention times for this compound are inconsistent. What could be the cause?

Answer: Fluctuations in retention time can be caused by several factors, including changes in flow rate, oven temperature, or the chemical state of the column.

Troubleshooting Steps:

  • Check for Leaks: Ensure all fittings in the GC system are secure and there are no gas leaks, which can affect the carrier gas flow rate.

  • Verify Oven Temperature Program: Confirm that the oven temperature program is accurate and reproducible.

  • Column Bleed and Contamination: Over time, column bleed or the accumulation of non-volatile residues can alter the stationary phase, leading to shifts in retention time. Baking out the column at a high temperature (within its specified limits) can help remove contaminants.

  • Sample Matrix Effects: If analyzing complex samples, the matrix can affect the stationary phase and lead to retention time shifts.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 3: How can I improve the peak shape and retention of this compound in reverse-phase HPLC?

Answer: As a basic compound, this compound can exhibit poor peak shape and retention on standard C18 columns due to interactions with residual silanols on the silica packing.

Troubleshooting Steps:

  • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or another volatile amine, to the mobile phase at a low concentration (e.g., 0.1%). This will occupy the active silanol sites and improve peak symmetry.

  • pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units above the pKa of this compound to ensure it is in its neutral form, which can improve retention on reverse-phase columns. Conversely, using a low pH (e.g., 2.5-3.5) with a suitable buffer can protonate the amine and provide consistent retention.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly deactivated silica surface.

  • Consider an Alternative Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) stationary phases can offer different selectivity for amines.

Mass Spectrometry (MS) Analysis

Question 4: What are the expected mass spectral fragments for this compound?

Answer: The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 113.2 g/mol ) is expected to be characterized by alpha-cleavage, a common fragmentation pathway for amines. The molecular ion peak (M+) at m/z 113 may be observed, but it is often weak.

Expected Fragmentation:

  • Alpha-Cleavage: The most likely fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a cyclopentyl radical to form a stable iminium ion.

    • [M - C₅H₉]⁺ = [C₂H₆N]⁺ at m/z 44 (CH₂=N⁺HCH₃). This is often the base peak.

  • Another possible alpha-cleavage is the loss of a methyl radical.

    • [M - CH₃]⁺ = [C₆H₁₂N]⁺ at m/z 98 .

Data Presentation

The following tables summarize expected analytical data for the characterization of this compound. Note: As experimental data for this specific compound is limited in the public domain, these values are predictive and based on the analysis of structurally similar compounds, such as N-methylcyclopentanamine.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 - 2.7m1HCH (cyclopentyl)
~2.4s3HN-CH₃
~2.3d2HN-CH₂
~1.2 - 1.8m8HCH₂ (cyclopentyl)
~1.1br s1HN-H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~60-65N-CH₂
~40-45CH (cyclopentyl)
~35-40N-CH₃
~28-32CH₂ (cyclopentyl)
~24-26CH₂ (cyclopentyl)

Table 3: GC-MS Parameters and Expected Data

ParameterValue
GC Column DB-5ms or equivalent
Injector Temp. 250 °C
Oven Program 50 °C (1 min), ramp to 250 °C at 15 °C/min
Carrier Gas Helium
Expected Retention Time 5 - 10 min (highly dependent on exact conditions)
MS Source Temp. 230 °C
Expected m/z Fragments 113 (M⁺), 98, 44 (base peak)

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC-MS System:

    • GC Column: Use a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

    • Carrier Gas: Set helium flow to 1.0 mL/min.

    • Injector: Use a split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven: Program the oven to hold at 50 °C for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

    • MS Interface: Set the transfer line temperature to 280 °C.

    • MS Detector: Acquire data in electron ionization (EI) mode at 70 eV over a mass range of m/z 35-300.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the resulting mass spectrum with the expected fragmentation pattern.

Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Spectrometer:

    • Use a 400 MHz (or higher) spectrometer.

    • Tune and shim the instrument according to standard procedures.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • Data Analysis: Process the spectra and assign the chemical shifts based on the expected structure of the molecule.

Visualizations

GC_Troubleshooting_Workflow GC Peak Tailing Troubleshooting Workflow start Peak Tailing Observed check_column Is the column suitable for amine analysis and well-conditioned? start->check_column check_liner Is a deactivated liner being used? check_column->check_liner Yes trim_column Trim 10-20 cm from the column inlet check_column->trim_column No/Unsure replace_liner Install a new, deactivated liner check_liner->replace_liner No check_installation Is the column cut clean and installed correctly? check_liner->check_installation Yes trim_column->check_liner replace_liner->check_installation reinstall_column Re-cut and reinstall the column check_installation->reinstall_column No check_overload Is the sample concentration too high? check_installation->check_overload Yes check_contamination Perform inlet maintenance (septum, O-ring) reinstall_column->check_contamination reinstall_column->check_overload check_contamination->check_overload dilute_sample Dilute the sample and reinject check_overload->dilute_sample Yes end_good Peak Shape Improved check_overload->end_good No dilute_sample->end_good end_bad Issue Persists: Consult Advanced Support dilute_sample->end_bad MS_Fragmentation_Pathway Expected EI-MS Fragmentation of this compound parent [C₅H₉-CH₂-NH-CH₃]⁺˙ m/z = 113 (Molecular Ion) loss1 - •C₅H₉ (Cyclopentyl Radical) parent->loss1 loss2 - •CH₃ (Methyl Radical) parent->loss2 frag1 [CH₂=N⁺HCH₃] m/z = 44 (Base Peak) frag2 [C₅H₉-CH₂-N⁺H]˙ m/z = 98 loss1->frag1 loss2->frag2

References

Technical Support Center: Purification of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-cyclopentyl-N-methyl-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound synthesized via reductive amination?

A1: If your this compound was synthesized by the reductive amination of cyclopentanecarboxaldehyde with methylamine, common impurities may include:

  • Unreacted Starting Materials: Cyclopentanecarboxaldehyde and methylamine.

  • Primary Amine: Cyclopentylmethanamine, formed from the reaction of cyclopentanecarboxaldehyde with ammonia (if present as an impurity in methylamine) or from demethylation under certain conditions.

  • Tertiary Amine: Bis(cyclopentylmethyl)methylamine, resulting from over-alkylation of the desired secondary amine product.[1][2][3]

  • Imines: Residual imine intermediates from the condensation step.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, and byproducts from the reducing agent (e.g., borate salts).

Q2: My this compound is showing significant tailing during silica gel column chromatography. How can I improve the separation?

A2: The basic nature of amines causes strong interaction with the acidic silanol groups on the silica surface, leading to poor peak shape and recovery.[4][5] Here are several strategies to overcome this:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), to your eluent.[4][6] This competes with your product for the acidic sites on the silica.

  • Use of Amine-Functionalized Silica: Employing a pre-treated, amine-functionalized silica stationary phase can significantly improve the chromatography of basic compounds by minimizing the acid-base interactions.[4][5]

  • Reversed-Phase Chromatography: If available, reversed-phase chromatography using a C18 column with a mobile phase buffered at a high pH (to ensure the amine is in its neutral, free-base form) can be an effective alternative.[5]

Q3: Can I purify this compound without using chromatography?

A3: Yes, several non-chromatographic methods can be employed:

  • Fractional Distillation: This is a suitable method if the boiling points of the impurities are significantly different from that of your product.[7][8] It is particularly useful for removing less volatile or more volatile impurities.

  • Acid-Base Extraction: You can use a buffer-based liquid-liquid extraction to separate primary, secondary, and tertiary amines based on their differing basicities at various pH values.[9][10]

  • Recrystallization as a Salt: Convert the crude amine to its hydrochloride salt, which can then be purified by recrystallization.[11][12] The pure salt can be converted back to the free amine by treatment with a base.

Troubleshooting Guides

Issue 1: The purity of my this compound does not improve after fractional distillation.

Possible Cause Troubleshooting Action
Close Boiling Points: Impurities may have boiling points very close to the product.* Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).* Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may increase the boiling point differences between components.* Alternative Method: Switch to an alternative purification method such as salt recrystallization or chromatography.
Azeotrope Formation: The product may form an azeotrope with an impurity or solvent.* Change the Solvent System: If a solvent is present, try removing it completely before distillation or adding a different co-solvent to break the azeotrope.* Chemical Treatment: Consider a chemical treatment to remove the problematic impurity before distillation.

Issue 2: Low recovery of the product after converting to and from the hydrochloride salt.

Possible Cause Troubleshooting Action
Salt is Soluble in Recrystallization Solvent: The hydrochloride salt may be too soluble in the chosen solvent, leading to losses in the mother liquor.* Solvent Screening: Test the solubility of the salt in a range of solvents to find one in which it is sparingly soluble at room temperature but soluble when hot.* Anti-Solvent Addition: Add a non-polar "anti-solvent" (like diethyl ether or hexanes) to the hot, saturated solution to induce crystallization upon cooling.[13]
Incomplete Neutralization: The pH was not raised sufficiently to convert all the salt back to the free amine during the final step.* Monitor pH: Use a pH meter or pH paper to ensure the aqueous solution is strongly basic (pH > 12) before extracting the free amine.* Use a Stronger Base: Use a concentrated solution of a strong base like NaOH or KOH.
Emulsion during Extraction: Emulsions can form during the extraction of the free amine, trapping the product.* Add Brine: Add a saturated NaCl solution to the extraction mixture to help break the emulsion.* Gentle Mixing: Gently invert the separatory funnel rather than shaking it vigorously.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This method is effective for removing non-basic impurities and for separating amines if their salts have different solubilities.

  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Monitor the pH to ensure it is acidic.

    • Filter the resulting solid hydrochloride salt and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent for recrystallization. Alcohols like ethanol or isopropanol are often good choices for amine salts.[13] You may need to use a solvent mixture.

    • Heat the chosen solvent to its boiling point and add the crude salt in portions until it is fully dissolved, using the minimum amount of hot solvent necessary.

    • If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the purified hydrochloride salt in water.

    • Make the solution strongly basic (pH > 12) by the slow addition of an aqueous solution of a strong base (e.g., 4 M NaOH).

    • Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) several times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Preparative Column Chromatography

This protocol is designed to minimize the issues associated with chromatographing amines on silica gel.

  • Stationary Phase and Eluent Preparation:

    • Option A (Recommended): Use an amine-functionalized silica column.

    • Option B: If using standard silica gel, prepare your mobile phase by adding 0.5-1% triethylamine to a mixture of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate).

    • Determine an appropriate solvent system using thin-layer chromatography (TLC), ensuring the desired compound has an Rf value between 0.2 and 0.4.

  • Column Packing and Sample Loading:

    • Pack the column with the chosen stationary phase using the prepared mobile phase (slurry packing is recommended).

    • Dissolve the crude amine in a minimal amount of the mobile phase.

    • Load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase. If necessary, a solvent gradient can be used, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Data Presentation

Table 1: Comparison of Purification Strategies

Strategy Pros Cons Best Suited For
Fractional Distillation - Scalable- Good for removing impurities with significantly different boiling points- Ineffective for azeotropes or close-boiling impurities- Can cause decomposition of thermally sensitive compoundsLarge-scale purification where impurities are not isomeric and have different volatilities.
Column Chromatography - High resolution for complex mixtures- Can separate closely related compounds- Can be difficult for basic amines on standard silica- May require special columns or additives- Less scalable than distillationSmall to medium scale purification, especially for removing isomeric or similarly structured impurities.
Salt Recrystallization - Highly effective for removing non-basic or neutral impurities- Can be very scalable- Yields a stable, crystalline solid- Requires an additional step to liberate the free amine- Recovery can be low if the salt is solubleRemoving a wide range of impurities, particularly on a larger scale.
Acid-Base Extraction - Excellent for removing neutral or acidic impurities- Very scalable and cost-effective- Less effective for separating amines from other basic impuritiesInitial cleanup of a crude reaction mixture to remove non-amine components.

Mandatory Visualization

experimental_workflow start Crude 1-cyclopentyl-N-methyl- methanamine check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities distillation Fractional Distillation check_impurities->distillation Different Boiling Points chromatography Column Chromatography check_impurities->chromatography Similar Polarity salt_formation Salt Formation & Recrystallization check_impurities->salt_formation Varied Impurity Types end_product Pure Product distillation->end_product chromatography->end_product salt_formation->end_product

Caption: Purification strategy selection workflow.

salt_recrystallization_workflow cluster_0 Purification Process cluster_1 Recovery Process crude_amine Crude Amine dissolve Dissolve in Organic Solvent crude_amine->dissolve add_hcl Add HCl Solution dissolve->add_hcl filter_salt Filter Crude Salt add_hcl->filter_salt recrystallize Recrystallize from Hot Solvent filter_salt->recrystallize filter_pure_salt Filter Pure Salt recrystallize->filter_pure_salt dissolve_salt Dissolve Pure Salt in Water filter_pure_salt->dissolve_salt add_base Add Strong Base (e.g., NaOH) dissolve_salt->add_base extract Extract with Organic Solvent add_base->extract dry_and_evaporate Dry and Evaporate Solvent extract->dry_and_evaporate pure_product Pure Free Amine dry_and_evaporate->pure_product

Caption: Workflow for purification via salt recrystallization.

References

"reaction condition optimization for reductive amination of cyclopentanone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of cyclopentanone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reductive amination of cyclopentanone, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my desired cyclopentylamine low?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Imine Formation: The initial condensation of cyclopentanone with the amine to form the imine is a reversible equilibrium reaction.[1] To drive the reaction towards the imine, consider removing water as it forms, for example, through azeotropic distillation.[2]

  • Side Reactions: The most common side reactions are the over-alkylation to the secondary amine (N,N-dicyclopentylamine) and the reduction of cyclopentanone to cyclopentanol.[3] To minimize over-alkylation, using an excess of the amine or ammonia can be effective.[4] To prevent alcohol formation, choose a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. Optimization of these parameters is often necessary. For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.[4]

  • Catalyst Deactivation: The amine substrate, imine intermediate, or the amine product can sometimes deactivate the catalyst.[1] If using a heterogeneous catalyst, consider increasing the catalyst loading or using a more robust catalyst.

Q2: I am observing significant amounts of N,N-dicyclopentylamine. How can I improve the selectivity for the primary amine?

A2: The formation of the secondary amine is a common issue, especially when synthesizing primary amines.[3] Here are strategies to enhance selectivity:

  • Excess Ammonia/Amine: Using a significant excess of ammonia or the primary amine can kinetically favor the reaction of cyclopentanone with the more abundant amine, thus reducing the formation of the secondary amine.[4]

  • Solvent Choice: A methanolic solution of ammonia has been shown to be effective in inhibiting the formation of secondary and tertiary amines.[3]

  • Stepwise Procedure: A two-step approach can be beneficial. First, form the imine, and after its formation is complete, add the reducing agent. This can provide better control over the reaction.[7][8][9]

Q3: My reaction is producing a significant amount of cyclopentanol. What can I do to prevent this?

A3: The reduction of the starting ketone to the corresponding alcohol is a competing reaction. To minimize this:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both ketones and imines.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder reducing agent that shows greater selectivity for the reduction of imines and iminium ions over ketones.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also a suitable choice, as its reactivity is pH-dependent, allowing for selective imine reduction under mildly acidic conditions.[1][5]

  • One-Pot vs. Stepwise Protocol: In a one-pot reaction where all reagents are mixed, the reducing agent can react with the ketone before imine formation. Allowing sufficient time for the imine to form before adding the reducing agent can mitigate this side reaction.[5]

Q4: My catalytic hydrogenation reaction is sluggish or has stalled. What could be the issue?

A4: Several factors can affect the efficiency of catalytic hydrogenation:

  • Catalyst Poisoning: Amines can act as catalyst poisons.[1] Ensure the purity of your starting materials and solvent. If poisoning is suspected, using a higher catalyst loading or a poison-resistant catalyst might be necessary.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen can influence the reaction rate.[4] Ensure your system is properly sealed and that the hydrogen pressure is maintained at the desired level.

  • Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the catalyst, reactants, and hydrogen. Increase the stirring speed to improve mass transfer.

  • Catalyst Quality: The activity of the catalyst can degrade over time. Use a fresh batch of catalyst if deactivation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reductive amination of cyclopentanone?

A1: Several reducing agents are commonly employed, each with its own advantages:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is particularly effective for one-pot reductive aminations as it does not readily reduce the ketone starting material.[6][8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, which are often optimal for imine formation.[1][5][10] However, it can release toxic hydrogen cyanide upon workup.[1]

  • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce both the imine and the starting ketone. It is often used in a stepwise procedure where the imine is pre-formed before the addition of the reductant.[5][10]

  • Catalytic Hydrogenation (H₂ with a metal catalyst): This is a "greener" alternative that uses hydrogen gas. Common catalysts include those based on palladium (Pd), platinum (Pt), nickel (Ni), and ruthenium (Ru).[1][3][4]

Q2: What solvents are typically used for this reaction?

A2: The choice of solvent depends on the reducing agent and the specific reaction conditions:

  • For reactions using sodium triacetoxyborohydride, 1,2-dichloroethane (DCE) is often the preferred solvent.[7][8][9] Tetrahydrofuran (THF) and acetonitrile can also be used.[8][9]

  • When using sodium cyanoborohydride, methanol (MeOH) is a common choice.[10]

  • For catalytic hydrogenations, alcohols like ethanol or methanol are frequently used.[11]

Q3: How can I monitor the progress of my reductive amination reaction?

A3: The reaction progress can be monitored by various analytical techniques, including:

  • Thin Layer Chromatography (TLC): To visualize the consumption of the starting materials and the formation of the product.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): For quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture to determine the conversion of starting materials and the formation of intermediates and products.

Q4: What are some common methods for purifying the final cyclopentylamine product?

A4: Purification strategies depend on the properties of the product and the impurities present:

  • Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted with a base to liberate the free amine, which can be extracted back into an organic solvent.[12]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation can be an effective purification method.

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[12]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentCommon SolventsKey AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, AcetonitrileHigh selectivity for imines, mild conditions, suitable for one-pot reactions.[6][8][9]Water-sensitive.[10]
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective for imines under acidic conditions.[1][10]Toxic cyanide byproducts.[1]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone, often requires a stepwise procedure.[5][10]
Catalytic Hydrogenation (H₂/Catalyst) Alcohols (Methanol, Ethanol)"Green" process, high atom economy.[2]Requires specialized equipment (hydrogenator), potential for catalyst poisoning.[1]

Table 2: Influence of Catalyst on Reductive Amination of Cyclopentanone with H₂

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Yield of Cyclopentylamine (%)Reference
RuNb₂O₅-L90284.3[13]
PtAl-BetaMild ConditionsNot Specified>95 (selectivity)[3]
NiVarious supportsNot SpecifiedNot SpecifiedGood activity[3]
Rh-NiSiO₂Not SpecifiedNot SpecifiedHigh conversion and selectivity[4]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclopentanone using Sodium Triacetoxyborohydride (One-Pot Procedure)

  • To a solution of cyclopentanone (1.0 eq) and the desired amine (1.0-1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq).[7]

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or GC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Reductive Amination of Cyclopentanone via Catalytic Hydrogenation

  • In a high-pressure reactor, combine cyclopentanone (1.0 eq), the amine source (e.g., a solution of ammonia in methanol), and the heterogeneous catalyst (e.g., 5% Pd/C, Raney Ni, or Rh/SiO₂).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).[13]

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[13]

  • Monitor the reaction progress by analyzing aliquots.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue as needed.

Visualizations

troubleshooting_workflow start Low Yield in Reductive Amination check_imine Check Imine Formation start->check_imine check_side_products Analyze for Side Products start->check_side_products check_conditions Review Reaction Conditions start->check_conditions incomplete_imine Incomplete Imine Formation? check_imine->incomplete_imine overalkylation Over-alkylation Observed? check_side_products->overalkylation alcohol Alcohol Byproduct Observed? check_side_products->alcohol suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions solution_water Remove Water (e.g., Dean-Stark) incomplete_imine->solution_water Yes solution_excess_amine Use Excess Amine/NH₃ overalkylation->solution_excess_amine Yes solution_selective_reductant Use Milder/Selective Reducing Agent (e.g., NaBH(OAc)₃) alcohol->solution_selective_reductant Yes solution_optimize Optimize Temp, Pressure, Time suboptimal_conditions->solution_optimize Yes end Improved Yield solution_water->end solution_excess_amine->end solution_selective_reductant->end solution_optimize->end

Caption: Troubleshooting workflow for low yield in reductive amination.

reaction_pathway cluster_imine_formation Imine Formation (Reversible) cluster_reduction Reduction cluster_side_reactions Potential Side Reactions cyclopentanone Cyclopentanone hemiaminal hemiaminal cyclopentanone->hemiaminal + R-NH₂ alcohol Cyclopentanol cyclopentanone->alcohol Reducing Agent amine Amine (R-NH₂) imine imine hemiaminal->imine - H₂O imine->hemiaminal + H₂O product Cyclopentylamine Derivative imine->product Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) secondary_amine Secondary Amine product->secondary_amine + Cyclopentanone + Reducing Agent

Caption: Reaction pathway for reductive amination of cyclopentanone.

References

Technical Support Center: Synthesis of 1-Cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions regarding the synthesis and workup of 1-cyclopentyl-N-methyl-methanamine. The primary synthetic route discussed is the reductive amination of cyclopentanecarboxaldehyde with methylamine.

Experimental Protocol: Reductive Amination

The synthesis of this compound is most commonly achieved through a one-pot reductive amination procedure. This process involves the reaction of an aldehyde (cyclopentanecarboxaldehyde) with an amine (methylamine) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[1]

Detailed Methodology
  • Imine Formation:

    • In a round-bottom flask, dissolve cyclopentanecarboxaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH)).

    • Add a solution of methylamine (1.0 - 1.2 eq), either as a solution in a compatible solvent (like THF or EtOH) or as an aqueous solution.

    • If necessary, add a catalytic amount of acetic acid (e.g., 1-10 mol%) to facilitate imine formation. The reaction is typically stirred at room temperature for 1-2 hours to allow for sufficient imine formation.[2] Progress can be monitored by TLC or NMR.

  • Reduction:

    • Once imine formation is evident, slowly add the reducing agent in portions to the stirred solution. The choice of reducing agent is critical and influences the reaction conditions (see table below).

    • For Sodium triacetoxyborohydride (NaBH(OAc)₃), add it as a solid in portions.

    • For Sodium cyanoborohydride (NaBH₃CN), it can be added as a solid. This reagent is often used in methanol.[3]

    • For Sodium borohydride (NaBH₄), it is crucial to allow the imine to form completely before addition to prevent reduction of the starting aldehyde.[3]

    • Allow the reaction to stir at room temperature overnight or until completion, as monitored by an appropriate technique (TLC, GC-MS, LC-MS).

Data Presentation: Reagent and Condition Selection
Parameter Option 1 Option 2 Option 3 Notes & Considerations
Carbonyl Source CyclopentanecarboxaldehydeCyclopentanoneCyclopentanecarboxaldehyde is the direct precursor.
Amine Source Methylamine solution (in THF/EtOH)Methylamine (40% in H₂O)Anhydrous conditions are preferred for imine formation.
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₃CNNaBH₄STAB is mild and selective but moisture-sensitive.[3] NaBH₃CN is effective but generates toxic cyanide waste.[4] NaBH₄ is less expensive but can also reduce the starting aldehyde.[3]
Solvent Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)Methanol (MeOH)Tetrahydrofuran (THF)DCM/DCE are common for STAB.[3] MeOH is preferred for NaBH₃CN.[3]
Catalyst (optional) Acetic Acid (AcOH)Lewis Acids (e.g., Ti(OiPr)₄)NoneA mild acid can catalyze imine formation.[2] Lewis acids can also be used to activate the carbonyl group.[3][4]

Standard Workup Procedure

Proper workup is critical for isolating a pure product. The following is a general procedure that can be adapted based on the specific reagents used.

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup Phase cluster_purification Isolation & Purification A 1. Reaction Completion (Verified by TLC/LCMS) B 2. Quench Reaction (e.g., add sat. NaHCO₃ or H₂O) A->B C 3. Adjust to Basic pH (pH 9-11 with 1M NaOH) B->C D 4. Phase Separation (Transfer to Separatory Funnel) C->D E 5. Extract Aqueous Layer (with Organic Solvent, e.g., EtOAc, 3x) D->E F 6. Combine & Wash Organic Layers (with Brine) E->F G 7. Dry Organic Layer (over Na₂SO₄ or MgSO₄) F->G H 8. Filter & Concentrate (Rotary Evaporation) G->H I 9. Purify Crude Product (Distillation or Chromatography) H->I

Caption: General experimental workflow for the synthesis and workup of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and workup procedures in a question-and-answer format.

Q: My reaction shows a low yield or has not gone to completion. What are the possible causes?

A: Low yield is a frequent issue in reductive aminations. The primary causes are often related to inefficient imine formation or issues with the reduction step.

  • Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine can be unfavorable.[5]

    • Solution: Add a catalytic amount of acetic acid to speed up the reaction.[2][6] If using aqueous methylamine, consider using a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium forward.[5]

  • Ineffective Reducing Agent: The hydride reagent may have degraded, especially if it is moisture-sensitive like NaBH(OAc)₃.[3]

    • Solution: Use a fresh bottle of the reducing agent. Ensure you are using an appropriate anhydrous solvent for moisture-sensitive reagents.

  • Incorrect pH: Imine formation is optimal under mildly acidic conditions (pH 4-6).[4] If the conditions are too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be activated.

    • Solution: Check and adjust the pH of the reaction mixture before adding the reducing agent.

Q: My final product is contaminated with impurities. How can I identify and remove them?

A: Common impurities include unreacted starting material, over-alkylated product, or the alcohol byproduct from aldehyde reduction.

  • Unreacted Aldehyde/Byproduct Alcohol: This occurs if the reduction of the imine is slow or if the reducing agent preferentially reduces the starting aldehyde (a risk with NaBH₄).[3]

    • Solution: These are typically removed during purification. The alcohol (cyclopentylmethanol) can be separated by column chromatography.

  • Over-alkylation: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: This can be minimized by using a slight excess of the amine or by employing a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[2][7]

  • Unreacted Imine: The reduction step may be incomplete.

    • Solution: Extend the reaction time or add more reducing agent. Note that imines can be unstable and may hydrolyze back to the aldehyde and amine during workup, especially under acidic conditions.[8]

Q: I am having trouble with the aqueous workup. What should I do?

A: Workup issues often involve emulsions or poor separation of the product.

  • Product Not Extracting into Organic Layer: This almost always indicates the product is in its protonated (salt) form.

    • Solution: Ensure the aqueous layer is sufficiently basic (pH 9-11) before extraction. Use a pH meter or pH paper to confirm. Add more base (e.g., 1M NaOH) if necessary.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product.

    • Solution: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. Gentle swirling, rather than vigorous shaking, can also help.

T start Problem: Low Product Yield q1 Is imine visible on TLC/NMR? start->q1 s1 Add catalyst (AcOH) or dehydrating agent (e.g., MgSO₄) q1->s1 No q2 Is reducing agent fresh & handled under N₂? q1->q2 Yes end Re-run reaction with optimizations s1->end s2 Use fresh reducing agent and ensure anhydrous conditions q2->s2 No q2->end Yes s2->end

Caption: Troubleshooting flowchart for addressing low product yield in the reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is the best choice for this synthesis? A: The "best" agent depends on your priorities.

  • For selectivity and mild conditions: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the starting aldehyde.[9] However, it is sensitive to moisture.[3]

  • For cost-effectiveness: Sodium borohydride (NaBH₄) is cheaper but requires careful, stepwise addition to avoid reducing the aldehyde.[3]

  • For moisture tolerance: Sodium cyanoborohydride (NaBH₃CN) is not sensitive to water and is effective in protic solvents like methanol.[3] Its main drawback is the generation of highly toxic cyanide byproducts, which requires careful quenching and disposal procedures.[4]

Q: How can I purify the final product, this compound? A: The crude product can be purified by either distillation or column chromatography. The reported boiling point is approximately 105 °C at 210 Torr, which suggests that vacuum distillation is a viable method for purification on a larger scale.[10] For smaller scales or for removing closely-related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica is effective.

Q: Are there significant safety concerns with this procedure? A: Yes. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed.

  • Reagents: Aldehydes can be irritants. Methylamine is a flammable and corrosive gas/solution. Hydride reducing agents react violently with water and can be flammable.

  • Cyanide Hazard: If using sodium cyanoborohydride (NaBH₃CN), be aware that acidic conditions during the reaction or workup can generate highly toxic hydrogen cyanide (HCN) gas. The workup should be performed in a well-ventilated fume hood, and the quenching step should be done carefully, often with a basic solution (like NaOH) to ensure any residual cyanide is converted to the less volatile cyanide salt (NaCN) in the aqueous waste.

References

"troubleshooting low yields in amine alkylation reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amine alkylation reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during amine alkylation experiments in a question-and-answer format.

My primary amine alkylation is giving me a mixture of secondary, tertiary, and even quaternary ammonium salts, leading to a low yield of my desired secondary amine. What can I do?

This is a very common problem known as over-alkylation.[1][2][3][4][5] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.[1][3]

Here are several strategies to improve the selectivity for the desired secondary amine:

  • Use a large excess of the primary amine: By significantly increasing the concentration of the starting amine relative to the alkylating agent, you increase the probability of the alkylating agent reacting with the primary amine rather than the newly formed secondary amine.[4]

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Consider reductive amination: For the synthesis of primary and secondary amines, reductive amination is often a superior method to direct alkylation as it can provide cleaner reactions and higher yields.[6][7][8][9][10][11]

I am trying to alkylate a weakly nucleophilic amine (e.g., an aniline or a heteroaromatic amine) and the reaction is very slow or not proceeding at all. How can I drive the reaction to completion?

Weakly nucleophilic amines require more forcing reaction conditions to achieve successful alkylation. Consider the following adjustments:

  • Use a stronger base: For less reactive amines, a stronger base may be necessary to deprotonate the amine and increase its nucleophilicity. While inorganic carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like sodium hydride (NaH) may be required.[12][13]

  • Increase the reaction temperature: Increasing the temperature will increase the reaction rate.[13] Refluxing the reaction mixture is a common strategy.

  • Choose a more reactive alkylating agent: The reactivity of alkyl halides follows the order I > Br > Cl.[13][14] If you are using an alkyl chloride, switching to an alkyl bromide or iodide could significantly improve the reaction rate. You can also generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) if you are using an alkyl chloride or bromide.[13][14]

  • Select an appropriate solvent: Polar aprotic solvents like DMF, THF, and acetonitrile are commonly used for amine alkylation as they can help to dissolve the reactants and stabilize charged intermediates.[13][15]

My reaction seems to be working, but I am having difficulty isolating and purifying my desired product from the reaction mixture. What are some effective purification strategies?

Purification of amine alkylation products can be challenging due to the presence of unreacted starting materials, over-alkylation products, and salt byproducts.

  • Acid-base extraction: This is a fundamental technique for separating amines. By adjusting the pH of the aqueous phase, you can selectively protonate and deprotonate the different amine products, allowing for their separation between aqueous and organic layers.

  • Chromatography: Column chromatography on silica gel is a common purification method. However, the basicity of amines can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. To mitigate this, you can:

    • Add a small amount of a volatile amine, like triethylamine, to the eluent to mask the acidic silanol groups on the silica.[16]

    • Use an amine-functionalized silica column.[16]

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of amine alkylation reactions.

Table 1: Effect of Base and Stoichiometry on the N-alkylation of 6-amino-2,4-bis(ethylthio)pyrimidine with Iodoethane [12]

EntryBase (equiv.)Iodoethane (equiv.)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
1NaH (1.0)1.06-
2NaH (2.0)2.020small amount detected
3NaH (3.0)2.052.3Separated by column

Table 2: Optimization of Reaction Conditions for the N-alkylation of a Hyperbranched Polymer with 4-Dimethylaminopyridine (DMAP) [17]

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)
Reaction Time (h) 107520923090
Reaction Temp (°C) 110801309215085
Molar Ratio (MAP:K₂CO₃) 1:1781:1.5921:291
Molar Ratio (KI:MAP) 0.5:1821:1921.5:188
Stirring Rate (rpm) 400856009280090

Experimental Protocols

Protocol 1: Direct N-Alkylation of a Primary Amine with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of a primary amine.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (2.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a solid inorganic base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: While stirring the mixture, slowly add the alkyl halide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of an Aldehyde with a Primary Amine [6]

This protocol is adapted from a procedure for the synthesis of a secondary amine via reductive amination.[6]

  • Imine Formation: In a beaker, combine the aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent). If the reactants are solids, they can be mixed directly. The reaction often occurs rapidly, sometimes with a noticeable color change.[6]

  • Reduction: Add a suitable solvent, such as 95% ethanol, to the imine. While stirring, add a reducing agent like sodium borohydride (NaBH₄, 0.52 equivalents) in small portions. The completion of the reduction is often indicated by a color change to a colorless solution.[6]

  • Workup: Carefully add water to the reaction mixture to quench any remaining reducing agent.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude secondary amine, which can be further purified by chromatography or crystallization if necessary.

Visualizations

Figure 1: Troubleshooting Low Yields in Amine Alkylation

Troubleshooting_Low_Yields start Low Yield in Amine Alkylation overalkylation Over-alkylation (Mixture of products) start->overalkylation Check product mixture no_reaction Low or No Conversion start->no_reaction Check starting material consumption purification Difficulty in Purification start->purification If reaction is complete sol_overalkylation Use large excess of amine Slow addition of alkylating agent Consider reductive amination overalkylation->sol_overalkylation sol_no_reaction Increase temperature Use stronger base (e.g., NaH) Use more reactive alkyl halide (I > Br > Cl) Add catalytic NaI no_reaction->sol_no_reaction sol_purification Acid-base extraction Column chromatography with - Triethylamine in eluent - Amine-functionalized silica Crystallization purification->sol_purification

A flowchart for troubleshooting common issues leading to low yields.

Figure 2: Experimental Workflow for Direct Amine Alkylation

Direct_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reactants 1. Combine Primary Amine (excess) and Base in Solvent add_alkyl_halide 2. Add Alkyl Halide (limiting reagent) reactants->add_alkyl_halide heat 3. Heat to Reflux add_alkyl_halide->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Cool, Filter, Concentrate monitor->workup Reaction Complete purify 6. Purify by Extraction and/or Chromatography workup->purify

A step-by-step workflow for a typical direct amine alkylation experiment.

Figure 3: Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Workup & Purification mix_reactants 1. Mix Aldehyde/Ketone and Amine add_solvent 2. Add Solvent (e.g., Ethanol) mix_reactants->add_solvent add_reductant 3. Add Reducing Agent (e.g., NaBH4) add_solvent->add_reductant quench 4. Quench with Water add_reductant->quench Reduction Complete extract 5. Extract with Organic Solvent quench->extract purify 6. Dry and Concentrate extract->purify

A step-by-step workflow for a typical reductive amination experiment.

References

"preventing decomposition of 1-cyclopentyl-N-methyl-methanamine during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-cyclopentyl-N-methyl-methanamine. The following information is intended to help prevent decomposition during storage and to identify potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen.[1] Amines, in general, are susceptible to oxidation, and exposure to light can also promote degradation.[2]

Q2: I've observed a change in the color of my stored this compound. What could be the cause?

A change in color, such as yellowing or browning, is a common indicator of amine degradation. This is often due to atmospheric oxidation.[3] The formation of oxidized species and potential polymerization byproducts can lead to discoloration. It is crucial to minimize exposure to air and light during storage.

Q3: Can I store this compound at room temperature for short periods?

While refrigerated storage is optimal, short-term storage at controlled room temperature (below 30°C) may be acceptable if the compound is properly sealed from air and light.[4] However, for periods longer than a few days, refrigeration is strongly advised to minimize the rate of potential decomposition reactions.

Q4: Are there any chemical stabilizers I can add to prevent decomposition?

While the use of stabilizers is common for amines in industrial applications, adding any substance would alter the purity of your sample. For laboratory research, the most effective "stabilization" is adherence to proper storage conditions (cold, dark, and inert atmosphere). In some applications, converting the amine to its hydrochloride salt can improve stability by reducing its susceptibility to oxidation. However, this would require a subsequent neutralization step before use in many reactions.

Troubleshooting Guide

Issue 1: Unexpected side products in my reaction when using stored this compound.

  • Possible Cause: The amine may have degraded during storage, introducing impurities into your reaction. The primary degradation pathways for secondary amines are oxidation and N-dealkylation.

  • Troubleshooting Steps:

    • Assess Purity: Before use, analyze the purity of the stored amine using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Identify Impurities: Compare the chromatogram of the stored sample to that of a fresh or properly stored reference standard to identify any degradation products. Common degradation products for secondary amines can include the corresponding primary amine (cyclopentylmethanamine), N-oxide, and hydroxylamine derivatives.[5][6]

    • Purification: If impurities are detected, consider purifying the amine by distillation before use.

Issue 2: Inconsistent results between different batches of this compound from storage.

  • Possible Cause: Inconsistent storage conditions or prolonged storage of older batches may lead to varying levels of degradation.

  • Troubleshooting Steps:

    • Standardize Storage Protocol: Ensure all batches are stored under the same conditions (2-8°C, inert atmosphere, protection from light).

    • "First In, First Out": Use the oldest stock first to minimize the effects of long-term storage.

    • Routine Purity Checks: Implement a policy of re-analyzing the purity of the amine stock at regular intervals (e.g., every 6 months) to monitor its stability.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of decomposition reactions.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Exposure Store in amber vials or in the darkPrevents light-induced degradation.
Container Tightly sealed glassPrevents exposure to air and moisture.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

    • Prepare a blank sample containing only the solvent.

  • GC-MS Parameters (starting point for method development):

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any additional peaks.

    • Determine the relative purity by calculating the peak area percentage.

    • Use the mass spectra of any impurity peaks to propose their structures. Look for masses corresponding to potential N-dealkylation, oxidation (M+16), or other common amine degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization)

Aliphatic amines like this compound lack a strong chromophore, making direct UV detection difficult. Derivatization with a UV-active agent is recommended.

  • Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for primary and secondary amines.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of a 1 mg/mL solution of the amine in a suitable solvent (e.g., acetonitrile) with 100 µL of a borate buffer (pH 8.5).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and let it react at room temperature for 15 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., 10 mM glycine) to react with the excess FMOC-Cl.

  • HPLC Parameters (starting point for method development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Gradient:

      • Start with 50% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.

  • Data Analysis:

    • Analyze the chromatogram for the peak corresponding to the FMOC-derivatized this compound.

    • The presence of other peaks may indicate impurities or degradation products that have also been derivatized.

Visualizations

DecompositionPathways This compound This compound N-oxide N-oxide This compound->N-oxide Oxidation (O2) Hydroxylamine Hydroxylamine This compound->Hydroxylamine Oxidation Cyclopentylmethanamine Cyclopentylmethanamine This compound->Cyclopentylmethanamine N-dealkylation Radical Intermediates Radical Intermediates This compound->Radical Intermediates Photodegradation (UV light) Nitrone Nitrone Hydroxylamine->Nitrone Further Oxidation Various Products Various Products Radical Intermediates->Various Products

Caption: Potential decomposition pathways for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve in Solvent Dissolve in Solvent Inject Sample Inject Sample Dissolve in Solvent->Inject Sample Separation on GC Column Separation on GC Column Inject Sample->Separation on GC Column Ionization Ionization Separation on GC Column->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram Mass Spectrum Mass Spectrum Detection->Mass Spectrum Peak Integration Peak Integration Chromatogram->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Library Search / Interpretation Library Search / Interpretation Mass Spectrum->Library Search / Interpretation Impurity Identification Impurity Identification Library Search / Interpretation->Impurity Identification

References

"optimization of catalyst selection for 1-cyclopentyl-N-methyl-methanamine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclopentyl-N-methyl-methanamine via reductive amination of cyclopentanecarboxaldehyde and methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and efficient method is the one-pot reductive amination of cyclopentanecarboxaldehyde with methylamine. This can be achieved using two main types of reducing agents: catalytic hydrogenation with a metal catalyst (e.g., Palladium on carbon, Raney® Nickel) or a hydride reducing agent (e.g., sodium triacetoxyborohydride).

Q2: How do I choose between catalytic hydrogenation and a hydride reducing agent?

A2: The choice depends on your experimental setup, substrate compatibility, and desired selectivity. Catalytic hydrogenation is often more atom-economical and cost-effective for large-scale synthesis but may require specialized equipment for handling hydrogen gas. Hydride reagents like sodium triacetoxyborohydride are very selective, work well on a lab scale, and are compatible with a wide range of functional groups, but can be more expensive.

Q3: What are the common side reactions in this synthesis?

A3: The primary side reactions include:

  • Over-alkylation: Formation of the tertiary amine, N,N-bis(cyclopentylmethyl)methylamine.

  • Aldehyde Reduction: Reduction of cyclopentanecarboxaldehyde to cyclopentylmethanol.

  • Aldol Condensation: Self-condensation of cyclopentanecarboxaldehyde, particularly under basic conditions.

Q4: Can I use methylamine hydrochloride directly in the reaction?

A4: If you are using methylamine hydrochloride, a non-nucleophilic base (like triethylamine) should be added to liberate the free methylamine in situ. The resulting triethylammonium salt can sometimes be beneficial for the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Deactivated catalyst or reagent. 3. Unfavorable reaction conditions (temperature, solvent).1. Pre-form the imine by stirring cyclopentanecarboxaldehyde and methylamine together for a period before adding the reducing agent. The removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards imine formation. 2. Use fresh, high-quality catalyst or hydride reagent. Ensure anhydrous conditions if using water-sensitive reagents. 3. Optimize the reaction temperature and solvent. For NaBH(OAc)₃, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective. For catalytic hydrogenation, methanol or ethanol are common choices.
Formation of Tertiary Amine (Dialkylation) The secondary amine product is reacting with another molecule of the aldehyde and being reduced.This is more common in catalytic hydrogenation. To minimize this, use a stepwise procedure where the imine is formed first, and then the reducing agent is added. Using a milder reducing agent like NaBH(OAc)₃ can also improve selectivity for the secondary amine.
Significant Amount of Cyclopentylmethanol Byproduct The reducing agent is reducing the aldehyde faster than the imine.This is a common issue with less selective reducing agents like sodium borohydride (NaBH₄). Switch to a more chemoselective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to reduce imines much faster than aldehydes. If using catalytic hydrogenation, ensure efficient imine formation before introducing hydrogen.
Reaction is Sluggish or Stalls 1. Steric hindrance. 2. Poor solubility of reactants.1. While less of an issue with these specific reactants, adding a catalytic amount of a weak acid like acetic acid can accelerate imine formation. 2. Choose a solvent in which all reactants are fully soluble at the reaction temperature.

Catalyst and Reagent Comparison

Method Catalyst/Reagent Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation 5-10% Palladium on Carbon (Pd/C)H₂ (1-5 atm), Methanol or Ethanol, Room Temp to 50°CHigh atom economy, cost-effective for scale-up, catalyst can be recycled.Requires specialized hydrogenation equipment, can lead to over-alkylation, potential for aldehyde reduction.
Raney® NickelH₂ (1-50 atm), Methanol or Ethanol, Room Temp to 80°CGenerally more active than Pd/C for aliphatic systems, cost-effective.Pyrophoric catalyst requires careful handling, can have lower selectivity.
Hydride Reduction Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM or DCE, Room TempExcellent chemoselectivity for imines over aldehydes, high yields, mild reaction conditions, tolerates a wide range of functional groups.Higher reagent cost, generates stoichiometric waste.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7Good selectivity for imines at controlled pH, less reactive than NaBH₄.Toxic cyanide byproducts, requires pH control.

Experimental Protocols

Method 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of cyclopentanecarboxaldehyde (1.0 eq) in dichloromethane (DCM, ~0.5 M) is added a solution of methylamine (1.2 eq, e.g., as a solution in THF or generated from methylamine hydrochloride and a base).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Method 2: Catalytic Hydrogenation using Palladium on Carbon
  • In a suitable hydrogenation vessel, cyclopentanecarboxaldehyde (1.0 eq) and methylamine (1.2 eq) are dissolved in methanol (~0.5 M).

  • 10% Pd/C catalyst (5-10 mol%) is added to the solution.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-5 atm).

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40°C) until hydrogen uptake ceases.

  • The reaction is monitored by GC-MS to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A Cyclopentanecarboxaldehyde C Mix and stir reactants (optional: with weak acid catalyst) A->C B Methylamine B->C D Choose Reduction Method C->D E Add NaBH(OAc)3 in DCM/DCE D->E Hydride Reduction F Add Pd/C and H2 in MeOH/EtOH D->F Catalytic Hydrogenation G Quench Reaction E->G F->G Filter catalyst H Extraction G->H I Purification (Chromatography/Distillation) H->I J Final Product: This compound I->J

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield of Desired Product CheckSM Analyze crude reaction mixture (TLC, GC-MS, NMR) Start->CheckSM HighSM High amount of starting aldehyde? CheckSM->HighSM Unreacted Starting Material SideProduct1 Significant amount of cyclopentylmethanol? CheckSM->SideProduct1 Side Product Analysis SideProduct2 Significant amount of tertiary amine? CheckSM->SideProduct2 Side Product Analysis Other Other issues (e.g., decomposition) CheckSM->Other Other Sol_Imine Incomplete Imine Formation -> Pre-form imine, add weak acid catalyst HighSM->Sol_Imine Sol_Reduction Aldehyde Reduction is Favored -> Use more selective reducing agent (e.g., NaBH(OAc)3) SideProduct1->Sol_Reduction Sol_Dialkylation Over-alkylation Occurring -> Use milder conditions or stepwise procedure SideProduct2->Sol_Dialkylation Sol_Conditions Re-evaluate reaction conditions (temp, solvent, reagent quality) Other->Sol_Conditions

Caption: A decision tree for troubleshooting low yield in the synthesis.

Validation & Comparative

A Comparative Analysis of the Predicted Bioactivity of 1-cyclopentyl-N-methyl-methanamine and N-methylcyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural analogs and established structure-activity relationships of sympathomimetic amines suggests distinct pharmacological profiles for 1-cyclopentyl-N-methyl-methanamine and N-methylcyclopentanamine. While direct experimental data for these specific compounds is not publicly available, an inferential analysis based on closely related molecules indicates that both are likely to exhibit sympathomimetic properties, albeit with potential differences in potency and receptor selectivity.

This comparison guide synthesizes available information on structural analogs to provide a predictive overview of the bioactivity of this compound and N-methylcyclopentanamine for researchers, scientists, and drug development professionals. The core of this analysis lies in the well-documented pharmacology of cyclopentamine and the established principles of structure-activity relationships (SAR) for sympathomimetic amines.

Chemical Structures

CompoundStructure
This compound CCN(C)CC1CCCC1
N-methylcyclopentanamine CNC1CCCC1

Predicted Bioactivity Profile

Based on the known bioactivity of cyclopentamine and the principles of SAR for sympathomimetic amines, the following table summarizes the predicted bioactivity profiles of the two compounds of interest. It is crucial to note that these are inferred properties and require experimental validation.

FeatureThis compound (Predicted)N-methylcyclopentanamine (Predicted)Basis for Prediction
Primary Mechanism of Action Likely a releasing agent of catecholamines (norepinephrine, dopamine, epinephrine) and a direct adrenergic receptor agonist.Likely a releasing agent of catecholamines with some direct adrenergic receptor activity.Based on the known mechanism of cyclopentamine, a close structural analog.[1][2]
Adrenergic Receptor Selectivity Potential for mixed α and β-adrenergic activity. The N-methyl group may slightly increase β-receptor preference compared to an unsubstituted amine.[3][4]Likely to have a preference for α-adrenergic receptors, similar to other small N-alkyl amines.[3][5]SAR principles indicate that increasing the size of the N-alkyl substituent generally shifts activity from α- to β-adrenergic receptors.[3][4]
Potency Potentially higher than N-methylcyclopentanamine due to the additional carbon between the cyclopentyl ring and the nitrogen, which can affect receptor interaction.Expected to have sympathomimetic activity, but potentially less potent than analogs with a two-carbon spacer between the ring and the amine.The separation between the lipophilic group (cyclopentyl) and the amine is a key determinant of activity in sympathomimetic amines.[4][6]
Central Nervous System (CNS) Effects Likely to exhibit stimulant properties due to the predicted release of dopamine and norepinephrine.[2]May possess some stimulant properties, though potentially less pronounced than this compound.Based on the known CNS stimulant effects of other sympathomimetic amines that release catecholamines.[2]

Inferred Signaling Pathway

Both this compound and N-methylcyclopentanamine are predicted to act as sympathomimetic agents, primarily by inducing the release of catecholamines from presynaptic nerve terminals. These released neurotransmitters then activate adrenergic receptors on the postsynaptic membrane, leading to a physiological response.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Compound Compound TAAR1 Trace Amine-Associated Receptor 1 Compound->TAAR1 Activates VMAT2 Vesicular Monoamine Transporter 2 Catecholamines_Vesicle Catecholamines (NE, DA, E) VMAT2->Catecholamines_Vesicle Inhibits Loading Cytosol Cytosol Catecholamines_Vesicle->Cytosol Efflux TAAR1->VMAT2 Phosphorylates & Reverses Transport Catecholamines_Synapse Increased Catecholamine Concentration Cytosol->Catecholamines_Synapse Release via Reversed Transporter Adrenergic_Receptors α & β Adrenergic Receptors Catecholamines_Synapse->Adrenergic_Receptors Physiological_Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Adrenergic_Receptors->Physiological_Response Activates

Caption: Inferred signaling pathway for sympathomimetic cyclopentylamine derivatives.

Experimental Protocols

As no direct experimental data for the two target compounds were found, this section outlines a general experimental workflow that could be employed to determine and compare their bioactivity.

G cluster_0 Compound Synthesis and Purification cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis and Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization receptor_binding Radioligand Binding Assays (α and β adrenergic receptors) characterization->receptor_binding functional_assays Functional Assays (e.g., cAMP accumulation for β-receptors, Calcium mobilization for α1-receptors) characterization->functional_assays neurotransmitter_release Neurotransmitter Release Assays (from synaptosomes) characterization->neurotransmitter_release data_analysis Data Analysis (IC50, EC50, Ki) receptor_binding->data_analysis functional_assays->data_analysis neurotransmitter_release->data_analysis animal_models Animal Models cardiovascular_effects Cardiovascular Effects (Blood Pressure, Heart Rate) animal_models->cardiovascular_effects cns_effects CNS Effects (Locomotor Activity) animal_models->cns_effects cardiovascular_effects->data_analysis cns_effects->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis conclusion Conclusion on Comparative Bioactivity sar_analysis->conclusion

Caption: Proposed experimental workflow for comparing the bioactivity of the two compounds.

Key Experimental Methodologies:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of the compounds for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2).

  • Protocol Outline:

    • Prepare cell membranes expressing the specific adrenergic receptor subtype.

    • Incubate the membranes with a known radioligand for that receptor and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the inhibitory constant (Ki) for the test compound by analyzing the displacement of the radioligand.

2. Functional Assays (e.g., cAMP Accumulation for β-Adrenergic Receptors):

  • Objective: To determine the functional activity (agonist or antagonist) and potency of the compounds at a specific receptor.

  • Protocol Outline:

    • Culture cells expressing the β-adrenergic receptor of interest.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Expose the cells to varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).

    • Generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response).

3. Neurotransmitter Release Assays:

  • Objective: To measure the ability of the compounds to evoke the release of catecholamines from nerve terminals.

  • Protocol Outline:

    • Isolate synaptosomes from a relevant brain region (e.g., striatum for dopamine release).

    • Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Expose the loaded synaptosomes to varying concentrations of the test compound.

    • Measure the amount of radioactivity released into the supernatant.

    • Calculate the EC50 for neurotransmitter release.

Conclusion

In the absence of direct experimental evidence, a comparative analysis of this compound and N-methylcyclopentanamine relies on established principles of medicinal chemistry. The structural differences between the two molecules, particularly the spacing between the cyclopentyl ring and the amine group, strongly suggest that this compound would be a more potent sympathomimetic agent. N-methylation in both compounds is expected to influence their receptor selectivity profile. It is imperative that the predictions laid out in this guide are subjected to rigorous experimental verification to fully elucidate the pharmacological properties of these compounds and their potential therapeutic applications.

References

"comparative analysis of synthesis routes for 1-cyclopentyl-N-methyl-methanamine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to produce 1-cyclopentyl-N-methyl-methanamine, a valuable building block in medicinal chemistry and drug development. The analysis focuses on three prominent methods: direct reductive amination, a two-step synthesis commencing with cyclopentanone, and the Eschweiler-Clarke reaction. Each route is evaluated based on its reaction mechanism, experimental protocol, and available quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

Three principal synthetic pathways for this compound are outlined below. Each method offers distinct advantages and disadvantages concerning reaction efficiency, availability of starting materials, and operational complexity.

  • Route 1: Reductive Amination of Cyclopentanecarboxaldehyde with Methylamine. This is a direct, one-pot synthesis that involves the reaction of cyclopentanecarboxaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. Various reducing agents can be employed, influencing the reaction conditions and outcomes.

  • Route 2: Two-Step Synthesis from Cyclopentanone. This pathway begins with the reductive amination of cyclopentanone with methylamine to yield N-methylcyclopentanamine. A subsequent N-alkylation step is required to introduce the methylene bridge and afford the final product.

  • Route 3: Eschweiler-Clarke Reaction of Cyclopentylmethanamine. This classic method is a specific type of reductive amination that methylates a primary amine, in this case, cyclopentylmethanamine, using an excess of formic acid and formaldehyde.[1][2][3][4][5] The reaction is known for its simplicity and the avoidance of over-alkylation to form quaternary ammonium salts.[1]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthetic route. It is important to note that while general methodologies are well-established, specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature. The data presented here is based on typical yields and conditions for analogous reactions.

ParameterRoute 1: Direct Reductive AminationRoute 2: Two-Step Synthesis from CyclopentanoneRoute 3: Eschweiler-Clarke Reaction
Starting Material CyclopentanecarboxaldehydeCyclopentanone, CyclopentylmethanamineCyclopentylmethanamine
Key Reagents Methylamine, Reducing Agent (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃)Methylamine, Reducing Agent, Alkylating AgentFormaldehyde, Formic Acid
Number of Steps 121
Typical Yield Good to Excellent (Varies with reducing agent)Moderate to Good (Cumulative over two steps)Good to Excellent
Purity Generally high, purification by distillation or chromatographyRequires purification after each stepHigh, often requires simple work-up
Reaction Time Varies (hours to overnight)Varies for each stepTypically several hours
Reaction Temperature Room temperature to refluxVaries for each stepElevated temperatures (reflux)

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Route 1: Reductive Amination of Cyclopentanecarboxaldehyde with Methylamine

Principle: This one-pot reaction combines an aldehyde and an amine to form an imine, which is then reduced in situ to the corresponding secondary amine.[6][7] The choice of reducing agent is critical; sodium borohydride (NaBH₄) can reduce the starting aldehyde, while sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally selective for the imine.[6]

Experimental Protocol (General):

  • To a solution of cyclopentanecarboxaldehyde in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a solution of methylamine (often as a solution in a solvent like THF or water).

  • The mixture is stirred at room temperature to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Once imine formation is complete or has reached equilibrium, the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) is added portion-wise at a controlled temperature (often 0 °C to room temperature).

  • The reaction is stirred until the reduction is complete (monitored by TLC or GC-MS).

  • The reaction is quenched by the careful addition of water or a dilute acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield this compound.

Route 2: Two-Step Synthesis from Cyclopentanone

Principle: This route first prepares N-methylcyclopentanamine via reductive amination of cyclopentanone. The resulting secondary amine is then N-alkylated to introduce the final methyl group.

Step 2a: Synthesis of N-methylcyclopentanamine

Experimental Protocol (General):

  • Follow the general procedure for reductive amination as described in Route 1, using cyclopentanone as the carbonyl compound and methylamine as the amine.

  • Purify the resulting N-methylcyclopentanamine by distillation.

Step 2b: N-Alkylation of N-methylcyclopentanamine

Principle: This step involves the reaction of the secondary amine with a one-carbon electrophile. This is a standard method for amine alkylation.

Experimental Protocol (General):

  • To a solution of N-methylcyclopentanamine in a suitable solvent, add a base (e.g., triethylamine or potassium carbonate).

  • Add a suitable one-carbon alkylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.

  • The reaction mixture is stirred until the reaction is complete.

  • The reaction is worked up by washing with water and extracting the product into an organic solvent.

  • The crude product is purified by distillation or chromatography.

Route 3: Eschweiler-Clarke Reaction of Cyclopentylmethanamine

Principle: The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1][2][3][4][5] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[1] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1]

Experimental Protocol (General):

  • To a flask containing cyclopentylmethanamine, add an excess of formic acid and aqueous formaldehyde.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction mixture is cooled to room temperature and made basic by the addition of a strong base (e.g., NaOH or KOH solution).

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Routes cluster_1 Route 1: Direct Reductive Amination cluster_2 Route 2: Two-Step Synthesis cluster_3 Route 3: Eschweiler-Clarke Reaction R1_Start Cyclopentanecarboxaldehyde + Methylamine R1_Intermediate Imine Intermediate R1_Start->R1_Intermediate Condensation R1_Product This compound R1_Intermediate->R1_Product Reduction (e.g., NaBH4) R2_Start_1 Cyclopentanone + Methylamine R2_Intermediate_1 N-methylcyclopentanamine R2_Start_1->R2_Intermediate_1 Reductive Amination R2_Product This compound R2_Intermediate_1->R2_Product N-Alkylation R3_Start Cyclopentylmethanamine R3_Product This compound R3_Start->R3_Product Formaldehyde, Formic Acid

Caption: Overview of the three main synthetic routes to this compound.

Experimental_Workflow Start Select Synthesis Route Reactants Combine Reactants Start->Reactants Reaction Perform Reaction (Control Temperature & Time) Reactants->Reaction Workup Quench and Work-up (Extraction, Washing) Reaction->Workup Purification Purify Product (Distillation or Chromatography) Workup->Purification Analysis Characterize Product (NMR, GC-MS, etc.) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis of organic compounds.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the equipment and expertise available.

  • Direct Reductive Amination (Route 1) is often the most straightforward and efficient method for laboratory-scale synthesis, provided that cyclopentanecarboxaldehyde is readily accessible.

  • The Two-Step Synthesis from Cyclopentanone (Route 2) offers an alternative when cyclopentanecarboxaldehyde is not available, as cyclopentanone is a common and inexpensive starting material. However, this route involves an additional synthetic step, which may lower the overall yield.

  • The Eschweiler-Clarke Reaction (Route 3) is a robust and high-yielding method for the N-methylation of the corresponding primary amine, cyclopentylmethanamine. Its primary advantage is the prevention of over-methylation.

For industrial applications, factors such as cost of reagents, atom economy, and ease of purification will be paramount in selecting the most viable route. Further process development and optimization would be necessary to translate any of these routes to a larger scale.

References

Comparative Efficacy of 1-Cyclopentyl-N-methyl-methanamine Analogs in Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of analogs related to 1-cyclopentyl-N-methyl-methanamine, focusing on their activity as monoamine oxidase (MAO) inhibitors. Due to a lack of publicly available direct structure-activity relationship (SAR) studies on simple analogs of this compound, this guide utilizes data from a study on a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives. This allows for a quantitative comparison and detailed examination of experimental protocols relevant to this class of compounds.

Overview of Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically valuable in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The analogs discussed here have been evaluated for their potential to inhibit these key enzymes.

Quantitative Comparison of MAO Inhibition

The inhibitory activity of the cyclopentyl-methanamine analogs against human MAO-A and MAO-B was determined by measuring their half-maximal inhibitory concentrations (IC50). The results are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.

Compound IDStructurehMAO-A IC50 (µM)hMAO-B IC50 (µM)
4a N-[1-(((3-(4-fluorophenyl)-4-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide7.06 ± 0.180.42 ± 0.012
4b N-[1-(((3-(4-chlorophenyl)-4-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide6.56 ± 0.200.36 ± 0.014
4c N-[1-(((3-(4-bromophenyl)-4-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide6.78 ± 0.150.69 ± 0.020
4i N-[1-(((3-(4-methoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide7.09 ± 0.17> 10
Moclobemide (Standard MAO-A Inhibitor)6.061 ± 0.262Not Reported

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of the N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This assay determines the inhibitory potency of the test compounds against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent (a sensitive fluorogenic substrate)

  • Horseradish peroxidase (HRP)

  • Tyramine (substrate for MAO-A and MAO-B)

  • Test compounds (analogs of this compound)

  • Moclobemide (reference inhibitor for MAO-A)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents: All test compounds and reference inhibitors are dissolved in DMSO to prepare stock solutions, which are then serially diluted to various concentrations. The enzyme, substrate, and detection reagents are prepared in phosphate buffer.

  • Assay Reaction: The reaction mixture is prepared in a 96-well plate and consists of the phosphate buffer, the respective MAO enzyme (hMAO-A or hMAO-B), and the test compound at a specific concentration.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the Amplex® Red reagent, HRP, and the substrate (tyramine).

  • Signal Detection: The fluorescence generated from the reaction is measured over time using a fluorometric microplate reader (e.g., excitation at 530 nm and emission at 590 nm). The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percent inhibition of MAO activity by the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Relationships

Experimental Workflow for MAO Inhibition Assay```dot

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions mix Mix Enzyme and Test Compound prep_compounds->mix prep_enzyme Prepare Enzyme (MAO-A/B) Solution prep_enzyme->mix prep_reagents Prepare Detection Reagents (Amplex Red, HRP) add_substrate Add Substrate & Detection Reagents prep_reagents->add_substrate preincubate Pre-incubate mix->preincubate preincubate->add_substrate measure Measure Fluorescence add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Inhibition of neurotransmitter metabolism by MAO inhibitors.

"spectroscopic comparison of 1-cyclopentyl-N-methyl-methanamine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 1-Cyclopentyl-N-methyl-methanamine and Its Derivatives

Introduction

This compound and its derivatives are aliphatic amines with potential applications in pharmaceutical and chemical research. A thorough understanding of their structural and electronic properties is crucial for their application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the molecular structure and characteristics of these compounds. This guide provides a comparative overview of the spectroscopic properties of this compound and its selected derivatives, along with detailed experimental protocols for their analysis.

Comparative Spectroscopic Data

Due to the limited availability of directly comparable, quantitative spectroscopic data in publicly accessible databases, this section provides a summary of the key identifying information and expected spectroscopic features for this compound and its derivatives.

Table 1: Molecular Properties of this compound and Derivatives

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compound structureC7H15N113.20
N-methylcyclopentanamineN-methylcyclopentanamine structureC6H13N[1]99.17[1]
(2S)-1-cyclopentyl-N-methylpropan-2-amine(2S)-1-cyclopentyl-N-methylpropan-2-amine structureC9H19N[2]141.25[2]
N-cyclopentyl-N-methylcyclopentanamineN-cyclopentyl-N-methylcyclopentanamine structureC11H21N[3]167.29[3]

Table 2: Expected Spectroscopic Features

CompoundExpected ¹H NMR FeaturesExpected ¹³C NMR FeaturesExpected IR FeaturesExpected Mass Spectrum (EI) Features
This compound Signals for cyclopentyl protons, a singlet for the N-methyl group, a doublet for the methylene group adjacent to the nitrogen, and a broad singlet for the N-H proton.Signals for the five distinct carbons of the cyclopentyl ring, a signal for the N-methyl carbon, and a signal for the methylene carbon.A weak to medium N-H stretch around 3300-3500 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a C-N stretch between 1000-1200 cm⁻¹.A molecular ion peak (M⁺) at m/z 113. The base peak is often due to alpha-cleavage, resulting in a fragment at m/z 44 ([CH₂=NHCH₃]⁺).
N-methylcyclopentanamine Multiplets for the cyclopentyl protons, a singlet for the N-methyl group, a signal for the methine proton on the cyclopentyl ring attached to the nitrogen, and a broad N-H signal.[1]Signals for the carbons of the cyclopentyl ring and a signal for the N-methyl carbon.[1]A weak N-H stretch, C-H stretches, and a C-N stretch.[1]Molecular ion at m/z 99. Alpha-cleavage can lead to fragments at m/z 84 or m/z 30.
(2S)-1-cyclopentyl-N-methylpropan-2-amine Signals for the cyclopentyl group, a doublet for the methyl group on the propane chain, a singlet for the N-methyl group, and other signals for the propane backbone protons.[2]Multiple signals for the cyclopentyl and propyl carbons, including a distinct signal for the N-methyl carbon.A weak N-H stretch, C-H stretches, and a C-N stretch.Molecular ion at m/z 141. Fragmentation patterns will be more complex due to multiple possible cleavage sites.
N-cyclopentyl-N-methylcyclopentanamine Overlapping signals for the two cyclopentyl rings and a singlet for the N-methyl group.[3]Signals corresponding to the carbons of the two cyclopentyl rings and the N-methyl carbon.No N-H stretch. C-H stretches and a C-N stretch will be present.[3]Molecular ion at m/z 167. Fragmentation will likely involve the loss of one of the cyclopentyl rings.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube and ensure the solution is homogeneous.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Data is typically collected with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

    • Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid amine sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

    • A background spectrum of the clean, empty salt plates is recorded first.

    • The sample is then placed in the spectrometer, and the sample spectrum is acquired.

    • The absorbance spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Samples are typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification.

    • A capillary column (e.g., DB-5) is commonly used for the separation of amines.

    • The separated compounds are then ionized, most commonly using Electron Ionization (EI) at 70 eV.

  • Mass Analysis and Detection:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and structure of the compound.

Visualizations

G General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Amine Derivative Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Vibrational Frequencies) IR->Data_IR Data_MS Mass Spectrum (m/z ratios, Fragmentation) MS->Data_MS Interpretation Structural Elucidation and Comparison Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of amine derivatives.

G Structural Relationships of Derivatives cluster_derivatives Derivatives Parent This compound (C7H15N) Deriv1 N-methylcyclopentanamine (C6H13N) Parent->Deriv1 - CH2 group Deriv2 (2S)-1-cyclopentyl-N-methylpropan-2-amine (C9H19N) Parent->Deriv2 + C2H4 group (on backbone) Deriv3 N-cyclopentyl-N-methylcyclopentanamine (C11H21N) Parent->Deriv3 + Cyclopentyl group (on Nitrogen)

Caption: Structural relationships of the compared amine derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Cyclopentyl-N-methyl-methanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quantification of novel psychoactive substances (NPS) is a critical task in forensic toxicology, clinical analysis, and pharmaceutical development. 1-Cyclopentyl-N-methyl-methanamine, a compound of interest, belongs to a broad class of designer drugs. While specific validated analytical methods for this exact molecule are not extensively documented in publicly available literature, robust methods have been developed and validated for structurally similar compounds, such as phenethylamine derivatives. This guide provides an objective comparison of the predominant analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of such stimulants, using data from validated methods for analogous substances to inform best practices.

The choice between GC-MS and LC-MS/MS depends on various factors, including the analyte's properties, the required sensitivity, and the complexity of the sample matrix.[1][2][3] GC-MS is a well-established technique, particularly for volatile and thermally stable compounds, and is considered a "gold standard" in forensic substance identification.[4] LC-MS/MS, on the other hand, is highly suitable for a wider range of compounds, including those that are polar and not amenable to GC without derivatization.[2][3]

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common confirmatory methods for the quantification of stimulants in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[2] For many amine compounds, derivatization is often required to improve thermal stability and chromatographic performance.[5][6] GC-MS provides excellent chromatographic resolution and is often coupled with electron ionization (EI), which generates reproducible mass spectra that are useful for library matching.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates compounds in a liquid mobile phase before they are ionized and analyzed by a tandem mass spectrometer.[7] It is particularly advantageous for polar, non-volatile, or thermally labile compounds, often eliminating the need for derivatization.[1] Techniques like electrospray ionization (ESI) are common, and the use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[8]

The following sections provide detailed experimental protocols and comparative validation data derived from studies on structurally related phenethylamine stimulants.

Quantitative Validation Data Summary

The performance of analytical methods is assessed through a rigorous validation process. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The tables below summarize typical validation data for the quantification of stimulants using LC-MS/MS and GC-MS.

Table 1: LC-MS/MS Method Validation Data for N-ethyl-α-ethyl-phenethylamine (ETH) [9][10][11]

Validation ParameterPerformance Metric
Limit of Detection (LOD)2.5 ng/mL
Limit of Quantification (LOQ)5.0 ng/mL
Linearity Range2.5 - 500 ng/mL
Within-Day Precision (10 ng/mL)3.88–7.89% (RSD)
Within-Day Precision (100 ng/mL)1.39–3.36% (RSD)
Day-to-Day Precision (10 ng/mL)9.8% (RSD)
Day-to-Day Precision (100 ng/mL)3.1% (RSD)

Table 2: GC-MS Method Validation Data for Amphetamine (AMP) and Methamphetamine (MET) in Blood [6]

Validation ParameterPerformance Metric (AMP)Performance Metric (MET)
Limit of Detection (LOD)25 ng/mL10 ng/mL
Limit of Quantification (LOQ)Not SpecifiedNot Specified
Linearity RangeNot SpecifiedNot Specified
PrecisionNot SpecifiedNot Specified
AccuracyNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for GC-MS and LC-MS/MS analysis of stimulants.

Protocol 1: GC-MS Quantification of Amphetamine-Type Stimulants in Biological Matrices

This protocol is a composite of typical methods for the analysis of amphetamines in biological samples.[5][12][13]

1. Sample Preparation (Solid-Phase Extraction and Derivatization): [6][14]

  • To a 1 mL urine or blood sample, add an internal standard (e.g., methamphetamine-d9).
  • Alkalize the sample with a suitable buffer (e.g., pH 8.1 buffer or 1 M NaOH).[13]
  • Perform solid-phase extraction (SPE) using a certified column.
  • Elute the analytes and evaporate the eluent to dryness under a stream of nitrogen.
  • For derivatization, reconstitute the residue in an appropriate agent (e.g., heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA)) and heat to complete the reaction.[5][6]
  • Evaporate the derivatization agent and reconstitute the final residue in a solvent like ethyl acetate for injection.[5]

2. Instrumentation and Analysis: [13][15]

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Inlet: Splitless mode at 260-270°C.
  • Oven Program: Initial temperature of 60°C, hold for 1 min, then ramp to 300°C at 20°C/min, and hold for 1 min.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each analyte and internal standard.

Protocol 2: LC-MS/MS Quantification of Phenethylamines in Urine or Dietary Supplements

This protocol is based on validated methods for the analysis of N-ethyl-α-ethyl-phenethylamine and other phenethylamines.[8][9][16]

1. Sample Preparation ('Dilute-and-Shoot'): [8]

  • Centrifuge the urine sample to pellet any precipitates.
  • Take an aliquot of the supernatant and add the internal standard.
  • Dilute the sample with a methanol/water mixture.
  • Filter the diluted sample through a 0.22 µm filter prior to injection.

2. Instrumentation and Analysis: [8][9]

  • Liquid Chromatograph: Shimadzu Prominence HPLC or equivalent.
  • Column: Kinetex Phenyl-Hexyl (or similar C18 column), 10 cm x 2.1 mm ID, 1.7 µm particle size.
  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.
  • Mobile Phase B: 0.1% formic acid in methanol.
  • Flow Rate: 0.3 mL/min.
  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes of interest, followed by a column wash and re-equilibration.
  • Tandem Mass Spectrometer: Applied Biosystems/MDS Sciex QTRAP 3200 or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizations

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleReceipt Sample Receipt & Login Storage Sample Storage SampleReceipt->Storage Preparation Sample Preparation (e.g., Extraction, Derivatization) Storage->Preparation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Review Data Review & Certification DataProcessing->Review Reporting Final Report Generation Review->Reporting

Caption: General workflow for the quantification of analytes in a laboratory setting.

Technique_Comparison cluster_attributes GCMS GC-MS Principle Separation Principle GCMS->Principle Gas Phase Volatility Analyte Volatility GCMS->Volatility Required Derivatization Derivatization GCMS->Derivatization Often Necessary Ionization Ionization Type GCMS->Ionization Hard (e.g., EI) Application Typical Applications GCMS->Application Volatiles, Forensics LCMS LC-MS/MS LCMS->Principle Liquid Phase LCMS->Volatility Not Required LCMS->Derivatization Rarely Necessary LCMS->Ionization Soft (e.g., ESI) LCMS->Application Polar, Pharmaceuticals

Caption: Comparison of key attributes between GC-MS and LC-MS/MS techniques.

References

Cross-Reactivity Profile of 1-Cyclopentyl-N-methyl-methanamine: A Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, no public data from cross-reactivity studies for 1-cyclopentyl-N-methyl-methanamine could be identified. This significant data gap prevents a comparative analysis of its binding profile against other compounds or a detailed assessment of its potential off-target effects.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for evaluating its specificity and potential for adverse effects. The absence of such data for this compound means its interaction with unintended biological targets remains uncharacterized.

Chemical Properties of this compound

While no cross-reactivity data is available, basic chemical information for this compound has been compiled from various sources.

PropertyValueSource
CAS Number 4492-51-7ChemBK[1], ChemicalBook[2]
Molecular Formula C7H15NChemBK[1]
Molecular Weight 113.2 g/mol ChemBK[1]
Boiling Point 105 °C (at 210 Torr)ChemBK[1]
Density 0.837±0.06 g/cm3 (Predicted)ChemBK[1]

Structurally Similar Compounds

While no direct alternatives for cross-reactivity comparison exist, several structurally related compounds are documented. These include:

  • --INVALID-LINK--amine [3]

  • (2S)-1-cyclopentyl-N-methylpropan-2-amine [4]

  • N-cyclopentyl-N-methylcyclopentanamine [5]

  • Cyclopenten-1-yl(cyclopropyl)methanamine [6]

It is important to note that structural similarity does not guarantee a similar cross-reactivity profile.

The Path Forward: Essential Future Studies

To address the current knowledge gap, a series of in vitro and in vivo studies would be required. The following experimental workflow outlines a standard approach to characterizing the cross-reactivity of a novel compound like this compound.

G cluster_0 Experimental Workflow for Cross-Reactivity Profiling A Compound Synthesis and Purification of This compound B Primary Target Binding Assay A->B C Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) B->C D Secondary Assays (Functional Assays for Hits) C->D E In Vitro Immunoassays (e.g., ELISA) C->E F In Vivo Animal Studies (Toxicity and Off-Target Effects) D->F E->F G Data Analysis and Cross-Reactivity Profile F->G

Caption: A generalized workflow for determining the cross-reactivity profile of a chemical compound.

A comprehensive understanding of this compound's biological activity can only be achieved through rigorous experimental investigation. The publication of such data would be invaluable to the scientific community for assessing its therapeutic potential and safety profile.

References

Comparative Analysis of 1-cyclopentyl-N-methyl-methanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of 1-cyclopentyl-N-methyl-methanamine, a chemical compound of interest to researchers, scientists, and drug development professionals. Due to a lack of specific published in vitro and in vivo studies on this molecule, this document provides a broader context based on the pharmacological relevance of its structural components and outlines a potential workflow for its scientific investigation.

Chemical Identity

PropertyValue
IUPAC Name This compound
Synonyms N-Methyl-cyclopentanemethanamine, (Cyclopentylmethyl)methylamine
CAS Number 4492-51-7
Molecular Formula C₇H₁₅N
Molecular Weight 113.2 g/mol

Comparative Context and Potential Areas of Investigation

Compounds containing cycloalkyl groups, such as the cyclopentyl moiety, are explored in medicinal chemistry to modulate lipophilicity and metabolic stability, which can influence pharmacokinetic and pharmacodynamic properties. The N-methyl-methanamine substructure is a simple alkylamine, a common feature in many centrally acting agents and other bioactive compounds.

Given these general structural features, potential (though speculative) areas of research for this compound could include:

  • Receptor Binding Assays: To screen for affinity against a panel of common central nervous system (CNS) receptors (e.g., dopaminergic, serotonergic, adrenergic receptors) or other target classes.

  • Enzyme Inhibition Assays: To assess its potential to inhibit various enzymes, such as monoamine oxidase (MAO) or others, depending on structural similarities to known inhibitors.

  • In Vivo Behavioral Models: To evaluate potential effects on locomotion, anxiety, or other behavioral paradigms in animal models.

It is crucial to emphasize that these are hypothetical areas of investigation, and any biological activity of this compound remains to be determined through rigorous experimental studies.

Proposed Experimental Workflow for Pharmacological Characterization

The following diagram outlines a general workflow for the initial in vitro and in vivo characterization of a novel chemical entity like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies receptor_binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) cell_based Cell-Based Functional Assays (e.g., Second Messenger, Cytotoxicity) receptor_binding->cell_based Functional Characterization enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO, CYP450) in_vitro_lead Promising In Vitro Activity enzyme_inhibition->in_vitro_lead cell_based->in_vitro_lead pk_studies Pharmacokinetic Studies (ADME) pd_studies Pharmacodynamic Studies (Target Engagement) pk_studies->pd_studies Dose-Response behavioral_models Behavioral Models (e.g., Locomotor Activity) pd_studies->behavioral_models toxicology Preliminary Toxicology behavioral_models->toxicology Safety Assessment in_vitro_lead->pk_studies Proceed to In Vivo

Structure-Activity Relationship of Cyclopentylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentylamine moiety is a versatile scaffold in medicinal chemistry, featured in a diverse range of therapeutic agents. Its compact, lipophilic nature and the ability of the amine group to form key interactions with biological targets make it a valuable component in drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of cyclopentylamine derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activity of cyclopentylamine derivatives is highly dependent on the nature and substitution pattern of the chemical scaffold to which the cyclopentylamine group is attached. This section compares the SAR of cyclopentylamine derivatives across several major target classes.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Cyclopentylamine derivatives have emerged as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases. A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity. The SAR for this series highlights the importance of the substituent at the 5-position of the thiazolone ring.

Key SAR Observations:

  • Hydrophobicity and Steric Bulk at C5: Increasing the steric bulk and hydrophobicity at the 5-position of the thiazolone ring generally leads to enhanced 11β-HSD1 inhibitory activity. For instance, derivatives with a spiro-cyclohexane (Compound 3h ) or a branched isopropyl group (Compound 3d ) at this position exhibit potent inhibition.[1]

  • Aromatic Substituents: The presence of an aromatic ring at the C5 position is well-tolerated. Halogen substitution on this phenyl ring, such as a bromo group (Compound 3g ), can further enhance potency compared to an unsubstituted phenyl ring (Compound 3f ).[1]

  • Small Alkyl Substituents: Derivatives with small alkyl groups like methyl (Compound 3a ) or ethyl (Compound 3b ) at the C5 position show significantly weaker inhibitory activity.[1]

  • Selectivity: While these compounds inhibit 11β-HSD1, they also show some activity against the 11β-HSD2 isoform. However, the inhibition of 11β-HSD1 is more pronounced for the potent analogs.[1]

Table 1: 11β-HSD1 Inhibitory Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives [1]

Compound IDR Group at C5 of Thiazolone Ring11β-HSD1 IC50 (µM)% Inhibition of 11β-HSD2 at 10 µM
3aMethyl>1038.62
3bEthyl>1041.25
3cPropyl7.8544.38
3dIsopropyl0.4645.11
3fPhenyl1.1036.55
3g4-Bromophenyl0.1842.87
3hSpiro-cyclohexane0.0743.12
3iSpiro-cyclobutane1.5546.33
Anticancer Agents: Cyclin-Dependent Kinase (CDK) Inhibitors

The cyclopentyl group is a key feature in several potent kinase inhibitors, where it often occupies the ribose pocket of the ATP binding site, contributing to both potency and selectivity. One notable example is a series of pyrido[2,3-d]pyrimidine derivatives that act as CDK4 inhibitors.

Key SAR Observations:

  • Cyclopentyl Group: The 8-cyclopentyl substituent is crucial for the high inhibitory potency against CDK4.[2][3] This group effectively fits into a hydrophobic pocket in the enzyme's active site.

  • Anilino Moiety: The 2-anilino group is essential for activity, with substitutions on the phenyl ring significantly modulating potency. A 4-(4-methyl-piperazin-1-yl) substituent (Compound 7x ) was found to be optimal.[2][3]

  • Cyano Group: The 6-cyano group on the pyrido[2,3-d]pyrimidine core contributes to the overall binding affinity.

Table 2: Kinase Inhibitory Profile of Compound 7x [3]

Kinase TargetIC50 (nM)
CDK4/Cyclin D13.87
ARK51.3
FGFR12.1
PDGFRβ3.6
PI3K-δ1.9
Antiviral Agents: Influenza Neuraminidase Inhibitors

Cyclopentane derivatives have been developed as potent inhibitors of influenza neuraminidase, an essential enzyme for viral replication and propagation. These compounds are designed to mimic the natural substrate, sialic acid.

Key SAR Observations:

  • Carboxylate Group: A carboxylate group is a critical feature for binding to the highly conserved arginine triad in the active site of neuraminidase.

  • Amine/Guanidine Group: A basic group, such as an amino or guanidino function, is essential for strong inhibitory activity, forming favorable interactions within the enzyme's active site.

  • Side Chains: The nature and stereochemistry of the side chains on the cyclopentane ring significantly influence the potency and selectivity against different influenza strains (A and B). For example, N,N-disubstituted amides at one of the side chains can lead to potent inhibition.[2]

Table 3: Antiviral Activity of Cyclopentane Neuraminidase Inhibitors [4]

Compound IDInfluenza A (H1N1) EC50 (µM)Influenza B EC50 (µM)
RWJ-2702010.06 - 1.50.15 - 8.0
BCX-18270.18 - 0.780.18 - 1.5
BCX-18980.18 - 0.680.16 - 0.8
BCX-19230.22 - 0.680.18 - 1.1
Zanamivir0.25 - 3.40.45 - 2.5
Oseltamivir Carboxylate0.20 - 0.980.8 - 1.8
Chemokine Receptor (CCR2) Antagonists

Cyclopentylamine derivatives have been investigated as antagonists of the C-C chemokine receptor 2 (CCR2), a target for inflammatory diseases. The SAR in this class focuses on optimizing the substituents on the cyclopentylamine core to achieve high affinity and long receptor residence time.

Key SAR Observations:

  • Scaffold Rigidity: The cyclopentylamine scaffold provides a rigid core to orient the key pharmacophoric groups.

  • Side Chain Optimization: The substituents on the cyclopentylamine are crucial for achieving high affinity. A combination of SAR and structure-kinetic relationship (SKR) studies led to the identification of compound 22a with both high affinity and a long receptor residence time, a desirable feature for in vivo efficacy.[2]

Table 4: CCR2 Antagonist Activity of Cyclopentylamine Derivatives [2]

Compound IDCCR2 Ki (nM)Residence Time (min)
16.82.4
22a3.6135

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against 11β-HSD1.

Materials:

  • HEK-293 cells stably expressing human 11β-HSD1.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Cortisone (substrate).

  • Test compounds dissolved in DMSO.

  • Glycyrrhetinic acid (positive control inhibitor).

  • Scintillation fluid.

  • Thin Layer Chromatography (TLC) plates.

  • Assay buffer.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing 11β-HSD1 in appropriate culture flasks until they reach confluency.

  • Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, remove the culture medium and wash the cells with serum-free medium. Add fresh serum-free medium containing the test compounds at various concentrations (typically in a final DMSO concentration of <0.5%). Include a positive control (e.g., glycyrrhetinic acid) and a vehicle control (DMSO).

  • Substrate Addition: Add radiolabeled cortisone to each well to a final concentration of approximately 200 nM.[5]

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 30 minutes to 4 hours).[5]

  • Reaction Termination and Extraction: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and extract the steroids.

  • Analysis: Separate the substrate (cortisone) and the product (cortisol) using TLC.[5]

  • Quantification: Quantify the amount of converted radiolabeled cortisol using a scintillation counter.[5]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTS Assay for Anticancer Activity

The MTS assay is a colorimetric method for assessing cell viability, which is commonly used to screen for the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: 11β-HSD1 in Glucocorticoid Activation

G cluster_0 Cell Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADPH Nucleus Nucleus GR->Nucleus Gene Target Gene Transcription Nucleus->Gene Dimerization & Translocation Metabolic Effects Metabolic Effects Gene->Metabolic Effects Inhibitor Cyclopentylamine Derivative Inhibitor->HSD11B1 G cluster_workflow Structure-Activity Relationship (SAR) Workflow A Lead Compound Identification B Design of Analogs A->B C Chemical Synthesis B->C D In Vitro Biological Screening (e.g., IC50 determination) C->D E Data Analysis & SAR Elucidation D->E F Design of Next Generation Analogs E->F Identify key structural features G Lead Optimization E->G Potent compound identified F->C

References

Confirming the Molecular Structure of Synthesized 1-Cyclopentyl-N-methyl-methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of standard and orthogonal analytical techniques for verifying the molecular structure of 1-cyclopentyl-N-methyl-methanamine.

This document outlines the expected outcomes from primary analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—and introduces CHN Elemental Analysis as an orthogonal method for elemental composition confirmation. By comparing experimental data with predicted values and data from analogous structures, researchers can confidently ascertain the successful synthesis of the target compound.

Primary Analytical Techniques: A Comparative Overview

The primary spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of this compound. The expected data for the target compound are compared with experimental data for the structurally similar compound, N-methylcyclopentanamine, to provide a reliable reference.

Table 1: Comparison of Expected ¹H NMR Spectral Data

Proton Environment (this compound) Predicted Chemical Shift (δ, ppm) Expected Multiplicity Integration N-methylcyclopentanamine (Reference) Chemical Shift (δ, ppm)
N-CH2.2 - 2.4Singlet3H~2.4
C-CH ₂-N2.3 - 2.5Doublet2H-
Cyclopentyl-CH 1.8 - 2.0Multiplet1H~3.0
Cyclopentyl-CH1.2 - 1.8Multiplet8H1.2 - 1.8
N-H (if present)0.5 - 2.0Broad Singlet1H~1.5

Table 2: Comparison of Expected ¹³C NMR Spectral Data

Carbon Environment (this compound) Predicted Chemical Shift (δ, ppm) N-methylcyclopentanamine (Reference) Chemical Shift (δ, ppm)
C H₃-N30 - 35~34
C H₂-N55 - 60-
Cyclopentyl-C H35 - 40~60
Cyclopentyl-C H₂25 - 35~24, ~33

Table 3: Comparison of Expected Mass Spectrometry Data

Analysis This compound (Expected) N-methylcyclopentanamine (Reference)
Molecular Formula C₇H₁₅NC₆H₁₃N
Molecular Weight 113.20 g/mol 99.17 g/mol
(M)+• Ion (m/z) 11399
Key Fragment Ions (m/z) 98 ([M-CH₃]⁺), 84 ([M-C₂H₅]⁺), 70, 56, 44 ([CH₃NHCH₂]⁺ - Base Peak)84 ([M-CH₃]⁺), 70, 56, 44 ([CH₃NH]⁺)

Table 4: Comparison of Expected FTIR Spectral Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) N-methylcyclopentanamine (Reference) Wavenumber (cm⁻¹)
N-H (Secondary Amine)Stretch3300 - 3500 (weak, broad)~3300
C-H (sp³)Stretch2850 - 30002870 - 2960
C-H (sp³)Bend1350 - 14801450
C-NStretch1000 - 1250~1120

Orthogonal Confirmation: CHN Elemental Analysis

To provide an independent confirmation of the elemental composition, CHN elemental analysis is recommended. This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, which should align with the theoretical values for C₇H₁₅N.

Table 5: CHN Elemental Analysis Data

Element Theoretical Percentage for C₇H₁₅N Acceptable Experimental Range
Carbon (C)74.27%± 0.4%
Hydrogen (H)13.36%± 0.4%
Nitrogen (N)12.37%± 0.4%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0-12 ppm.

    • Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0-220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Set the number of scans to 1024 or higher due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ peak at 77.16 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Employ Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 30-200.

  • Data Analysis: Identify the molecular ion peak (M)⁺• and analyze the fragmentation pattern to deduce the structure of the fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • Collect a background spectrum of the clean salt plates.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

CHN Elemental Analysis
  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried and purified sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: Compare the experimentally determined percentages of C, H, and N with the theoretical values for the molecular formula C₇H₁₅N.

Visualizing the Workflow

To ensure a logical and systematic approach to the structural confirmation, the following workflow is recommended.

Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis cluster_orthogonal Orthogonal Confirmation cluster_conclusion Conclusion synthesis Synthesize this compound purification Purify Crude Product (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir chn CHN Elemental Analysis purification->chn confirmation Confirm Molecular Structure nmr->confirmation ms->confirmation ftir->confirmation chn->confirmation

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.

By adhering to these protocols and comparing the acquired data with the provided reference tables, researchers can achieve a high degree of confidence in the structural identity of their synthesized this compound, ensuring the integrity of subsequent research and development activities.

Benchmarking Purity of 1-Cyclopentyl-N-methyl-methanamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of 1-cyclopentyl-N-methyl-methanamine against reference standards and alternative compounds. The following sections detail experimental protocols, present data in a comparative format, and outline the necessary workflows for accurate purity assessment.

Introduction

This compound, also known as (cyclopentylmethyl)methylamine, is a secondary amine with potential applications in pharmaceutical research and development. Accurate determination of its purity is critical for ensuring experimental reproducibility, safety, and regulatory compliance. This guide outlines methodologies for quantifying the purity of a given sample of this compound and compares its profile to potential alternatives.

Purity Analysis: A Comparative Approach

Due to the limited availability of certified reference standards for this compound, a two-pronged approach is recommended for purity benchmarking:

  • Custom Reference Standard: The most rigorous approach involves the custom synthesis of a high-purity (≥99.5%) reference standard of this compound from a reputable supplier.[1][2][3][4][5] This standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity and purity, determined by methods such as NMR, MS, and HPLC/GC.

  • Alternative Compounds: Comparison with structurally similar and commercially available compounds can provide valuable context regarding analytical behavior and potential impurity profiles. For this guide, we will consider N-methylcyclopentanamine and N-ethyl-N-methylcyclopentanamine as comparative alternatives.

Quantitative Data Summary

The following table summarizes hypothetical purity data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analyses.

CompoundPurity by GC-MS (%)Purity by HPLC (%)Major ImpurityImpurity Content (%)
This compound (Sample A) 98.598.7Cyclopentanone0.8
This compound (Custom Ref. Std.) ≥99.5≥99.5Not Detected<0.1
N-methylcyclopentanamine 99.299.1Methylamine0.5
N-ethyl-N-methylcyclopentanamine 98.999.0N-methylcyclopentanamine0.7

Experimental Protocols

Accurate purity determination of aliphatic amines like this compound often requires derivatization to enhance chromatographic separation and detection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify volatile impurities and confirm the identity of the main compound.

Derivatization Agent: Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for primary and secondary amines, improving their volatility and chromatographic behavior.[7]

Protocol:

  • Sample Preparation: Accurately weigh 1 mg of the this compound sample and dissolve it in 1 mL of dichloromethane.

  • Derivatization: Add 100 µL of TFAA to the sample solution. Cap the vial and heat at 70°C for 20 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the purity of the compound and detect non-volatile impurities.

Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection.[8][9][10][11]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in acetonitrile.

  • Derivatization:

    • In a vial, mix 100 µL of the sample stock solution with 100 µL of borate buffer (0.1 M, pH 8.5).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

    • Add 100 µL of a 0.1 M glycine solution to quench the excess FMOC-Cl.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm).

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for purity analysis and the relationship between the target compound and its potential impurities and alternatives.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization_Step Addition of Derivatizing Agent (e.g., TFAA or FMOC-Cl) Dissolution->Derivatization_Step GCMS GC-MS Analysis Derivatization_Step->GCMS HPLC HPLC-FLD Analysis Derivatization_Step->HPLC Data_Analysis Purity Calculation & Impurity Identification GCMS->Data_Analysis HPLC->Data_Analysis Logical_Relationships cluster_target Target Compound cluster_impurities Potential Synthesis Impurities cluster_alternatives Alternative Compounds for Comparison Target This compound Impurity1 Cyclopentanone (Starting Material) Target->Impurity1 related by synthesis Impurity2 Methylamine (Starting Material) Target->Impurity2 related by synthesis Impurity3 N,N-bis(cyclopentylmethyl)amine (Over-alkylation) Target->Impurity3 related by synthesis Alternative1 N-methylcyclopentanamine Target->Alternative1 structural analog Alternative2 N-ethyl-N-methylcyclopentanamine Target->Alternative2 structural analog

References

A Comparative Analysis of the Reactivity of 1-Cyclopentyl-N-methyl-methanamine and Other Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the reactivity of 1-cyclopentyl-N-methyl-methanamine with other secondary amines has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the factors influencing the reactivity of secondary amines in key organic reactions, supported by available experimental data.

The reactivity of secondary amines is a critical aspect of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This comparison focuses on two fundamental reactions: N-acylation and N-alkylation, and evaluates how the structural features of this compound influence its performance relative to other common secondary amines such as diethylamine, diisopropylamine, N-methylcyclopentanamine, pyrrolidine, and piperidine.

Understanding Reactivity: Basicity and Steric Hindrance

The reactivity of a secondary amine in reactions like acylation and alkylation is primarily governed by two key factors:

  • Basicity (pKa of the conjugate acid): A higher pKa value indicates a more basic amine, which is generally associated with higher nucleophilicity and thus, greater reactivity. The lone pair of electrons on the nitrogen atom is more available to attack an electrophile.

  • Steric Hindrance: The size and arrangement of the alkyl groups attached to the nitrogen atom can physically obstruct the approach of an electrophile, thereby reducing the reaction rate.

Basicity Comparison of Secondary Amines

The basicity of an amine is a fundamental predictor of its nucleophilicity. The table below summarizes the pKa values of the conjugate acids of this compound and other selected secondary amines. A higher pKa value corresponds to a stronger base.

AmineStructurepKa of Conjugate Acid
This compound C₅H₉CH₂NHCH₃11.06 (Predicted)
Diethylamine(CH₃CH₂)₂NH11.09[1], 11.02[2], 10.98[3]
Diisopropylamine((CH₃)₂CH)₂NH11.07[4][5], 11.05[6][7]
N-MethylcyclopentanamineC₅H₉NHCH₃Data not available
Pyrrolidine(CH₂)₄NH11.31[8], 11.27[9][10][11]
Piperidine(CH₂)₅NH11.1[12], 11.24[11], 11.123[13]

Based on these values, this compound is predicted to have a basicity comparable to that of common acyclic secondary amines like diethylamine and diisopropylamine, and slightly lower than the cyclic secondary amines, pyrrolidine and piperidine. This suggests that its inherent electronic ability to participate in nucleophilic reactions is similar to these widely used amines.

Reactivity in N-Acylation Reactions

N-acylation is a common reaction where an acyl group is introduced to the nitrogen atom of the amine, typically forming an amide. The general reaction is as follows:

R₂NH + R'COCl → R₂NCOR' + HCl

The rate of this reaction is influenced by both the nucleophilicity of the amine and steric hindrance around the nitrogen atom. While specific kinetic data for the acylation of this compound is not available, we can infer its relative reactivity based on structural comparisons.

The cyclopentylmethyl group is bulkier than an ethyl group but likely presents less steric hindrance than two isopropyl groups. Therefore, in acylation reactions, the reactivity of this compound is expected to be slightly lower than that of diethylamine but potentially higher than that of the more sterically hindered diisopropylamine.

acylation_pathway amine Secondary Amine (R₂NH) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R'COCl) acyl_chloride->intermediate amide Amide (R₂NCOR') intermediate->amide Elimination of Cl⁻ hcl HCl intermediate->hcl

Figure 1: Generalized signaling pathway for the N-acylation of a secondary amine.

Reactivity in N-Alkylation Reactions

N-alkylation involves the reaction of an amine with an alkylating agent, such as an alkyl halide, to form a more substituted amine. This is a classic Sₙ2 reaction.

R₂NH + R'X → [R₂NHR']+X⁻ → R₂NR' + HX

The rate of Sₙ2 reactions is highly sensitive to steric hindrance at both the nucleophile and the electrophile.[14][15][16] The bulky cyclopentylmethyl group in this compound would be expected to decrease its reactivity in Sₙ2 reactions compared to less hindered secondary amines like diethylamine. The steric bulk of the cyclopentyl group can shield the nitrogen's lone pair, making it more difficult to attack the electrophilic carbon of the alkyl halide.

Compared to diisopropylamine, which has two bulky isopropyl groups directly attached to the nitrogen, this compound has one methyl group and a cyclopentylmethyl group. The steric hindrance might be comparable or slightly less than that of diisopropylamine, depending on the conformation of the cyclopentylmethyl group.

alkylation_workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products amine This compound sn2 Sₙ2 Reaction (Nucleophilic Attack) amine->sn2 alkyl_halide Alkyl Halide (e.g., CH₃I) alkyl_halide->sn2 tert_amine Tertiary Amine sn2->tert_amine hx HX sn2->hx

Figure 2: Experimental workflow for the N-alkylation of this compound.

Experimental Protocols

Detailed experimental protocols for N-acylation and N-alkylation of secondary amines are provided below. These are general procedures that can be adapted for specific substrates.

General Experimental Protocol for N-Acylation of a Secondary Amine
  • Materials:

    • Secondary amine (1.0 eq)

    • Acyl chloride (e.g., acetyl chloride, 1.05 eq)[17]

    • Tertiary amine base (e.g., triethylamine or pyridine, 1.1 eq)[17]

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve the secondary amine and the tertiary amine base in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

    • Purify the crude product by column chromatography or recrystallization as needed.

General Experimental Protocol for N-Alkylation of a Secondary Amine
  • Materials:

    • Secondary amine (1.0 eq)

    • Alkyl halide (e.g., methyl iodide, 1.1 eq)

    • A non-nucleophilic base (e.g., potassium carbonate or cesium hydroxide) (2.0 eq)[18]

    • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • Procedure:

    • To a solution of the secondary amine in the chosen solvent, add the base.

    • Add the alkyl halide to the mixture.

    • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting amine is consumed, as monitored by TLC or GC-MS.

    • After the reaction is complete, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary amine.

    • Purify the product by column chromatography or distillation if required.

logical_relationship reactivity Amine Reactivity nucleophilicity Nucleophilicity reactivity->nucleophilicity basicity Basicity (pKa) basicity->nucleophilicity Increases sterics Steric Hindrance sterics->nucleophilicity Decreases acylation N-Acylation Rate sterics->acylation Decreases alkylation N-Alkylation Rate (Sₙ2) sterics->alkylation Strongly Decreases nucleophilicity->acylation Influences nucleophilicity->alkylation Influences

Figure 3: Logical relationship of factors influencing secondary amine reactivity.

Conclusion

References

A Comparative Guide to the Synthesis of 1-Cyclopentyl-N-methyl-methanamine: A Novel Validation Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel, transition-metal-free synthesis method for 1-cyclopentyl-N-methyl-methanamine, a valuable building block in pharmaceutical development. The performance of this new method is objectively compared with two established synthesis routes: the classical Eschweiler-Clarke reaction and standard reductive amination. This comparison is supported by extrapolated experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The following tables summarize the key performance indicators for the three synthesis methods. Data has been extrapolated from literature reports on analogous N-methylations of cyclic amines and reductive aminations of cyclic aldehydes to provide a comparative framework.

Table 1: Reaction Conditions and Reagents

ParameterNew Method: Formic Acid/PMHS Reductive AminationTraditional Method 1: Eschweiler-Clarke ReactionTraditional Method 2: Reductive Amination (NaBH₄)
Starting Material CyclopentylmethanamineCyclopentylmethanamineCyclopentanecarboxaldehyde & Methylamine
Methyl Source Formic AcidFormaldehydeMethylamine
Reducing Agent Polymethylhydrosiloxane (PMHS)Formic AcidSodium Borohydride (NaBH₄)
Catalyst K₂HPO₄ (inorganic base)None (acid-catalyzed)None
Solvent TolueneNone (neat) or WaterMethanol
Temperature 80°C80-100°CRoom Temperature
Reaction Time 8 - 12 hours12 - 18 hours4 - 6 hours

Table 2: Performance Metrics

MetricNew Method: Formic Acid/PMHS Reductive AminationTraditional Method 1: Eschweiler-Clarke ReactionTraditional Method 2: Reductive Amination (NaBH₄)
Yield (%) 85 - 95%70 - 85%80 - 90%
Purity (%) >98%~95% (may contain formylated impurities)>97%
Key Advantages Transition-metal-free, air-tolerant, use of a less toxic methylating agent, high purity.[1]Well-established, inexpensive reagents, avoids over-methylation to quaternary salts.[2]Mild reaction conditions, relatively short reaction time, high yield.
Key Disadvantages Longer reaction time compared to NaBH₄ method.Use of excess formaldehyde (toxic), high temperatures, potential for side reactions.[2]Requires handling of gaseous or volatile methylamine, NaBH₄ is water-sensitive.

Experimental Protocols

Detailed methodologies for the three compared synthesis routes are provided below.

New Method: Transition-Metal-Free Reductive N-Methylation

This protocol is based on a recently developed air-tolerant method using formic acid and polymethylhydrosiloxane (PMHS).[1]

Materials:

  • Cyclopentylmethanamine

  • Formic Acid

  • Polymethylhydrosiloxane (PMHS)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add cyclopentylmethanamine (1.0 eq), K₂HPO₄ (10 mol%), and toluene.

  • Stir the mixture at room temperature.

  • Add formic acid (1.5 eq) dropwise to the suspension.

  • Add polymethylhydrosiloxane (PMHS) (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Traditional Method 1: Eschweiler-Clarke Reaction

This protocol follows the classical procedure for the N-methylation of primary amines.[2][3]

Materials:

  • Cyclopentylmethanamine

  • Formic Acid (90%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (solid)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add cyclopentylmethanamine (1.0 eq), formic acid (2.5 eq), and formaldehyde (2.2 eq).

  • Heat the mixture to 80-100°C under reflux for 12-18 hours, until the evolution of CO₂ ceases.

  • Cool the reaction mixture to room temperature and acidify with 1M HCl.

  • Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 11 by the addition of solid sodium hydroxide.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography.

Traditional Method 2: Reductive Amination with Sodium Borohydride

This protocol describes a standard one-pot reductive amination of an aldehyde.

Materials:

  • Cyclopentanecarboxaldehyde

  • Methylamine (solution in THF or methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cyclopentanecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask and cool to 0°C.

  • Add a solution of methylamine (1.2 eq) in THF or methanol dropwise, maintaining the temperature at 0°C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0°C and add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflow of the new synthesis method and a comparative overview of all three pathways.

Synthesis_Workflow Reactants Cyclopentylmethanamine + Formic Acid + PMHS Mixing Mix with K₂HPO₄ in Toluene Reactants->Mixing Reaction Heat at 80°C (8-12 hours) Mixing->Reaction Quenching Quench with NaHCO₃ solution Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Workflow of the new synthesis method.

Synthesis_Comparison cluster_new New Method cluster_trad1 Traditional Method 1 cluster_trad2 Traditional Method 2 A1 Cyclopentylmethanamine A3 Product A1->A3 8-12h, 80°C A2 Formic Acid + PMHS (K₂HPO₄ catalyst) A2->A1 B1 Cyclopentylmethanamine B3 Product B1->B3 12-18h, 100°C B2 Formaldehyde + Formic Acid B2->B1 C1 Cyclopentanecarboxaldehyde + Methylamine C3 Product C1->C3 4-6h, RT C2 NaBH₄ C2->C1

Comparison of the three synthesis routes.

References

A Head-to-Head Comparison of 1-Cyclopentyl-N-methyl-methanamine and Structurally Similar Compounds in a Research and Drug Development Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for lead optimization and candidate selection. This guide provides a detailed comparative analysis of 1-cyclopentyl-N-methyl-methanamine against its close structural analogs, N-methylcyclopentanamine and cyclopentanemethylamine. The comparison is framed around two potential, high-value therapeutic targets suggested by their core structures: Cyclin-Dependent Kinase 4 (CDK4) and monoamine transporters.

This guide outlines the experimental protocols necessary to elucidate their comparative efficacy and presents illustrative data to showcase how such a comparison would be quantified.

Compound Structures Under Comparison

The three compounds share a cyclopentyl moiety, with variations in the placement of the methyl group relative to the amine, which can significantly impact their physicochemical properties and biological activity.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )
This compound C1CCCC1CNCC7H15N113.20[1]
N-methylcyclopentanamine CN(C1CCCC1)C6H13N99.17[2]
Cyclopentanemethylamine C1CCC(CN)C1C6H13N99.17[3]

Part 1: Comparative Analysis as Potential CDK4 Inhibitors

The presence of a cyclopentyl group in the potent and approved CDK4/6 inhibitor Palbociclib suggests that small cyclopentylamines could serve as fragments or initial hits in the discovery of novel kinase inhibitors.[4] The G1-S phase transition of the cell cycle is regulated by the Cyclin D-CDK4/6-Rb-E2F pathway, making CDK4 a key target in oncology.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[5][7]

CDK4 Signaling Pathway

Mitogenic signals lead to the formation of the Cyclin D-CDK4 complex, which then phosphorylates the Retinoblastoma (Rb) protein.[8][9] This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for the S-phase of the cell cycle.[8][9] Inhibitors of CDK4 block this phosphorylation step, leading to cell cycle arrest.

CDK4_Signaling_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK4 Active Cyclin D-CDK4 Complex CyclinD->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 Rb Rb CyclinD_CDK4->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Rb_E2F Rb-E2F Complex (Transcription Repressed) Progression Cell Cycle Progression S_Phase->Progression Inhibitor CDK4 Inhibitor (e.g., Palbociclib) Inhibitor->CyclinD_CDK4 Inhibits

Caption: The Cyclin D-CDK4-Rb-E2F Signaling Pathway.
Experimental Protocol: In Vitro CDK4 Kinase Inhibition Assay

To compare the inhibitory potential of the compounds against CDK4, a radiometric kinase assay or a luminescence-based assay can be employed.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against CDK4/Cyclin D3.

Materials:

  • Recombinant human CDK4/Cyclin D3 enzyme

  • Kinase substrate (e.g., a peptide derived from Rb protein)

  • ATP, [γ-³³P]ATP for radiometric assay or Kinase-Glo® Max for luminescence assay

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)[10]

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Filter mats (for radiometric assay) or a luminometer (for luminescence assay)

Workflow:

  • Compound Preparation: Prepare serial dilutions of each test compound in DMSO. A known CDK4 inhibitor like Palbociclib serves as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the kinase substrate, and the diluted test compounds.

  • Enzyme Addition: Add the CDK4/Cyclin D3 enzyme to each well to initiate the pre-incubation.

  • Initiation of Kinase Reaction: Add a mixture of ATP and [γ-³³P]ATP (or just ATP for the luminescence assay) to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 2 hours).[10]

  • Termination and Detection:

    • Radiometric: Stop the reaction by adding phosphoric acid and spot the mixture onto filter mats. Wash the filters to remove unincorporated [γ-³³P]ATP and measure the remaining radioactivity using a scintillation counter.

    • Luminescence: Add Kinase-Glo® Max reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CDK4_Assay_Workflow start Start plate_prep Prepare 96-well plate with buffer, substrate, and test compounds start->plate_prep add_enzyme Add CDK4/Cyclin D3 Enzyme plate_prep->add_enzyme add_atp Add ATP/[γ-³³P]ATP to initiate reaction add_enzyme->add_atp incubate Incubate at RT add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Radioactivity or Luminescence stop_reaction->detect analyze Calculate % Inhibition and determine IC50 detect->analyze end End analyze->end Monoamine_Reuptake cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron MA Monoamine (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, or SERT) MA->Transporter Binds MA_in Monoamine Transporter->MA_in Reuptake Inhibitor Reuptake Inhibitor Inhibitor->Transporter Blocks

References

A Proposed Framework for Inter-Laboratory Comparison of 1-Cyclopentyl-N-methyl-methanamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the quantitative analysis of 1-cyclopentyl-N-methyl-methanamine. Due to a lack of publicly available inter-laboratory comparison data for this specific compound, this document serves as a foundational guide for establishing such a study. The objective is to provide a standardized approach for laboratories to assess their analytical performance, compare results, and ensure the reliability and reproducibility of their methods.

The methodologies and performance parameters suggested herein are based on established practices for the analysis of similar small amine compounds and adhere to general principles of analytical method validation and inter-laboratory studies.

Introduction to the Analyte

This compound is a secondary amine with potential applications in pharmaceutical synthesis and research. Accurate and precise quantification is crucial for its use in drug development and quality control. This guide proposes standardized analytical procedures and performance criteria to facilitate a robust comparison of analytical results across different laboratories.

Proposed Analytical Methodologies

Two primary analytical techniques are proposed for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high selectivity and sensitivity, which are essential for the analysis of trace-level impurities and active pharmaceutical ingredients.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[1][2]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specified amount of the test sample.

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane or toluene).

    • Add an internal standard (e.g., a deuterated analog of the analyte).

    • Derivatization: Add a derivatizing agent such as isobutyl chloroformate or trifluoroacetic anhydride.[1][2] The reaction converts the amine into a less polar and more volatile derivative.

    • Vortex the mixture and allow it to react at a controlled temperature and time.

    • Quench the reaction and extract the derivative into an organic solvent.

    • Analyze the organic layer by GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Split/splitless injection.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A gradient temperature program to ensure adequate separation.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC. It often requires minimal sample preparation.[3][4]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specified amount of the test sample.

    • Dissolve the sample in a suitable solvent mixture (e.g., methanol/water).

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex and centrifuge the sample.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 or a HILIC column for polar compounds.[3][4]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Inter-Laboratory Study Design

The proposed inter-laboratory study would be designed in accordance with ISO/IEC 17043 guidelines for proficiency testing.[5][6][7][8][9]

Workflow for the Inter-Laboratory Comparison:

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Study Coordinator Prepares Homogeneous Samples B Samples are Blinded and Coded A->B C Instructions and Protocols are Distributed B->C D Participating Laboratories Receive Samples C->D E Laboratories Perform Analysis Using a Standardized or In-House Method D->E F Results are Submitted to the Study Coordinator E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Issuance of a Final Report with Performance Evaluation G->H I Confidential Feedback to Each Laboratory H->I

Caption: Workflow for a proposed inter-laboratory comparison study.

Data Presentation and Performance Evaluation

Participating laboratories would report their quantitative results for the provided test samples. The performance of each laboratory would be evaluated based on standard statistical measures.

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound

Laboratory IDMethodSample A (mg/g)Sample B (mg/g)z-score (Sample A)z-score (Sample B)
Lab-001GC-MS9.854.92-0.5-0.4
Lab-002LC-MS/MS10.125.150.60.7
Lab-003GC-MS9.955.050.00.2
Lab-004LC-MS/MS9.704.80-1.2-1.0
Lab-005GC-MS10.255.251.11.2
Assigned Value 10.00 5.00
Std. Dev. 0.25 0.20

Table 2: Comparison of Analytical Method Performance Parameters

ParameterGC-MSLC-MS/MSAcceptance Criteria
Limit of Detection (LOD) 0.05 ng/mL0.01 ng/mLMethod-dependent
Limit of Quantitation (LOQ) 0.15 ng/mL0.03 ng/mLMethod-dependent
Linearity (R²) > 0.995> 0.998≥ 0.99
Accuracy (% Recovery) 95-105%98-102%80-120%[3][4]
Precision (% RSD) < 5%< 3%≤ 15%

Hypothetical Signaling Pathway

While no specific signaling pathways for this compound are documented, a generic metabolic pathway diagram illustrates how such a compound might be processed in a biological system. This is provided for illustrative purposes as required.

G A This compound B Phase I Metabolism (e.g., CYP450) A->B C N-demethylation B->C D Hydroxylation B->D E Phase II Metabolism (e.g., UGT, SULT) C->E D->E F Glucuronide Conjugate E->F G Sulfate Conjugate E->G H Excretion F->H G->H

References

Safety Operating Guide

Prudent Disposal of 1-Cyclopentyl-N-methyl-methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 1-cyclopentyl-N-methyl-methanamine based on general principles for handling secondary amines and related chemical compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 4492-51-7) was not available at the time of writing. Therefore, all personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment and ensure compliance with all local, state, and federal regulations before handling or disposing of this chemical.

I. Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the properties of similar secondary amines and cyclopentane derivatives, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill:

  • Evacuate the immediate area.

  • Control all ignition sources.

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, likely via incineration.

Step 1: Waste Identification and Segregation

  • Identify this compound waste and keep it separate from other chemical waste streams to prevent hazardous reactions.

  • Do not mix with acidic compounds or strong oxidizing agents.

Step 2: Containerization

  • Use a dedicated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," its CAS number "4492-51-7," and any associated hazard pictograms (e.g., flammable, corrosive, toxic).

Step 3: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from direct sunlight, heat sources, and incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.

  • Provide the contractor with all available information regarding the chemical's properties and potential hazards.

III. Summary of Safety and Handling Data

ParameterGuideline
Chemical Name This compound
CAS Number 4492-51-7
Anticipated Hazards Based on similar compounds, may be flammable, corrosive, and toxic. May cause skin and eye irritation.
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, nitrile/neoprene gloves, flame-retardant lab coat.
Waste Segregation Keep separate from other waste streams, especially acids and oxidizing agents.
Recommended Disposal Collection by a licensed hazardous waste disposal company for incineration.
Spill Cleanup Absorb with inert, non-combustible material and place in a sealed container for hazardous waste disposal.

IV. Experimental Protocols

Currently, there are no standard, widely accepted experimental protocols for the in-lab neutralization or deactivation of this compound for disposal. Attempting to neutralize or chemically treat this compound without a validated procedure can be dangerous and is not recommended. The most prudent course of action is to dispose of it as hazardous waste through a professional service.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 1-cyclopentyl-N-methyl- methanamine waste B Consult Institutional EHS and Conduct Risk Assessment A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate from Incompatible Chemicals (Acids, Oxidizers) C->D E Transfer to a Labeled, Compatible Hazardous Waste Container D->E F Store in a Designated, Cool, Dry, and Well-Ventilated Area E->F G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-cyclopentyl-N-methyl-methanamine (CAS No. 4492-51-7). The following procedural steps are designed to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is paramount to minimize exposure and ensure safety. The required level of PPE can vary based on the specific laboratory procedure being performed.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRecommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.
Solution Preparation/Mixing Chemical safety gogglesChemical-resistant glovesLaboratory coatNot generally required if performed in a well-ventilated area or fume hood.
Running Reactions (closed system) Safety glassesChemical-resistant glovesLaboratory coatNot generally required.
Work-up/Extraction Chemical safety goggles or face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatRecommended to be performed in a chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocols and Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Wear suitable protective clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as oxidizing agents.

4. First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

5. Disposal Plan:

  • Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Do not allow the chemical to enter drains or waterways.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer Reaction Setup Reaction Setup Weighing/Transfer->Reaction Setup Spill Spill Weighing/Transfer->Spill Potential Work-up Work-up Reaction Setup->Work-up Decontaminate Decontaminate Work-up->Decontaminate Exposure Exposure Work-up->Exposure Potential Waste Disposal Waste Disposal Decontaminate->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE Notify Supervisor Notify Supervisor Spill->Notify Supervisor First Aid First Aid Exposure->First Aid First Aid->Notify Supervisor

Caption: Workflow for the safe handling of this compound.

Disclaimer: This information is based on available safety data and general chemical handling principles. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use and perform a risk assessment tailored to your specific laboratory conditions.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.